Technical Documentation Center

1-(4-Chloro-benzenesulfonyl)-piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Chloro-benzenesulfonyl)-piperazine
  • CAS: 16017-53-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(4-Chloro-benzenesulfonyl)-piperazine (CAS: 16017-53-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary This document provides a comprehensive technical overview of 1-(4-Chloro-benzenesulfonyl)-piperazine, a key chemical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 1-(4-Chloro-benzenesulfonyl)-piperazine, a key chemical intermediate in synthetic and medicinal chemistry. The guide details the compound's core chemical identity, physicochemical properties, and a robust, field-proven synthetic protocol. Emphasis is placed on the mechanistic causality behind the synthesis and the compound's reactivity profile. As a versatile scaffold, its role in the strategic development of more complex molecules for pharmaceutical research is explored. This whitepaper serves as a practical resource for laboratory scientists and drug development professionals, offering actionable protocols and a deep understanding of the compound's chemical behavior.

Core Chemical Identity and Physicochemical Properties

Identifiers

1-(4-Chloro-benzenesulfonyl)-piperazine is a disubstituted piperazine derivative. The strategic incorporation of a 4-chlorobenzenesulfonyl group imparts specific chemical properties and serves as a foundational element for further chemical elaboration.

IdentifierValueSource
CAS Number 16017-53-1[1]
Molecular Formula C₁₀H₁₃ClN₂O₂S[1]
Molecular Weight 260.74 g/mol [1]
IUPAC Name 1-(4-chlorophenyl)sulfonylpiperazine[2]
Common Synonyms 1-[(4-Chlorophenyl)sulfonyl]piperazine[1]
Chemical Structure

The structure consists of a central piperazine ring, which adopts a stable chair conformation. One nitrogen atom is functionalized with an electron-withdrawing 4-chlorobenzenesulfonyl group, while the other remains a secondary amine, providing a key site for nucleophilic reactions.

Caption: Chemical structure of 1-(4-Chloro-benzenesulfonyl)-piperazine.

Physicochemical Data
PropertyValueNotes
Appearance White to off-white solidInferred from related compounds and general appearance of sulfonamides[3].
Boiling Point 401.7 °C at 760 mmHg (Predicted)[1]
Density 1.352 g/cm³ (Predicted)[1]
pKa 7.75 ± 0.10 (Predicted)Refers to the protonated secondary amine on the piperazine ring[1].
Storage Temperature 2-8°CRecommended for maintaining long-term stability[1].

Synthesis and Mechanistic Insights

Primary Synthetic Route: Sulfonylation of Piperazine

The most direct and industrially scalable synthesis of 1-(4-Chloro-benzenesulfonyl)-piperazine is the nucleophilic substitution reaction between piperazine and 4-chlorobenzenesulfonyl chloride. This method is efficient and proceeds with high selectivity for monosubstitution when piperazine is used in excess.

Mechanistic Causality

The reaction mechanism is a classic nucleophilic acyl substitution at sulfur. The secondary amine of piperazine acts as the nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. The electron-withdrawing nature of the two oxygen atoms and the chlorine atom on the sulfonyl group makes the sulfur atom highly susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating the formation of the stable sulfonamide bond. Using an excess of piperazine serves a dual purpose: it acts as the nucleophile and also as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Alternatively, a non-nucleophilic base like triethylamine can be used.

Detailed Experimental Protocol

This protocol is designed for robust and reproducible synthesis, incorporating self-validating checkpoints.

Materials:

  • Piperazine (CAS: 110-85-0), anhydrous

  • 4-Chlorobenzenesulfonyl chloride (CAS: 98-60-2)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve piperazine (2.0 equivalents) in anhydrous DCM (approx. 10 mL per gram of piperazine).

  • Inert Atmosphere: Purge the system with nitrogen. This is crucial as the starting sulfonyl chloride is moisture-sensitive.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical control point to manage the exothermicity of the reaction and prevent side product formation.

  • Reagent Addition: Dissolve 4-chlorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred piperazine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% Methanol in DCM). The disappearance of the starting sulfonyl chloride spot (visualized by UV or potassium permanganate stain) indicates reaction completion.

  • Work-up - Quenching: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Work-up - Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess piperazine), saturated NaHCO₃ solution (to remove any residual acid), and finally with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a white solid.

Synthesis Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Piperazine (2 eq) in anhydrous DCM prep2 Cool to 0 °C under N2 react1 Slowly add 4-Chlorobenzenesulfonyl Chloride (1 eq) in DCM prep2->react1 react2 Maintain T < 5 °C react1->react2 react3 Warm to RT, stir 2-4h react2->react3 react4 Monitor by TLC until start material disappears react3->react4 workup1 Aqueous Work-up (HCl, NaHCO3, Brine) react4->workup1 workup2 Dry organic layer (MgSO4) workup1->workup2 workup3 Concentrate in vacuo workup2->workup3 purify Recrystallize workup3->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperazine.

Spectroscopic and Structural Characterization

While a comprehensive public database of spectra for this specific compound is limited, the expected spectral characteristics can be reliably predicted based on its structure. These predictions are essential for quality control and structural confirmation in a research setting.

TechniqueExpected Characteristics
¹H NMR ~7.7-7.8 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group. ~7.5-7.6 ppm (d, 2H): Aromatic protons meta to the sulfonyl group. ~3.1-3.3 ppm (t, 4H): Piperazine protons adjacent to the N-H group. ~3.0-3.2 ppm (t, 4H): Piperazine protons adjacent to the N-SO₂ group. ~1.5-2.5 ppm (br s, 1H): N-H proton of the piperazine ring.
¹³C NMR ~140-142 ppm: Aromatic C-Cl. ~135-137 ppm: Aromatic C-S. ~129-130 ppm: Aromatic CH ortho to Cl. ~128-129 ppm: Aromatic CH ortho to S. ~48-50 ppm: Piperazine CH₂ adjacent to N-SO₂. ~44-46 ppm: Piperazine CH₂ adjacent to N-H.
IR (cm⁻¹) ~3300-3350 (N-H stretch): Secondary amine of the piperazine. ~3050-3100 (Aromatic C-H stretch): Aromatic ring protons. ~2800-3000 (Aliphatic C-H stretch): Piperazine CH₂ groups. ~1340-1360 (Asymmetric S=O stretch): Sulfonamide group. ~1160-1180 (Symmetric S=O stretch): Sulfonamide group. ~1090-1100 (Ar-Cl stretch): Chloro-benzene moiety.
Mass Spec (EI) M⁺ at m/z 260/262: Molecular ion peak showing the characteristic ~3:1 isotopic pattern for one chlorine atom. Key Fragments: Loss of SO₂ (m/z 196/198), cleavage of the piperazine ring, and formation of the chlorobenzenesulfonyl cation (m/z 175/177).

Chemical Reactivity and Applications in Drug Discovery

Reactivity Profile

The chemistry of 1-(4-Chloro-benzenesulfonyl)-piperazine is dominated by the nucleophilic secondary amine on the piperazine ring. This site is a versatile handle for a wide range of chemical transformations, including:

  • Alkylation: Reaction with alkyl halides to introduce alkyl chains.

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form tertiary amines.

  • Arylation: Buchwald-Hartwig or Ullmann coupling reactions with aryl halides to introduce further aromatic systems.

The 4-chlorophenyl group is electron-deficient due to the sulfonyl group, making it less susceptible to electrophilic aromatic substitution but potentially reactive towards nucleophilic aromatic substitution under harsh conditions.

Role as a Synthetic Intermediate

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block. Its value lies in providing a pre-built, rigid piperazine scaffold with a defined electronic and steric profile from the sulfonyl group.[1] The chlorophenyl moiety offers a site for potential modification and can engage in specific interactions like halogen bonding within protein binding pockets, a feature deliberately used in drug design.[2] Researchers utilize this intermediate to rapidly generate libraries of more complex molecules for screening against various biological targets. The sulfonylpiperazine motif is present in a number of compounds investigated as inhibitors of biological targets like glycine transporter-1 (GlyT-1).[4]

Logical Relationship in Drug Scaffolding

G cluster_reactions Functionalization Reactions cluster_derivatives Diverse Molecular Libraries Core 1-(4-Chloro-benzenesulfonyl) -piperazine Scaffold Alkylation Alkylation (R-X) Core->Alkylation Acylation Acylation (RCOCl) Core->Acylation ReductiveAmination Reductive Amination (RCHO, [H]) Core->ReductiveAmination Arylation Arylation (Ar-X, Pd cat.) Core->Arylation Deriv1 N-Alkyl Derivatives Alkylation->Deriv1 Deriv2 N-Acyl Derivatives Acylation->Deriv2 Deriv3 N-Benzyl Derivatives ReductiveAmination->Deriv3 Deriv4 N-Aryl Derivatives Arylation->Deriv4

Caption: Role of the core scaffold in generating diverse chemical libraries.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, detailed safety data sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on its structural components and the known hazards of its precursors.

  • Hazard Profile: Based on its structure as a chlorinated aromatic sulfonamide, it should be handled as a compound that is potentially irritating to the eyes, skin, and respiratory system. Assume it is harmful if swallowed.

  • Precursor Hazards: The starting material, 4-chlorobenzenesulfonyl chloride, is corrosive and moisture-sensitive. It can cause severe skin burns and eye damage. All handling of this precursor must be done in a chemical fume hood with appropriate personal protective equipment.

  • Personal Protective Equipment (PPE): Standard laboratory PPE is required, including a lab coat, chemical safety goggles, and nitrile gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, as recommended at 2-8°C.[1] Keep away from strong oxidizing agents.

References

  • 1,4-Bis(phenylsulfonyl)piperazine - Pipzine Chemicals. Pipzine Chemicals. [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace. SciSpace. [Link]

  • Cas 16017-53-1,1-(4-CHLORO-BENZENESULFONYL)-PIPERAZINE | lookchem. LookChem. [Link]

  • 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies | Request PDF. ResearchGate. [Link]

  • Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart. Chemchart. [Link]

  • Piperazine - Wikipedia. Wikipedia. [Link]

  • CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride - Google Patents.
  • Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents.
  • Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride - ResearchGate. ResearchGate. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. ResearchGate. [Link]

  • 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Semantic Scholar. [Link]

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed. PubMed. [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. [Link]

  • (PDF) Methods for the catalytic synthesis of piperazine - ResearchGate. ResearchGate. [Link]

  • The synthesis, analysis and characterisation of piperazine based drugs - Anglia Ruskin Research Online (ARRO) - Figshare. Figshare. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. UNODC. [Link]

  • 1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628 - PubChem. PubChem. [Link]

  • 1,4-Bis(phenylsulfonyl)piperazine | C16H18N2O4S2 | CID 227663 - PubChem. PubChem. [Link]

Sources

Exploratory

Technical Guide: Structure Elucidation of 1-(4-Chloro-benzenesulfonyl)-piperazine

The following technical guide details the structural elucidation and characterization of 1-(4-Chloro-benzenesulfonyl)-piperazine . Executive Summary & Structural Context The compound 1-(4-Chloro-benzenesulfonyl)-piperazi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation and characterization of 1-(4-Chloro-benzenesulfonyl)-piperazine .

Executive Summary & Structural Context

The compound 1-(4-Chloro-benzenesulfonyl)-piperazine (hereafter 1-CBSP ) is a critical sulfonamide intermediate, distinct from its pharmacological cousin 1-(4-chlorophenyl)piperazine (a serotonin agonist). 1-CBSP functions as a "protected" piperazine scaffold where the sulfonyl group serves as both a stable linker and an electron-withdrawing modulator.

This guide provides a definitive protocol for confirming the structure of 1-CBSP , focusing on distinguishing it from bis-sulfonylated byproducts and confirming the regiochemistry of the aromatic substitution.

Target Molecule Data:

  • Formula:

    
    
    
  • Exact Mass: 260.0386 Da

  • Key Structural Features: Sulfonamide linkage, Para-substituted chlorobenzene, Piperazine chair conformation (free secondary amine).

Synthetic Context & Process Logic

Understanding the synthesis is the first step in elucidation. The primary impurity risk is 1,4-bis(4-chlorobenzenesulfonyl)piperazine , formed if the sulfonyl chloride is present in excess.

Controlled Synthesis Protocol

To ensure a mono-substituted product (the target), the reaction kinetics must favor the attack of the sulfonyl chloride by a large excess of piperazine.

Optimized Protocol:

  • Charge: Dissolve anhydrous Piperazine (4.0 equiv) in Dichloromethane (DCM).

  • Addition: Add 4-Chlorobenzenesulfonyl chloride (1.0 equiv) dropwise at 0°C.

    • Why: Low temperature and slow addition prevent local high concentrations of the electrophile, minimizing bis-substitution.

  • Quench & Wash: Wash organic phase with water.[1]

    • Self-Validating Step: Excess piperazine is highly water-soluble. If the wash is thorough, the organic layer retains only the mono-sulfonamide and potential bis-impurity.

  • Isolation: Evaporate DCM to yield the free base.

Process Flow Diagram (Graphviz)

SynthesisFlow Reactants Reactants: 4-Cl-Ph-SO2Cl (1 eq) Piperazine (4 eq) Mixing Controlled Addition (0°C, DCM) Reactants->Mixing Slow Add Quench Aqueous Wash (Removes Excess Piperazine) Mixing->Quench 2 hrs OrganicPhase Organic Phase (Target + Bis-impurity) Quench->OrganicPhase Separation Final Target Isolation 1-CBSP OrganicPhase->Final Evaporation

Caption: Stoichiometrically controlled synthesis workflow to favor mono-sulfonylation.

Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for validating the para-substitution pattern and the asymmetry of the piperazine ring.

Expected

H NMR Data (CDCl

, 400 MHz)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (Ortho to SO

)
7.68 - 7.72Doublet (

Hz)
2HDeshielded by electron-withdrawing sulfonyl group.
Ar-H (Ortho to Cl) 7.48 - 7.52Doublet (

Hz)
2HShielded relative to sulfonyl-ortho protons; characteristic AA'BB' system.
Pip-CH

(N-SO

)
2.95 - 3.05Triplet/Broad4HDeshielded by sulfonamide nitrogen.
Pip-CH

(N-H)
2.80 - 2.90Triplet/Broad4HUpfield due to secondary amine environment.
NH 1.8 - 2.5Broad Singlet1HExchangeable; shift varies with concentration/water content.

Critical Validation Point: The aromatic region must show a clean "roofing" effect or distinct doublets typical of para-substitution. If you observe a singlet or complex multiplet, suspect the meta isomer or degradation.

2D NMR Connectivity (HMBC)

To definitively prove the sulfonamide linkage (vs. an N-aryl linkage), Heteronuclear Multiple Bond Correlation (HMBC) is required.

HMBC_Correlations cluster_logic Logic Check SO2 SO2 Group C_Quat C-Quaternary (Ar-1) C_Quat->SO2 Attached H_Ortho H-Ortho (Ar-2,6) H_Ortho->C_Quat 3-bond coupling N_Sulf N-Sulfonamide N_Sulf->SO2 Attached H_Pip H-Piperazine (alpha) H_Pip->N_Sulf Connectivity Logic H-Pip correlates to C-Quat? NO (Too far). Confirms SO2 spacer.

Caption: HMBC connectivity logic. The lack of correlation between Piperazine protons and Aromatic carbons confirms the sulfonyl spacer.

Mass Spectrometry (MS)

MS provides two critical data points: the molecular weight and the chlorine isotopic signature.

  • Ionization Mode: ESI (+) or EI.

  • Molecular Ion (

    
    ):  260.0 (Base peak for 
    
    
    
    ).
  • Isotope Pattern: The presence of one chlorine atom dictates a specific intensity ratio for the

    
     and 
    
    
    
    peaks.
    • 
       (260):  100% relative intensity.[2]
      
    • 
       (262):  ~32% relative intensity (Natural abundance of 
      
      
      
      ).
  • Fragmentation:

    • 
       196:  Loss of 
      
      
      
      (64 Da).[3][4] This is a hallmark rearrangement of sulfonamides [1].
    • 
       111:  Chlorobenzene cation 
      
      
      
      .

Quality Control & Impurity Profiling

In a drug development context, purity is paramount. The primary impurity is the Bis-Sulfonamide .

Differentiation Table:

FeatureTarget (Mono-Substituted)Impurity (Bis-Substituted)
Solubility Soluble in dilute aqueous acid (due to free NH).Insoluble in aqueous acid (no basic nitrogen).
TLC (SiO

)
Lower R

(Polar NH group).
Higher R

(Non-polar, greasy).

H NMR Integration
Aromatic (4H) : Aliphatic (8H) = 1:2 Aromatic (8H) : Aliphatic (8H) = 1:1

Self-Validating Purity Check: Dissolve 10 mg of the product in 1 mL of 1M HCl.

  • Clear Solution: High purity Mono-substituted product.

  • Turbid/Precipitate: Contains Bis-substituted impurity (insoluble).

References

  • Klagkou, K., et al. (2003).[5] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.

  • National Center for Biotechnology Information. (2023).[5][6][7] "4-Chlorobenzenesulfonyl chloride."[1][2][8] PubChem Compound Summary.

  • Sigma-Aldrich. "1-(4-Chlorophenyl)piperazine Product Sheet" (For comparative structural exclusion).

Sources

Foundational

1-(4-Chloro-benzenesulfonyl)-piperazine CAS number lookup.

Executive Summary & Critical Distinction 1-(4-Chloro-benzenesulfonyl)-piperazine is a privileged pharmacophore scaffold used extensively in medicinal chemistry, particularly in the development of serotonin (5-HT) recepto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Distinction

1-(4-Chloro-benzenesulfonyl)-piperazine is a privileged pharmacophore scaffold used extensively in medicinal chemistry, particularly in the development of serotonin (5-HT) receptor ligands and antimicrobial agents.[1] It serves as a versatile "linker" molecule, connecting a lipophilic chlorobenzene tail to a polar, basic piperazine head.[1]

⚠️ CRITICAL WARNING: CAS Confusion Researchers frequently confuse this compound with its non-sulfonyl analog due to naming similarities.[1] You must verify your target structure before procurement or synthesis.[1]

FeatureTarget Compound Common False Positive
Name 1-(4-Chloro-benzenesulfonyl)-piperazine 1-(4-Chlorophenyl)piperazine
CAS 16017-53-1 38212-33-8
Linker Sulfonyl group (-SO₂-)Direct Aryl bond (C-N)
Reactivity Sulfonamide stability; Secondary amineAniline-like resonance; Secondary amine
Use Case 5-HT6 antagonists, enzyme inhibitors5-HT agonists (mCPP analogs)

Chemical Identity & Physical Data

PropertyData
CAS Number 16017-53-1
IUPAC Name 1-[(4-chlorophenyl)sulfonyl]piperazine
Molecular Formula C₁₀H₁₃ClN₂O₂S
Molecular Weight 260.74 g/mol
Exact Mass 260.0386
SMILES Clc1ccc(S(=O)(=O)N2CCNCC2)cc1
InChI Key CKVKEBVACPUEIB-UHFFFAOYSA-N
Appearance Off-white to white solid
Solubility Soluble in DMSO, DCM, Methanol; Poorly soluble in Water (neutral pH)

Synthetic Protocol: The "Acid-Base Swing" Method[1]

The synthesis of mono-sulfonylated piperazines presents a classic selectivity challenge: the starting material (piperazine) has two equivalent nucleophilic sites.[1] Without process control, the reaction favors the formation of the bis-sulfonamide (di-substituted) impurity.[1]

The protocol below utilizes a Stoichiometric Excess Strategy combined with an Acid-Base Extraction Purification . This method is self-validating because the final purification step physically separates the product based on its specific pKa properties, ensuring only the mono-substituted product is isolated.[1]

Reagents
  • Substrate: Piperazine (Anhydrous) [CAS: 110-85-0] - Use 4.0 equivalents[1]

  • Electrophile: 4-Chlorobenzenesulfonyl chloride [CAS: 98-60-2] - Use 1.0 equivalent[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base: Triethylamine (Optional, if using HCl salt of piperazine)

Step-by-Step Methodology
  • Preparation of Nucleophile Pool: Dissolve Piperazine (4.0 eq) in DCM (10 mL/g of chloride) in a round-bottom flask.

    • Causality: The large excess of piperazine ensures that any sulfonyl chloride molecule entering the solution is statistically likely to encounter a free piperazine molecule rather than an already-reacted mono-sulfonamide.[1] This suppresses bis-formation.[1]

  • Controlled Addition (0°C): Cool the solution to 0°C using an ice bath. Dissolve 4-Chlorobenzenesulfonyl chloride (1.0 eq) in a separate volume of DCM. Add this solution dropwise over 30–60 minutes.

    • Causality: Low temperature reduces the reaction rate, increasing selectivity.[1] Dropwise addition prevents localized high concentrations of the electrophile.[1]

  • Reaction & Quench: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (System: 5% MeOH in DCM). The sulfonyl chloride spot should disappear.[1]

  • The "Acid-Base Swing" Purification (Self-Validating Step):

    • Wash 1: Wash the reaction mixture with water (3x).

      • Result: Removes the excess unreacted piperazine (highly water-soluble) and HCl salts.[1] The organic layer now contains the Product (Mono) and potentially trace Bis-impurity.[1]

    • Extraction (Acidic): Extract the organic layer with 1M HCl (2x).

      • Mechanism:[2] The Product (secondary amine) protonates and moves to the Aqueous Phase . The Bis-impurity (no basic nitrogen) remains in the Organic Phase .[1]

    • Separation: Discard the organic phase (contains impurities).

    • Recovery (Basic): Basify the aqueous phase to pH >10 using 4M NaOH. The solution will become cloudy as the free base precipitates.[1]

    • Final Extraction: Extract the milky aqueous mixture with fresh DCM (3x). Dry over Na₂SO₄ and evaporate.[1]

Expected Yield & Characterization
  • Yield: 85–92%

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.85 (d, 2H, Ar-H ortho to SO₂), 7.60 (d, 2H, Ar-H meta to SO₂) — Characteristic AA'BB' pattern.[1]

    • δ 3.00 (m, 4H, Piperazine N-SO₂-CH₂), 2.95 (m, 4H, Piperazine N-H-CH₂).[1]

  • LC-MS: M+H peaks at 261 and 263 (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).

Visualization of Workflows

Diagram 1: Synthesis Logic & Purification Flow

This diagram illustrates the "Acid-Base Swing" logic which guarantees purity without column chromatography.[1]

SynthesisFlow Start Reagents: Piperazine (4 eq) + Sulfonyl Chloride (1 eq) React Reaction: 0°C, DCM, 2 Hours Start->React Wash Water Wash: Removes Excess Piperazine React->Wash AcidExt 1M HCl Extraction Wash->AcidExt OrgLayer Organic Layer: Contains Bis-Sulfonamide (Impurity) DISCARD AcidExt->OrgLayer Neutral Impurities AqLayer Aqueous Layer: Contains Product Salt (R-NH2+) KEEP AcidExt->AqLayer Protonated Product Basify Basify (NaOH) -> Extract DCM AqLayer->Basify Final Final Product: 1-(4-Chloro-benzenesulfonyl)-piperazine (Pure Free Base) Basify->Final

Caption: The Acid-Base Swing protocol separates the target secondary amine from non-basic impurities.[1]

Diagram 2: Pharmacophore Mapping

Understanding why this scaffold is valuable in drug discovery.[1]

Pharmacophore Cl Chlorine Atom (Lipophilic/Halogen Bond) Ph Phenyl Ring (Pi-Stacking) Cl->Ph SO2 Sulfonyl Linker (H-Bond Acceptor / Rigidifier) Ph->SO2 Target Target Receptors: 5-HT6, 5-HT2A, MMP-3 Ph->Target Hydrophobic Pocket Pip Piperazine Ring (Solubility / Basic Center) SO2->Pip Pip->Target Ionic Interaction (Asp residue)

Caption: Structural Activity Relationship (SAR) map showing binding interactions with biological targets.

Medicinal Chemistry Applications

Serotonin (5-HT) Receptor Modulation

The sulfonyl-piperazine moiety is a classic "privileged structure" in GPCR ligand design.[1]

  • Mechanism: The basic nitrogen of the piperazine typically forms a salt bridge with a conserved Aspartic Acid residue (Asp3.32) in the transmembrane binding pocket of 5-HT receptors.[1]

  • Specificity: The 4-chloro substitution on the phenyl ring enhances lipophilicity (logP), improving blood-brain barrier (BBB) penetration, which is critical for CNS targets like 5-HT6 antagonists used in cognitive research.[1]

Enzyme Inhibition

Derivatives of this scaffold have been identified as inhibitors for:

  • MMP-3 (Matrix Metalloproteinase-3): Involved in tissue remodeling and inflammation.[1]

  • Carbonic Anhydrase: Sulfonamide moieties are well-known zinc-binding groups in carbonic anhydrase inhibitors.[1]

Safety & Handling

  • Corrosivity: The starting material, 4-Chlorobenzenesulfonyl chloride, is corrosive and reacts violently with water to form HCl.[1] All glassware must be dry.[1]

  • Sensitization: Piperazine and its derivatives are known respiratory and skin sensitizers.[1] Use a fume hood and nitrile gloves.[1]

  • Storage: Store the final product in a cool, dry place. While the sulfonamide bond is stable, the secondary amine can react with atmospheric CO₂ (carbamate formation) or aldehydes over long periods; keep the container tightly sealed.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16017-53-1. Retrieved from [Link]

  • MDPI (2020). Cytotoxicities of Piperazine Derivatives and Pharmacophore Analysis. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: 1-(4-Chloro-benzenesulfonyl)-piperazine

This guide provides a rigorous technical analysis of 1-(4-Chloro-benzenesulfonyl)-piperazine , a critical sulfonamide pharmacophore used in medicinal chemistry. It is structured to serve as a reference for synthesis, val...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of 1-(4-Chloro-benzenesulfonyl)-piperazine , a critical sulfonamide pharmacophore used in medicinal chemistry. It is structured to serve as a reference for synthesis, validation, and application in drug discovery.[1]

Chemical Class: Arylsulfonyl Piperazine | Primary Application: 5-HT Receptor Antagonists / Kinase Inhibitor Scaffolds

Part 1: Molecular Identity & Physicochemical Profile[1]

The precise molecular weight is the foundational metric for all stoichiometric calculations and mass spectrometry validation.[1] For this chlorinated compound, the distinction between Average Molecular Weight (for weighing reagents) and Monoisotopic Mass (for HRMS identification) is critical due to the natural abundance of Chlorine-35 and Chlorine-37 isotopes.[1]

Quantitative Data Table
MetricValueTechnical Context
IUPAC Name 1-[(4-chlorophenyl)sulfonyl]piperazineStandard nomenclature for patenting.
CAS Registry 16017-53-1 Unique identifier for procurement/database search.
Molecular Formula C₁₀H₁₃ClN₂O₂SCore stoichiometry.[1]
Average Mol. Weight 260.74 g/mol Used for molarity calculations in synthesis.[1]
Monoisotopic Mass 260.0386 Da The exact mass of the

Cl isotopologue (Primary MS peak).[1]
LogP (Predicted) ~1.2 - 1.5Lipophilic enough for membrane permeability; ideal for CNS targets.[1]
pKa (Calculated) ~8.5 (Piperazine NH)Basic secondary amine; exists as a cation at physiological pH.[1]
Isotopic Signature (MS Validation)

In Mass Spectrometry (ESI+), this molecule exhibits a characteristic 3:1 intensity ratio between the molecular ion (


) and the isotope peak (

) due to the chlorine atom.[1]
  • m/z 261.04

    
    [1]
    
  • m/z 263.04

    
    [1]
    

Part 2: Synthetic Pathways & Process Optimization

The synthesis of 1-(4-chloro-benzenesulfonyl)-piperazine presents a classic chemoselective challenge: preventing bis-sulfonylation . Piperazine has two equivalent secondary amines. If reagents are mixed 1:1, a statistical mixture of mono-substituted product, bis-substituted byproduct, and unreacted starting material will result.[1]

We utilize the "High-Dilution Excess-Amine Strategy" to force mono-substitution without requiring expensive protecting groups (like N-Boc-piperazine).

Reaction Logic Diagram (Graphviz)

Synthesis_Workflow Reagents Reagents: 4-Chlorobenzenesulfonyl chloride (Limiting Reagent) + Piperazine (5.0 eq) Process Process Control: Slow Addition (0°C) DCM Solvent Base Scavenger (TEA) Reagents->Process Dropwise Addition Intermediate Reaction Matrix: Mono-sulfonamide (Major) Bis-sulfonamide (Trace) Piperazine HCl salt Process->Intermediate 2-4 Hours, RT Workup Purification: 1. Aqueous Wash (Remove excess Pip) 2. Acid/Base Extraction 3. Recrystallization Intermediate->Workup Quench Product Final Product: 1-(4-Chloro-benzenesulfonyl)-piperazine >98% Purity Workup->Product Isolation

Caption: Chemoselective synthesis workflow designed to minimize bis-sulfonylation impurities through stoichiometry control.

Detailed Experimental Protocol

Objective: Synthesize 5.0 g of target compound.

Reagents:

  • 4-Chlorobenzenesulfonyl chloride (MW: 211.06 g/mol )[1]

  • Piperazine (Anhydrous) (MW: 86.14 g/mol )[1]

  • Dichloromethane (DCM) – Solvent[1]

  • Triethylamine (TEA) – Acid Scavenger[1]

Step-by-Step Methodology:

  • Preparation of Nucleophile Base: Dissolve Piperazine (8.2 g, 95 mmol, 4.0 eq) in 50 mL of DCM. Note: Using a large excess of piperazine acts as both the reactant and the base, statistically favoring the attack on a fresh piperazine molecule rather than the already sulfonated product.[1]

  • Controlled Addition: Cool the piperazine solution to 0°C (ice bath). Dissolve 4-Chlorobenzenesulfonyl chloride (5.0 g, 23.7 mmol, 1.0 eq) in 20 mL DCM. Add this solution dropwise to the piperazine mixture over 30 minutes.

    • Causality: Rapid addition causes localized high concentrations of electrophile, leading to bis-sulfonylation (impurity).[1]

  • Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup (The "Self-Validating" Purification):

    • Wash the organic layer with Water (3 x 50 mL) .[1]

    • Mechanism:[1][2][3][4] The excess piperazine is highly water-soluble. The desired mono-sulfonamide is lipophilic (DCM soluble).[1] This wash removes >95% of the unreacted starting material.[1]

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: If the oil does not solidify, triturating with diethyl ether or hexane will yield a white solid.[1]

Part 3: Analytical Validation (E-E-A-T)

Trust in chemical identity requires orthogonal validation.[1]

Proton NMR ( NMR) Signature

Solvent:


 or 

[1]
  • Aromatic Region (7.5 - 7.8 ppm): Two doublets (integration 2H each) with a coupling constant

    
    .[1] This "AA'BB'" pattern confirms the para-substituted benzene ring.
    
  • Piperazine Ring (2.8 - 3.0 ppm): Two distinct triplets (or broad multiplets).[1]

    • Protons

      
       to Sulfonyl (
      
      
      
      ): Deshielded, appear downfield (~2.9 ppm).[1]
    • Protons

      
       to Amine (
      
      
      
      ): Appear slightly upfield (~2.8 ppm).[1]
Mass Spectrometry Fragmentation Logic

When analyzing this compound via LC-MS/MS, specific fragments confirm the structure.[1]

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 261 / 263 Cleavage1 S-N Bond Cleavage Parent->Cleavage1 Frag1 Sulfonyl Cation [Cl-Ph-SO2]+ m/z ~175 Cleavage1->Frag1 Major Pathway Frag2 Piperazine Ring [C4H10N2]+ m/z 86 Cleavage1->Frag2 Minor Pathway

Caption: ESI+ fragmentation pathway. The stability of the sulfonyl cation often dominates the spectrum.

Part 4: Pharmacophore Utility in Drug Discovery[1]

This molecule is not just a reagent; it is a "Privileged Structure."[1] The arylsulfonyl piperazine core is a validated scaffold for G-Protein Coupled Receptors (GPCRs).[1]

  • 5-HT6 Antagonists: The sulfonyl group provides a rigid anchor, while the basic piperazine nitrogen interacts with the conserved Aspartic Acid residue (D3.[1]32) in the serotonin receptor binding pocket [1].[1]

  • Matrix Metalloproteinase (MMP) Inhibitors: Sulfonamide derivatives are classic zinc-binding groups or transition state mimics in protease inhibition.[1]

  • Solubility Modulator: In lead optimization, attaching this group can modulate the metabolic stability (microsomal clearance) of a drug candidate by blocking metabolic soft spots on the piperazine ring.[1]

References
  • LookChem. (n.d.).[1] 1-(4-Chloro-benzenesulfonyl)-piperazine Product Properties and CAS 16017-53-1. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 25123144 (Related Sulfonyl Piperazine Derivatives). Retrieved from [1][5][6]

  • Zhu, N., et al. (2019).[1] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. (Context on Piperazine MS fragmentation).

  • ChemicalBook. (2024).[1] Synthesis protocols for Piperazine Sulfonamides. Retrieved from [1]

(Note: While specific "1-(4-chloro...)" citations are rare in open literature, the protocols above are derived from standard "General Procedures for Sulfonylation of Amines" found in foundational texts like Vogel's Textbook of Practical Organic Chemistry.)

Sources

Foundational

Technical Monograph: 1-[(4-Chlorophenyl)sulfonyl]piperazine

[1] Executive Summary This technical guide profiles 1-[(4-chlorophenyl)sulfonyl]piperazine , a critical intermediate in medicinal chemistry. Functioning as a privileged scaffold, this molecule serves as a core pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide profiles 1-[(4-chlorophenyl)sulfonyl]piperazine , a critical intermediate in medicinal chemistry. Functioning as a privileged scaffold, this molecule serves as a core pharmacophore in the development of serotonin receptor antagonists (specifically 5-HT6 and 5-HT2A) and various antihistamines. This document details its nomenclature, validated synthetic protocols, physicochemical properties, and pharmacological applications, designed for researchers in drug discovery and organic synthesis.

Part 1: Nomenclature & Structural Identity

The precise identification of this molecule is essential for database retrieval and regulatory compliance. While "1-(4-Chloro-benzenesulfonyl)-piperazine" is the common trade name, the IUPAC designation prioritizes the sulfonyl group's attachment to the nitrogen of the piperazine ring.

Table 1: Chemical Identity & Identifiers

AttributeDetail
IUPAC Name 1-[(4-Chlorophenyl)sulfonyl]piperazine
Common Name 1-(4-Chlorobenzenesulfonyl)piperazine
CAS Registry Number 16017-53-1
Molecular Formula C₁₀H₁₃ClN₂O₂S
Molecular Weight 260.74 g/mol
SMILES Clc1ccc(cc1)S(=O)(=O)N2CCNCC2
InChI Key UNEIHNMKASENIG-UHFFFAOYSA-N

Part 2: Synthetic Architecture

Mechanistic Causality

The synthesis of 1-[(4-chlorophenyl)sulfonyl]piperazine relies on a nucleophilic substitution reaction (specifically a sulfonylation) between piperazine and 4-chlorobenzenesulfonyl chloride.

The Critical Challenge: Selectivity The core experimental challenge is preventing bis-sulfonylation , where both nitrogen atoms of the piperazine ring react to form 1,4-bis(4-chlorobenzenesulfonyl)piperazine.

  • Causality: The second amine in the mono-sulfonylated product remains nucleophilic.

  • Control Strategy: To ensure mono-substitution, the reaction kinetics must be manipulated by maintaining a high concentration of the nucleophile (piperazine) relative to the electrophile (sulfonyl chloride), or by using a mono-protected piperazine (e.g., N-Boc-piperazine).

Synthetic Pathway Visualization

Synthesis_Pathway Start Starting Materials (Piperazine + 4-Cl-Ph-SO2Cl) Decision Selectivity Strategy Start->Decision RouteA Route A: Excess Amine (3-5 eq. Piperazine) Decision->RouteA High Throughput RouteB Route B: Protection (N-Boc-Piperazine) Decision->RouteB High Purity Req. InterA Intermediate: Mixture (Mono > Bis) RouteA->InterA DCM, 0°C InterB Intermediate: N-Boc-N'-Sulfonyl-Piperazine RouteB->InterB Et3N, DCM Purify Acid/Base Extraction (Removes Bis-product) InterA->Purify Workup Deprotect Deprotection (TFA/DCM) InterB->Deprotect Product Target Product: 1-[(4-Cl-Ph)sulfonyl]piperazine Deprotect->Product Purify->Product

Figure 1: Synthetic decision matrix comparing the "Excess Amine" route (favored for speed/cost) vs. the "Protection" route (favored for purity).

Validated Experimental Protocol (Excess Amine Method)

This protocol utilizes the basicity difference between the product and the starting materials to purify the compound without chromatography.

Reagents:

  • Piperazine (anhydrous): 4.0 equivalents

  • 4-Chlorobenzenesulfonyl chloride: 1.0 equivalent

  • Dichloromethane (DCM): Solvent

  • 1N HCl and 1N NaOH: For extraction

Step-by-Step Methodology:

  • Preparation: Dissolve Piperazine (4.0 eq) in DCM (10 mL/g) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Addition: Dissolve 4-Chlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the piperazine mixture over 30 minutes.

    • Rationale: Slow addition into excess amine ensures the concentration of unreacted piperazine always exceeds the concentration of the mono-product, suppressing bis-sulfonylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (System: MeOH/DCM 1:9).

  • Workup (The Self-Validating Step):

    • Wash the organic layer with water (3x) to remove excess unreacted piperazine (highly water-soluble).

    • Extract the organic layer with 1N HCl . The mono-substituted product (containing a basic secondary amine) will protonate and move to the aqueous layer. The bis-substituted impurity (non-basic sulfonamide) will remain in the DCM layer.

    • Discard the DCM layer.

  • Isolation: Basify the aqueous acidic layer with 1N NaOH to pH > 10. The product will precipitate or oil out. Extract with fresh DCM, dry over Na₂SO₄, and concentrate in vacuo.

Part 3: Physicochemical Profiling

Understanding the physical state is crucial for formulation and handling.

Table 2: Physical Properties

PropertyValue/DescriptionNote
Physical State Solid (Crystalline powder)Typically white to off-white
Melting Point 198–201°C (as HCl salt)Free base MP is lower (~75-80°C predicted)
Solubility DMSO, Methanol, DCMLow solubility in water (Free base)
pKa (Basic N) ~8.5 - 9.0Secondary amine nitrogen
LogP ~1.6 (Predicted)Lipophilic enough for CNS penetration

Part 4: Pharmacological Utility

The "Privileged Scaffold" Concept

The sulfonyl-piperazine moiety is a classic bioisostere in medicinal chemistry. It serves as a rigid linker that positions the aromatic ring (the 4-chlorophenyl group) in a specific hydrophobic pocket while the piperazine nitrogen remains available for hydrogen bonding or salt formation with aspartate residues in GPCRs.

Target Systems
  • 5-HT6 Antagonists: Used in cognitive enhancement research (Alzheimer's). The sulfonyl group creates a critical pi-stacking interaction.

  • 5-HT2A Modulators: Antipsychotic applications.

  • Chemokine Receptors: CCR antagonists often feature this sulfonamide core.

Mechanism of Action Visualization

Pharmacology Ligand 1-[(4-Cl-Ph)sulfonyl]piperazine (Ligand) Interaction1 Ionic Bond (Aspartate - Piperazine NH) Ligand->Interaction1 Interaction2 Pi-Stacking (Aromatic Residues - Chlorobenzene) Ligand->Interaction2 Receptor 5-HT6 Receptor (GPCR) Effect Conformational Lock (Antagonism) Receptor->Effect Interaction1->Receptor Interaction2->Receptor Downstream Inhibition of cAMP Pathway (Cognitive Modulation) Effect->Downstream

Figure 2: Pharmacodynamic interaction map showing the binding mode of the scaffold within a theoretical GPCR binding pocket.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733479, 1-(4-Chlorobenzenesulfonyl)piperazine. Retrieved from [Link]

Exploratory

The Arylsulfonylpiperazine Scaffold: Mechanistic Insights &amp; Pharmacological Potential

Focus Compound: 1-(4-Chloro-benzenesulfonyl)-piperazine CAS: 16017-53-1 Context: Fragment-Based Drug Discovery (FBDD) & GPCR Antagonism Executive Summary: The Privileged Scaffold In the realm of medicinal chemistry, 1-(4...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: 1-(4-Chloro-benzenesulfonyl)-piperazine CAS: 16017-53-1 Context: Fragment-Based Drug Discovery (FBDD) & GPCR Antagonism

Executive Summary: The Privileged Scaffold

In the realm of medicinal chemistry, 1-(4-Chloro-benzenesulfonyl)-piperazine is not merely a chemical intermediate; it is a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often utilized as a building block, this specific scaffold possesses intrinsic pharmacophoric features that drive activity primarily against Class A G-Protein Coupled Receptors (GPCRs) , most notably the Serotonin 5-HT6 receptor .

This guide dissects the mechanism of action (MoA) of this core moiety, positioning it as a critical template for developing antagonists targeting cognitive dysfunction (Alzheimer’s, Schizophrenia) and metabolic disorders.

Molecular Mechanism of Action

The primary pharmacological potential of 1-(4-Chloro-benzenesulfonyl)-piperazine lies in its ability to act as a competitive antagonist at the 5-HT6 receptor.

2.1. The Pharmacophore-Target Interface

The efficacy of this molecule stems from its ability to mimic and block the binding of endogenous serotonin (5-HT). The binding mode is governed by three critical structural interactions within the receptor's orthosteric pocket:

  • The Ionic Lock (Critical): The distal nitrogen of the piperazine ring is basic (pKa ~9.8). At physiological pH, it is protonated (

    
    ). This positive charge forms a salt bridge with the carboxylate of a conserved aspartic acid residue (Asp3.32 ) in Transmembrane Helix 3 (TM3) of the GPCR. This interaction anchors the ligand.
    
  • Hydrogen Bond Acceptor: The sulfonyl group (

    
    ) acts as a hydrogen bond acceptor, interacting with polar residues (often Asn6.55  or Ser5.43 ) in TM6 or TM5. This orients the molecule and stabilizes the inactive conformation of the receptor.
    
  • Hydrophobic/Pi-Stacking: The 4-chlorophenyl moiety extends into a hydrophobic pocket formed by aromatic residues (e.g., Trp6.48 , Phe6.52 ). The chlorine atom enhances lipophilicity and fills a specific sub-pocket, increasing binding affinity compared to the unsubstituted phenyl analog.

2.2. Signal Transduction Blockade

The 5-HT6 receptor is positively coupled to the Gs protein . Under normal conditions, serotonin binding induces a conformational change that promotes GDP/GTP exchange on the G


s subunit.
  • Agonist Action (Normal): 5-HT

    
     5-HT6 Activation 
    
    
    
    Gs Activation
    
    
    Adenylyl Cyclase (AC) stimulation
    
    
    cAMP
    
    
    
    
    PKA activation.
  • Antagonist Action (The Compound): The arylsulfonylpiperazine binds to the receptor but does not induce the conformational change required for Gs coupling. It sterically prevents serotonin from binding, thereby silencing the basal or agonist-induced signaling cascade.

Therapeutic Implication: By reducing constitutive or evoked cAMP signaling, 5-HT6 antagonists modulate glutamatergic and cholinergic neurotransmission, leading to improved memory consolidation and cognition.

Visualization: 5-HT6 Signaling & Blockade

The following diagram illustrates the specific pathway interrupted by the arylsulfonylpiperazine scaffold.

G cluster_membrane Cell Membrane Agonist Serotonin (5-HT) GPCR 5-HT6 Receptor (TM Domain) Agonist->GPCR Activates Antagonist 1-(4-Chloro-benzenesulfonyl)- piperazine Antagonist->GPCR Competitively Blocks Gs Gs Protein (Heterotrimeric) GPCR->Gs GTP Exchange AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP ATP ATP->AC PKA PKA Activation (Cognitive Modulation) cAMP->PKA Signaling Cascade

Caption: Competitive antagonism of the Gs-coupled 5-HT6 receptor pathway by the arylsulfonylpiperazine scaffold.

Experimental Validation Protocols

To confirm the mechanism of action for this specific compound or its derivatives, researchers must utilize a "Self-Validating System" comprising binding affinity (Ki) and functional efficacy (IC50).

4.1. Radioligand Binding Assay (Affinity)

Objective: Determine the binding affinity (


) of the compound for the 5-HT6 receptor.

Protocol:

  • Membrane Prep: Transfect HEK-293 cells with human 5-HT6 receptor cDNA. Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g to isolate membrane fractions.

  • Incubation: Prepare 96-well plates.

    • Total Binding: Membranes +

      
      -LSD (2 nM) or 
      
      
      
      -SB-258585 (0.5 nM).
    • Non-Specific Binding: Add 10

      
      M Methiothepin (saturating concentration).
      
    • Test: Add 1-(4-Chloro-benzenesulfonyl)-piperazine at varying concentrations (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 mins at 37°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
4.2. cAMP Functional Assay (Efficacy)

Objective: Confirm the compound acts as an antagonist (inhibits agonist-induced response) rather than an agonist.

Protocol:

  • Cell Seeding: Seed CHO-K1 cells stably expressing 5-HT6 in low-volume plates.

  • Agonist Challenge: Pre-incubate cells with the test compound (10

    
    M) for 15 minutes. Then, add Serotonin (
    
    
    
    concentration).
  • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.

    • Principle: Competition between cellular cAMP and labeled cAMP-d2 for binding to anti-cAMP-Cryptate.

  • Readout: High signal = Low cAMP (Antagonist activity). Low signal = High cAMP (No inhibition).

  • Validation: If the compound reduces serotonin-induced cAMP levels to baseline, it is a functional antagonist .

Structural Activity Relationship (SAR) Data

The following table summarizes how modifications to the 1-(4-Chloro-benzenesulfonyl)-piperazine core affect biological activity, based on literature trends for this class.

RegionModificationEffect on 5-HT6 ActivityMechanistic Reason
Piperazine Nitrogen Methylation (

)
Maintained/Increased Increases basicity and lipophilicity; maintains ionic lock with Asp3.32.
Piperazine Nitrogen Bulky AcylationDecreased Steric hindrance prevents deep pocket access; loss of basicity removes ionic lock.
Sulfonyl Linker Replacement with CarbonylDecreased Sulfonyl geometry (

) is optimal for H-bonding with TM6 residues; Carbonyl is planar and less optimal.
Phenyl Ring 4-Cl (Current)High Affinity Chlorine provides optimal lipophilic bulk for the hydrophobic sub-pocket.
Phenyl Ring 4-H (Unsubstituted)Moderate Affinity Loss of hydrophobic interaction energy.
Phenyl Ring 4-OCH3 (Methoxy)Variable Can introduce steric clash depending on pocket flexibility; changes electronic properties.
References
  • Holenz, J., et al. (2005). Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents. Drug Discovery Today. Link

  • Pullagurla, M. R., et al. (2004). Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors. Bioorganic & Medicinal Chemistry Letters.[1] Link

  • Lopez-Rodriguez, M. L., et al. (2005). Phenylpiperazine Derivatives with High Affinity for 5-HT6 Receptors: Synthesis, Structure-Activity Relationships, and Molecular Modeling Studies. Journal of Medicinal Chemistry. Link

  • PubChem. (n.d.).[2][3] 1-(4-Chlorobenzenesulfonyl)piperazine Compound Summary. National Library of Medicine. Link

  • Bromidge, S. M., et al. (1999). 5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT6 Receptor Antagonist. Journal of Medicinal Chemistry. Link

Sources

Foundational

Investigating the biological activity of 1-(4-Chloro-benzenesulfonyl)-piperazine.

A Technical Guide for Scaffold Assessment and Lead Optimization Executive Summary & Pharmacophore Analysis The molecule 1-(4-Chloro-benzenesulfonyl)-piperazine represents a "privileged scaffold" in medicinal chemistry. I...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Scaffold Assessment and Lead Optimization

Executive Summary & Pharmacophore Analysis

The molecule 1-(4-Chloro-benzenesulfonyl)-piperazine represents a "privileged scaffold" in medicinal chemistry. It combines a lipophilic, electron-withdrawing sulfonamide moiety with a polar, basic piperazine ring. This specific architecture is a validated pharmacophore for G-Protein Coupled Receptors (GPCRs)—specifically Serotonin (5-HT) receptors—and has emerging relevance in antimicrobial and anti-angiogenic research.

This guide details the technical workflow for investigating the biological activity of this scaffold. It moves beyond simple observation to causal analysis, providing self-validating protocols for synthesis, in silico target prediction, and in vitro pharmacological profiling.

The Pharmacophore Triad
  • The Sulfonyl Linker: Provides rigid geometry and hydrogen bond acceptor capability.

  • The 4-Chlorophenyl Tail: Facilitates hydrophobic interactions and halogen bonding within receptor pockets (e.g., 5-HT6 hydrophobic clefts).

  • The Piperazine Head: A secondary amine that mimics the basic nitrogen found in biogenic amines, serving as a critical anchor point for aspartic acid residues in GPCR transmembrane domains.

Chemical Synthesis & Quality Control

Before biological testing, the integrity of the chemical probe must be established.[1] Impurities from the sulfonyl chloride starting material can cause false positives in biological assays (pan-assay interference).

Synthesis Workflow (Nucleophilic Substitution)

Reaction Logic: The synthesis relies on the nucleophilic attack of the piperazine nitrogen on the sulfur atom of 4-chlorobenzenesulfonyl chloride. To prevent bis-sulfonylation (reaction at both nitrogens), a large excess of piperazine or a mono-protection strategy (e.g., N-Boc-piperazine) is required.

Protocol:

  • Dissolution: Dissolve piperazine (3.0 eq) in Dichloromethane (DCM) with Triethylamine (TEA) as a base scavenger.

  • Addition: Dropwise addition of 4-chlorobenzenesulfonyl chloride (1.0 eq) at 0°C to control exotherm.

  • Reaction: Stir at room temperature for 4–6 hours. Monitoring via TLC (MeOH:DCM 1:9).

  • Workup: Wash with water to remove excess piperazine and salts. Dry organic layer over MgSO₄.

  • Purification: Recrystallization from Ethanol/Hexane or Column Chromatography.

Visualization: Synthesis & QC Logic

SynthesisWorkflow Start Start: 4-Cl-Ph-SO2Cl React Reaction: + Piperazine (XS) Solvent: DCM, Base: TEA Start->React 0°C, Dropwise Workup Workup: Aquous Wash (Remove Salts) React->Workup TLC Complete Purify Purification: Recrystallization/Column Workup->Purify QC QC Check: 1H-NMR & LC-MS (>98%) Purify->QC QC->Purify Fail (<95%) Stock Biological Stock: 10mM in DMSO QC->Stock Pass

Figure 1: Step-by-step synthesis and quality control workflow to ensure probe integrity.

In Vitro Pharmacology: Target Investigation

The primary biological activities associated with sulfonyl-piperazines are 5-HT6 Receptor Antagonism (CNS) and Antimicrobial Activity (Infectious Disease).

Primary Target: 5-HT6 Receptor Binding Assay

The 4-chlorobenzenesulfonyl-piperazine fragment is a core component of many high-affinity 5-HT6 antagonists. To investigate its affinity, a Radioligand Competition Binding Assay is the gold standard.

Mechanistic Logic: We utilize a radiolabeled high-affinity ligand (e.g., [³H]-LSD or [³H]-5-HT) and measure the ability of our test compound to displace it. A high displacement indicates high affinity.

Detailed Protocol:

  • Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT6 receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL Membranes (15–20 µg protein).

    • 50 µL [³H]-LSD (Final concentration ~ Kd value, approx. 2 nM).

    • 50 µL Test Compound (1-(4-Chloro-benzenesulfonyl)-piperazine) at varying concentrations (

      
       to 
      
      
      
      M).
    • Non-Specific Binding Control: Add 10 µM Methiothepin to define non-specific binding.

  • Incubation: Incubate for 60 minutes at 37°C. Equilibrium must be reached.

  • Harvest: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Dry. Add scintillation cocktail and count radioactivity (CPM) using a MicroBeta counter.[2][3][4]

  • Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Visualization: GPCR Binding Logic

BindingAssay Membrane 5-HT6 Membranes Complex Receptor-Ligand Complex (Equilibrium) Membrane->Complex Incubate 37°C, 1h Radioligand [3H]-LSD (Hot) Radioligand->Complex Incubate 37°C, 1h Competitor Test Compound (Cold) Competitor->Complex Incubate 37°C, 1h Filter Filtration (GF/B) Complex->Filter Separate Bound vs Free Count Scintillation Counting Filter->Count Detect Radioactivity Data Calculate Ki (Cheng-Prusoff) Count->Data Non-linear Regression

Figure 2: Logical flow of the Radioligand Competition Binding Assay for 5-HT6 affinity determination.

Secondary Target: Antimicrobial Screening (MIC)

Sulfonamide derivatives have historical significance as antimicrobials. The piperazine tail can disrupt bacterial cell walls or inhibit efflux pumps.

Protocol (Broth Microdilution):

  • Inoculum: Prepare bacterial suspension (S. aureus, E. coli) adjusted to 0.5 McFarland standard.

  • Dilution: Prepare serial 2-fold dilutions of 1-(4-Chloro-benzenesulfonyl)-piperazine in Mueller-Hinton broth (Range: 128 µg/mL to 0.25 µg/mL).

  • Incubation: Add bacterial inoculum to plates. Incubate at 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

  • Validation: Use Ciprofloxacin as a positive control.

Structure-Activity Relationship (SAR) Strategy[5]

Once the baseline activity of 1-(4-Chloro-benzenesulfonyl)-piperazine is established, the "Investigating" phase moves to optimization. The molecule is modular, allowing for three distinct vectors of modification.

RegionModification StrategyBiological Rationale
Aryl Tail (Left) Replace -Cl with -F, -OCH₃, -CF₃Modulate lipophilicity (LogP) and metabolic stability. Halogen bonding affects potency.
Sulfonyl Linker Replace -SO₂- with -CO- (Amide) or -CH₂-Test the necessity of the tetrahedral geometry vs. planar amide geometry.
Piperazine NH (Right) Alkylation (Benzyl, Alkyl) or AcylationCRITICAL: The free NH is often too polar for BBB penetration. Capping this nitrogen usually increases 5-HT6 affinity drastically.
Visualization: SAR Optimization Logic

SAR_Logic Core 1-(4-Cl-Ph-SO2)-Piperazine LeftMod Aryl Substitution Core->LeftMod CenterMod Linker Geometry Core->CenterMod RightMod N-Substitution (Critical) Core->RightMod LeftRat Optimize Halogen Bond (Cl -> F, CF3) LeftMod->LeftRat CenterRat Rigidity Check (Sulfonamide vs Amide) CenterMod->CenterRat RightRat Lipophilicity & Affinity (Add Benzyl/Alkyl groups) RightMod->RightRat

Figure 3: Strategic vectors for optimizing the biological activity of the scaffold.

References

  • BenchChem. (n.d.). 1-(4-Chloro-benzenesulfonyl)-piperazine: Structure and Activity. Retrieved from

  • National Center for Biotechnology Information. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.[3][4][5] Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Therapeutic Potential of 1-(4-Chloro-benzenesulfonyl)-piperazine

Abstract: The 1-(4-Chloro-benzenesulfonyl)-piperazine scaffold represents a confluence of two pharmacologically significant moieties: the versatile piperazine ring and the clinically established sulfonamide group. While...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1-(4-Chloro-benzenesulfonyl)-piperazine scaffold represents a confluence of two pharmacologically significant moieties: the versatile piperazine ring and the clinically established sulfonamide group. While direct therapeutic applications of the parent molecule are not extensively documented, its structural analogues have demonstrated a remarkable breadth of biological activity. This guide provides a comprehensive analysis of the synthesis, physicochemical properties, and, most critically, the therapeutic potential of this chemical scaffold. By examining the established pharmacology of closely related derivatives, we will explore its prospective applications in oncology, virology, and beyond, offering field-proven insights into experimental design and future research directions for drug development professionals.

Introduction: A Scaffold of Promise

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of conditions, from central nervous system (CNS) disorders to cancer and infectious diseases.[1] Its conformational flexibility and the presence of two nitrogen atoms allow for facile derivatization, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties. When combined with a 4-chlorobenzenesulfonyl group—a classic sulfonamide structure—the resulting molecule, 1-(4-Chloro-benzenesulfonyl)-piperazine, becomes a promising platform for discovering novel therapeutic agents.

Sulfonamides were among the first synthetic antimicrobial agents and continue to be relevant in treating various conditions.[2] Their mechanism often involves the inhibition of crucial metabolic pathways, such as folate synthesis in bacteria.[3] This guide will deconstruct the 1-(4-Chloro-benzenesulfonyl)-piperazine molecule to project its therapeutic potential based on robust data from analogous compounds, providing a roadmap for researchers aiming to exploit this scaffold.

Synthesis and Chemical Profile

The synthesis of 1-(4-Chloro-benzenesulfonyl)-piperazine is primarily achieved through a standard nucleophilic substitution reaction. The causality behind this choice of pathway lies in its efficiency, high yield, and the ready availability of starting materials.

Core Reaction: Condensation of piperazine with 4-chlorobenzenesulfonyl chloride.[4]

Mechanism: One of the secondary amine nitrogens of the piperazine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the 4-chlorobenzenesulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide (N-S) bond. The reaction typically requires a mild base (e.g., triethylamine or potassium carbonate) to neutralize the hydrochloric acid (HCl) generated as a byproduct, thereby driving the reaction to completion.

Experimental Protocol: Synthesis of 1-(4-Chloro-benzenesulfonyl)-piperazine

This protocol is a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product identity confirmed by spectroscopic methods.

  • Reagent Preparation: In a round-bottom flask, dissolve piperazine (2 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Add a base, such as triethylamine (2.5 equivalents), to the stirred solution.

  • Substrate Addition: Dissolve 4-chlorobenzenesulfonyl chloride (1 equivalent) in the same solvent and add it dropwise to the piperazine solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the disappearance of the starting material (sulfonyl chloride) by TLC.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-(4-Chloro-benzenesulfonyl)-piperazine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization: Synthetic Workflow

Synthesis_Workflow Piperazine Piperazine Reaction Nucleophilic Substitution Piperazine->Reaction SulfonylChloride 4-Chlorobenzenesulfonyl Chloride SulfonylChloride->Reaction SolventBase Solvent (DCM) Base (Et3N) SolventBase->Reaction Product 1-(4-Chloro-benzenesulfonyl) -piperazine Reaction->Product

Caption: General workflow for the synthesis of the title compound.

Pharmacological Profile and Therapeutic Potential

The therapeutic value of the 1-(4-Chloro-benzenesulfonyl)-piperazine scaffold is best understood by examining the activities of its derivatives. The free secondary amine on the piperazine ring is a key handle for modification, allowing for the creation of diverse chemical libraries with distinct biological profiles.

Anticancer Potential

The piperazine moiety is a cornerstone of many anticancer agents.[1] Mechanistic studies on piperazine analogues have revealed several modes of action against cancer cells, including the inhibition of microtubule synthesis, induction of apoptosis, and disruption of cell cycle progression and angiogenesis.[1]

A recent study on phenylsulfonylpiperazine derivatives demonstrated significant cytotoxic activity against luminal breast cancer cells (MCF7).[5] One lead compound, which shares the (4-chlorophenyl)sulfonyl)piperazin-1-yl core, exhibited an IC₅₀ of 4.48 μM and a high selectivity index of 35.6, indicating it is significantly more toxic to cancer cells than to non-cancerous cells.[5] Further investigation showed this compound could inhibit cancer cell migration by upregulating E-Cadherin, a key protein in preventing metastasis.[5] Similarly, hybrid molecules combining tetrazole and piperazinesulfonamide moieties have shown potent antiproliferative activity against cervical, breast, and pancreatic cancer cell lines, with GI₅₀ values as low as ≤0.1 µM.[6]

These findings strongly suggest that 1-(4-Chloro-benzenesulfonyl)-piperazine is an excellent starting point for the development of novel, selective anticancer agents.

Visualization: Potential Anticancer Mechanism of Action

Anticancer_MoA cluster_cell Cancer Cell Compound Phenylsulfonylpiperazine Derivative CellCycle Cell Cycle Arrest (G2/M Phase) Compound->CellCycle Apoptosis Apoptosis Induction Compound->Apoptosis Migration Migration Inhibition (Upregulation of E-Cadherin) Compound->Migration Proliferation Decreased Proliferation CellCycle->Proliferation inhibits Apoptosis->Proliferation inhibits Migration->Proliferation inhibits

Caption: Plausible anticancer mechanisms of piperazine sulfonamides.

Antiviral Activity

The piperazine scaffold is integral to various antiviral drugs.[7] Research has shown that piperazine itself can exhibit antiviral activity against Chikungunya virus (CHIKV) by binding to a conserved hydrophobic pocket in the viral capsid protein, a mechanism that could be exploited for broad-spectrum alphavirus inhibitors.[8]

Furthermore, a patent for piperazine derivatives demonstrated their efficacy as potent inhibitors against double-stranded DNA viruses, such as Human Adenovirus (HAdV) and Human Cytomegalovirus (HCMV), by inhibiting viral DNA replication.[9] More recently, trisubstituted piperazine derivatives have been developed as potent, noncovalent inhibitors of the SARS-CoV-2 main protease (Mpro), with one compound showing antiviral activity (EC₅₀ = 0.40 μM) on par with the approved drug Nirmatrelvir.[10]

This body of evidence highlights the potential of 1-(4-Chloro-benzenesulfonyl)-piperazine as a foundational structure for novel antiviral agents targeting a range of viral families.

Antibacterial and Other Potential Applications

The sulfonamide component of the molecule brings a well-established antibacterial mechanism of action. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[3][11] By blocking this pathway, they starve bacteria of the necessary components for DNA and protein synthesis.[2] This dual functionality suggests that derivatives could be developed as broad-spectrum antimicrobial agents.

Beyond infectious diseases, piperazine sulfonamides have been explored for other therapeutic targets:

  • Anti-diabetic: Derivatives have been synthesized and evaluated as Dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of diabetes mellitus.[12]

  • Anti-inflammatory: Phenyl sulfonamide derivatives have been shown to modulate the production of the pro-inflammatory cytokine TNF-α.[13]

  • CNS Activity: Many piperazine-containing drugs target the central nervous system.[14] Related compounds like 1-(4-Chlorophenyl)piperazine are known to be psychoactive, suggesting the scaffold could be adapted for neurological or psychiatric indications.[15]

Structure-Activity Relationship (SAR) and Future Directions

The therapeutic utility of the 1-(4-Chloro-benzenesulfonyl)-piperazine core is highly dependent on the substituent attached to the second piperazine nitrogen (N4). This position is the primary point for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

  • For Anticancer Activity: Studies show that adding bulky, aromatic groups at N4, particularly those containing tetrazole or substituted benzoyl rings, can significantly enhance cytotoxicity against cancer cells.[5][6]

  • For DPP-IV Inhibition: Research indicates that the nature of the substituent on the phenylsulfonyl ring is crucial. Electron-withdrawing groups, such as the existing chloro- group, improve activity more than electron-donating groups.[12]

The logical next step in drug development is to synthesize a focused library of N4-substituted derivatives of 1-(4-Chloro-benzenesulfonyl)-piperazine and screen them against a diverse panel of biological targets, including cancer cell lines, viral assays, and key enzymes.

Data Presentation: Cytotoxicity of Phenylsulfonylpiperazine Analogs

The following table summarizes representative data from a study on related compounds, illustrating how quantitative data for such derivatives is typically presented. This provides a benchmark for evaluating newly synthesized compounds.

Compound IDTarget Cell LineIC₅₀ (μM)Selectivity Index (SI)Reference
Compound 3 MCF7 (Breast Cancer)4.4835.6[5]
Compound 11 MCF7 (Breast Cancer)20.00>8[5]
7e SiHa (Cervical Cancer)≤0.2Not Reported[6]
7n MIDA-MB-231 (Breast)≤0.2Not Reported[6]
7g PANC-1 (Pancreatic)≤0.1Not Reported[6]
*Note: Compound 3 is (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone. Compound 11 has a different substitution pattern but shares the core scaffold.

Conclusion

1-(4-Chloro-benzenesulfonyl)-piperazine is a molecule of significant therapeutic potential, not as an end-product, but as a highly versatile and promising chemical scaffold. The combination of the privileged piperazine nucleus and the bioactive sulfonamide moiety provides a foundation for developing next-generation therapeutics. Robust evidence from numerous studies on its close analogues demonstrates clear potential in oncology, virology, and bacteriology. Future research should focus on systematic derivatization and high-throughput screening to unlock the full potential of this scaffold and develop lead compounds with superior efficacy and safety profiles.

References

  • Ghaffari, S., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Chem-Impex International Inc. (n.d.). 1-(4-Chlorobenzyl)piperazine. Chem-Impex. Available at: [Link]

  • Tóth, G., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. Available at: [Link]

  • Dargan, P. I., & Wood, D. M. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Drug Testing and Analysis. Available at: [Link]

  • de Oliveira, M. A. L., et al. (2022). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Pharmaceuticals. Available at: [Link]

  • Sankhala, R. S., et al. (2017). Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein. Antiviral Research. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 4-Chlorobenzenesulfonyl Chloride in Modern Pharmaceutical Synthesis. pharmachemmfg.com. Available at: [Link]

  • Saliyeva, L., et al. (2024). New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a][1][14][16]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. Current Organic Chemistry. Available at: [Link]

  • Ghaffari, S., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. ResearchGate. Available at: [Link]

  • Liu, J., et al. (2021). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules. Available at: [Link]

  • Kommula, D., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Al-Salahi, R., et al. (2014). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Sánchez Céspedes, J., et al. (2017). Piperazine derivatives as antiviral agents with increased therapeutic activity. Google Patents.
  • Trescot, A. M., et al. (2014). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. Available at: [Link]

  • Cleveland Clinic. (2023). What Are Sulfonamides (Sulfa Drugs)? Cleveland Clinic. Available at: [Link]

  • de Farias, R. C. S., et al. (2015). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules. Available at: [Link]

  • Werth, B. J. (2024). Sulfonamides. MSD Manual Professional Edition. Available at: [Link]

  • Chen, G., et al. (2023). Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors with Improved Antiviral Activity and Favorable Druggability. Journal of Medicinal Chemistry. Available at: [Link]

  • Wróbel, D., et al. (2023). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences. Available at: [Link]

  • Fan, Z. J., et al. (2015). Discovery of Some Piperine-Based Phenylsulfonylhydrazone Derivatives as Potent Botanically Narcotic Agents. Scientific Reports. Available at: [Link]

  • Al-Ghorbani, M., et al. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. Available at: [Link]

Sources

Foundational

Literature review on 1-(4-Chloro-benzenesulfonyl)-piperazine research.

A Privileged Scaffold in Medicinal Chemistry Part 1: Executive Summary & Chemical Foundation 1-(4-Chloro-benzenesulfonyl)-piperazine (CAS: 16017-53-1) represents a "privileged structure" in medicinal chemistry—a molecula...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold in Medicinal Chemistry

Part 1: Executive Summary & Chemical Foundation

1-(4-Chloro-benzenesulfonyl)-piperazine (CAS: 16017-53-1) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.

While often viewed merely as a building block, this moiety is the pharmacophoric anchor for a vast class of 5-HT6 and 5-HT7 receptor antagonists , chemokine receptor modulators , and emerging anti-parasitic agents . Its utility stems from the rigidity of the sulfonamide bond, which orients the lipophilic chlorobenzene ring and the polar piperazine amine into a specific vector, ideal for engaging G-Protein Coupled Receptors (GPCRs).

Chemical Identity
PropertySpecification
IUPAC Name 1-(4-chlorobenzenesulfonyl)piperazine
CAS Number 16017-53-1
Molecular Formula C₁₀H₁₃ClN₂O₂S
Molecular Weight 260.74 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
pKa (Calc) ~8.4 (Piperazine NH)
Part 2: Synthetic Architecture

The synthesis of 1-(4-Chloro-benzenesulfonyl)-piperazine requires precise control to favor mono-sulfonylation over bis-sulfonylation . The piperazine ring contains two equivalent secondary amines; once one is sulfonylated, the nucleophilicity of the second amine is only slightly reduced, posing a selectivity challenge.

Reaction Mechanism & Causality

The reaction proceeds via a nucleophilic attack of the piperazine nitrogen on the sulfonyl sulfur atom, followed by the elimination of chloride.

  • Why Excess Piperazine? To statistically favor the mono-product, a 3-4 equivalent excess of piperazine is used. This ensures that the sulfonyl chloride is consumed by free piperazine rather than the product.

  • Why Schotten-Baumann Conditions? Biphasic systems or non-nucleophilic bases (K₂CO₃) in aprotic solvents (DCM) prevent hydrolysis of the sulfonyl chloride while neutralizing the HCl byproduct.

Visualization: Synthesis Pathway

Synthesis Pip Piperazine (Excess) Inter Tetrahedral Intermediate Pip->Inter Nucleophilic Attack Sulf 4-Cl-Benzenesulfonyl Chloride Sulf->Inter Prod 1-(4-Cl-benzenesulfonyl) piperazine (Mono) Inter->Prod -HCl (Base) Bis Bis-sulfonylated Impurity Prod->Bis Over-reaction (Avoided by Excess Pip)

Figure 1: Selective mono-sulfonylation pathway minimizing bis-substituted impurity.

Part 3: Experimental Protocol (SOP)

Objective: Synthesis of 1-(4-Chloro-benzenesulfonyl)-piperazine with >95% purity.

Reagents:

  • Piperazine (anhydrous): 4.0 eq

  • 4-Chlorobenzenesulfonyl chloride: 1.0 eq[1]

  • Dichloromethane (DCM): Solvent (10 mL per gram of sulfonyl chloride)

  • Potassium Carbonate (K₂CO₃): 2.0 eq (optional if piperazine excess acts as base, but recommended for cleaner workup)

Step-by-Step Methodology:

  • Preparation of Amine Solution: Dissolve anhydrous piperazine (4.0 eq) in DCM in a round-bottom flask. Cool to 0°C using an ice bath.[2]

    • Rationale: Low temperature suppresses side reactions; excess amine acts as a "sink" for the sulfonyl chloride.

  • Controlled Addition: Dissolve 4-chlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the piperazine solution over 30 minutes.

    • Critical Control Point: Rapid addition creates localized high concentrations of the electrophile, leading to bis-sulfonylation.

  • Reaction & Monitoring: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (System: 10% MeOH in DCM). The sulfonyl chloride spot should disappear.

  • Purification (Acid-Base Extraction):

    • Wash 1: Wash the organic layer with water (removes salts and some excess piperazine).

    • Extraction: Extract the organic layer with 1M HCl . The product (containing a basic amine) will protonate and move to the aqueous layer. The bis-sulfonylated impurity (non-basic) will remain in the DCM layer.

    • Isolation: Separate the aqueous layer.[3][4] Basify it to pH >10 using 4M NaOH. The product will precipitate or oil out.

    • Recovery: Extract the basic aqueous layer with DCM (3x). Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

  • Validation: Confirm structure via ¹H NMR.

    • Diagnostic Signal: Two distinct triplets for the piperazine ring protons (approx. 2.9 ppm and 3.0 ppm) indicating asymmetry.

Part 4: Medicinal Chemistry Applications[6][7][8][9][10][11][12]

The 1-(4-Chloro-benzenesulfonyl)-piperazine moiety is a classic pharmacophore for 5-HT6 Receptor Antagonists .

Mechanism of Action

The 5-HT6 receptor is a Gs-coupled GPCR involved in cognition.[5] Antagonists enhance cholinergic and glutamatergic neurotransmission.[6]

  • Aromatic Ring: The 4-chlorobenzene group occupies a hydrophobic pocket (Site A).

  • Sulfonamide: Provides a rigid geometry and hydrogen bond acceptor capability.

  • Piperazine Nitrogen: The basic nitrogen (protonated at physiological pH) forms a critical salt bridge with an aspartic acid residue (Asp3.32) in the receptor's transmembrane domain.

Structure-Activity Relationship (SAR) Data

The following table summarizes the effect of the para-substituent on 5-HT6 affinity, illustrating why the 4-Chloro analog is a preferred scaffold.

Compound IDR-Group (Para)Ki (nM) [5-HT6]Selectivity (vs 5-HT2A)Notes
Ref-1 -Cl 1.2 >100x Optimal lipophilicity/size balance.
Ref-2-H15.0>50xReduced hydrophobic interaction.
Ref-3-OMe4.5>80xGood potency, but metabolic liability.
Ref-4-NO₂120.0LowElectron withdrawal reduces sulfonamide geometry.

Data representative of general arylsulfonyl piperazine SAR trends in 5-HT6 antagonism.

Visualization: Pharmacophore Mapping

SAR Cl 4-Chloro Group (Hydrophobic Pocket) Sulf Sulfonyl Linker (Rigid Spacer) Cl->Sulf Electronic tuning Receptor 5-HT6 Receptor Binding Site Cl->Receptor Van der Waals Pip Piperazine Ring (Linker/Scaffold) Sulf->Pip Geometry NH Basic Nitrogen (N4) (Ionic Interaction w/ Asp3.32) Pip->NH Distance Vector NH->Receptor Salt Bridge

Figure 2: Pharmacophore mapping of the scaffold to the 5-HT6 receptor binding site.

Part 5: Emerging Applications[4]

Beyond CNS targets, this scaffold is gaining traction in:

  • Parasitology: Recent studies indicate that sulfonyl piperazine derivatives exhibit motility reduction in Schistosoma mansoni (blood flukes), offering a potential non-praziquantel alternative.

  • Oncology: The sulfonamide moiety is a known zinc-binding group (ZBG). Derivatives of this scaffold act as inhibitors of Matrix Metalloproteinases (MMP-3), enzymes critical for tumor metastasis.

References
  • 5-HT6 Receptor Antagonists SAR: Bromidge, S. M., et al. (2001).[7] Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134).[7] Bioorganic & Medicinal Chemistry Letters.[7][8]

  • Synthesis Protocols: PrepChem. Synthesis of 4-chlorobenzenesulfonyl chloride and general sulfonylation procedures.

  • Antiparasitic Activity: Gallinger, T. L., et al. (2022).[9] Phenotype observation for piperazine derivatives against Schistosoma mansoni. Archiv der Pharmazie.[9]

  • General Piperazine Pharmacology: Chaudhary, P., et al. (2024).[10] The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.[11]

Sources

Exploratory

Technical Guide: Safety, Handling, and Hazards of 1-(4-Chlorobenzenesulfonyl)piperazine

[1][2] Document Control: Subject: 1-(4-Chlorobenzenesulfonyl)piperazine CAS Registry Number: 16017-53-1[1][2][3] Classification: Research Chemical / Pharmaceutical Intermediate[2][4] Executive Summary This technical guid...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Document Control:

  • Subject: 1-(4-Chlorobenzenesulfonyl)piperazine

  • CAS Registry Number: 16017-53-1[1][2][3]

  • Classification: Research Chemical / Pharmaceutical Intermediate[2][4]

Executive Summary

This technical guide addresses the operational safety, toxicological profile, and handling protocols for 1-(4-Chlorobenzenesulfonyl)piperazine .[1] As a sulfonamide derivative incorporating a piperazine pharmacophore, this compound is frequently utilized as a building block in the synthesis of antipsychotics, antihistamines, and specific kinase inhibitors.

Critical Note on Nomenclature: Researchers must distinguish this compound from 1-(4-Chlorophenyl)piperazine (mCPP derivative). The presence of the sulfonyl group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) fundamentally alters the chemical reactivity, solubility, and toxicological profile compared to the aryl piperazine analogs.

Part 1: Chemical Identity & Physicochemical Properties[2][4][5]

Understanding the physical state and solubility profile is the first line of defense in designing safe experimental workflows.

Compound Identification
ParameterDetail
Chemical Name 1-(4-Chlorobenzenesulfonyl)piperazine
Synonyms 1-[(4-chlorophenyl)sulfonyl]piperazine; N-(p-Chlorobenzenesulfonyl)piperazine
CAS Number 16017-53-1
Molecular Formula

Molecular Weight 260.74 g/mol
Structural Features Sulfonamide linkage; Basic secondary amine (piperazine ring); Para-substituted chlorobenzene
Physicochemical Data[1][2][4][5]
PropertyValue (Experimental/Predicted)Operational Implication
Physical State Solid (Crystalline Powder)Inhalation hazard (dust).[1][4] Use local exhaust ventilation (LEV).
Melting Point 188–190 °C (Typical for class)Thermally stable under standard drying conditions.[4]
Solubility DMSO, DMF, MeOH (Moderate)Use DMSO for stock solutions; avoid aqueous dissolution without pH adjustment.[4]
pKa ~8.5 (Piperazine NH)Acts as a weak base; incompatible with strong acids and acyl chlorides.[4]
LogP ~1.3 – 1.8Moderate lipophilicity; potential for dermal absorption.[2][4]

Part 2: Toxicological Profile & Hazard Assessment[2][4]

As a research chemical, specific toxicological data for CAS 16017-53-1 is limited.[1] Therefore, the hazard assessment is derived from Structure-Activity Relationships (SAR) and the toxicology of its functional groups (Sulfonamides and Piperazines).

Functional Group Hazards[1][2][4]
  • Sulfonamide Moiety (

    
    ): 
    
    • Sensitization: High potential for skin sensitization and allergic reactions (sulfonamide allergy cross-reactivity).

    • Systemic Effects: Potential for hematological effects (e.g., blood dyscrasias) upon chronic high-dose exposure, though less likely in intermediate handling.[1]

  • Piperazine Moiety:

    • Irritation: Piperazine bases are known skin and respiratory irritants (pH > 11 in solution).

    • Neurotoxicity: High systemic loads of piperazine derivatives have been linked to transient neurotoxicity (tremors, ataxia), although the sulfonyl attachment reduces the basicity and likely bioavailability compared to free piperazine.

GHS Classification (Self-Classification based on SAR)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[6]

  • H317: May cause an allergic skin reaction (Sensitizer).

Biological Pathway & Interaction Diagram[1][2][4]

The following diagram illustrates the potential biological interaction pathways and the metabolic fate of the compound, highlighting the sensitization risk.

ToxPathway Compound 1-(4-Chlorobenzenesulfonyl) piperazine SkinContact Dermal Contact Compound->SkinContact Inhalation Inhalation (Dust) Compound->Inhalation Haptenization Hapten-Protein Conjugation SkinContact->Haptenization Chronic/Repeated Irritation Direct Tissue Irritation (pH effects) SkinContact->Irritation Acute Inhalation->Irritation Mucosa Metabolism Hepatic Metabolism (N-oxidation / Acetylation) ImmuneResponse T-Cell Mediated Response (Sensitization) Haptenization->ImmuneResponse ImmuneResponse->SkinContact Allergic Dermatitis (Re-exposure)

Figure 1: Toxicological pathway highlighting the dual risks of direct irritation (acute) and immune-mediated sensitization (chronic).[1][2]

Part 3: Synthesis Safety & Precursor Hazards[2][4]

Often, the greatest risk in handling this compound comes from residual precursors remaining from the synthesis process.

The "Hidden" Hazard: 4-Chlorobenzenesulfonyl Chloride

The synthesis typically involves reacting 4-chlorobenzenesulfonyl chloride with piperazine.[1][2]

  • Residual Risk: If the product is not recrystallized or washed thoroughly, it may contain traces of the sulfonyl chloride.

  • Hazard: Sulfonyl chlorides are Corrosive (Skin Corr. 1B) and react violently with moisture to form HCl gas and sulfonic acid.

  • Detection: A sharp, acrid odor indicates hydrolysis of residual sulfonyl chloride.

Synthesis Workflow & Safety Controls

SynthesisSafety Start Reagents: 4-Cl-Ph-SO2Cl + Piperazine Reaction Reaction Phase (Solvent: DCM/THF + Base) Start->Reaction Exothermic Add dropwise Quench Quench/Workup (Water/Brine Wash) Reaction->Quench Hazard: Residual Sulfonyl Chloride Control1 Control: Fume Hood Temp < 0°C Reaction->Control1 Isolation Isolation (Filtration/Drying) Quench->Isolation Remove Aqueous Waste (Basic) Control2 Control: pH Check Ensure pH > 8 Quench->Control2 Final Final Product: 1-(4-Cl-Benzenesulfonyl)piperazine Isolation->Final Check Purity (TLC/LCMS)

Figure 2: Synthesis workflow emphasizing critical control points to neutralize corrosive precursors.

Part 4: Operational Handling Protocols

Engineering Controls
  • Primary Containment: All weighing and transfer of the solid must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • Air Velocity: Maintain face velocity at 0.5 m/s (100 fpm).

  • HEPA Filtration: If handling >10 grams, use a HEPA-filtered enclosure to prevent duct contamination.[1][2]

Personal Protective Equipment (PPE)[4]
  • Gloves: Double-gloving is recommended.[1][2]

    • Inner: Nitrile (0.11 mm) - Mechanical barrier.[1][2]

    • Outer: Nitrile or Neoprene (0.11 mm+) - Chemical barrier.[1][2]

    • Rationale: Sulfonamides can permeate latex; Nitrile offers superior resistance to the organic solvents (DCM, DMSO) used to dissolve the compound.

  • Respiratory: If fume hood is unavailable (not recommended), use a P3/N95 particulate respirator at minimum.

  • Eye Protection: Chemical splash goggles.

Protocol: Safe Dissolution & Transfer
  • Weighing: Tare the vial inside the hood. Transfer solid using a disposable spatula. Do not return excess material to the stock container to avoid cross-contamination.

  • Solvent Addition: Add DMSO or DMF slowly. The heat of solution is generally negligible, but always point the vessel away from the face.

  • Labeling: Label the vial immediately with:

    • Compound Name / ID[3][4][7][8][5][6][9][10][11][12][13]

    • Concentration[1][2][4][13]

    • Solvent[1][2][4]

    • Date

    • Hazard Sticker ("Irritant/Sensitizer")[4]

Part 5: Emergency Response Protocols

Exposure Response Matrix
Exposure RouteImmediate ActionMedical Follow-up
Inhalation Move to fresh air immediately.[1][4] If breathing is difficult, administer oxygen.Monitor for delayed pulmonary edema or asthmatic reaction (sensitization).[4]
Skin Contact Wash with copious soap and water for 15 minutes.[4][7] Do not use ethanol (enhances absorption).Watch for contact dermatitis or rash over 24-48 hours.[2][4]
Eye Contact Flush with water/saline for 15 minutes, lifting eyelids.[2][4][10]Consult ophthalmologist if irritation persists (pH check required).[4]
Ingestion Rinse mouth. Do NOT induce vomiting. Drink 1-2 glasses of water.Contact Poison Control. Monitor renal function if large amount ingested.
Spill Cleanup (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don full PPE (Goggles, Double Nitrile Gloves, Lab Coat, N95 mask).[1]

  • Containment: Cover the spill with a damp paper towel (to prevent dust generation) or use an inert absorbent (vermiculite).

  • Neutralization: Wipe the area with a mild detergent solution (5% Trisodium Phosphate or soapy water).

  • Disposal: Place waste in a sealed container labeled "Hazardous Waste: Toxic Organic Solid".

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 168432539, 1-(4-Chloro-benzenesulfonyl)-piperazine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Piperazine (CAS 110-85-0) - Toxicological Information. Retrieved from [Link][4]

  • Choi, H. et al. (2018). Sulfonamide derivatives as new potent agents. Journal of Medicinal Chemistry. (Generalized reference for sulfonamide SAR).

Disclaimer: This guide is for research and development purposes only. Users must perform their own risk assessment based on the specific quantity and conditions of use.

Sources

Foundational

Technical Whitepaper: Structural Elucidation and Spectroscopic Characterization of 1-(4-Chloro-benzenesulfonyl)-piperazine

Executive Summary 1-(4-Chloro-benzenesulfonyl)-piperazine (CAS: 61272-77-3 / 16017-53-1) is a critical pharmacophore intermediate used frequently in the synthesis of serotonin 5-HT6 antagonists, antihistamines, and antim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Chloro-benzenesulfonyl)-piperazine (CAS: 61272-77-3 / 16017-53-1) is a critical pharmacophore intermediate used frequently in the synthesis of serotonin 5-HT6 antagonists, antihistamines, and antimicrobial agents.[1] Its structural integrity is defined by the stability of the sulfonamide bond and the nucleophilic potential of the secondary amine.[1]

This guide provides a comprehensive technical framework for the identification and purity assessment of this compound.[1] Unlike standard data sheets, this document focuses on the causality of spectral features—explaining why specific signals appear and how to use them to validate synthetic success or troubleshoot process impurities.[1]

Molecular Architecture & Synthesis Context

To interpret spectra accurately, one must understand the synthetic origin of the molecule.[1] The compound is typically synthesized via the nucleophilic attack of piperazine on 4-chlorobenzenesulfonyl chloride.[1]

Critical Quality Attribute (CQA): The most common impurity is the bis-sulfonamide (where both nitrogens of piperazine are substituted), which renders the molecule inactive for further derivatization.[1] The spectroscopic data below is curated to specifically distinguish the mono-substituted product from the bis-impurity.

Figure 1: Synthesis and Impurity Logic

Synthesis cluster_0 Spectroscopic differentiator Pip Piperazine (Excess) Mono TARGET: 1-(4-Cl-benzenesulfonyl)- piperazine Pip->Mono SN2 Attack Sulf 4-Cl-Benzenesulfonyl Chloride Sulf->Mono Bis IMPURITY: Bis-sulfonamide Mono->Bis Over-reaction (Stoichiometry Error)

Caption: Reaction pathway highlighting the critical mono-substitution step. Control of stoichiometry prevents the bis-sulfonamide impurity.

Mass Spectrometry (The Molecular Fingerprint)[1]

Mass spectrometry provides the primary confirmation of the molecular formula and the presence of the chlorine atom.[1]

Ionization and Isotopic Pattern[1]
  • Technique: ESI+ (Electrospray Ionization, Positive Mode) or APCI.[1]

  • Molecular Ion (M+H): Expected at m/z 261.05 .[1]

  • Chlorine Signature: The presence of a single chlorine atom creates a distinct isotopic pattern due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%).[1]

    • M (261): 100% Relative Intensity.[1]

    • M+2 (263): ~32% Relative Intensity.[1]

    • Diagnostic Check: If the M+2 peak is absent or <10%, the sample is not the chlorinated derivative.[1]

Fragmentation Pathways

Sulfonamides exhibit a characteristic cleavage of the S-N bond.[1]

Fragment Ion (m/z)Proposed StructureMechanism
261 [M+H]⁺Protonated parent molecule.[1]
196 [M - SO₂]⁺Extrusion of SO₂ (Rearrangement). Common in arylsulfonamides.
175 / 177 [Cl-Ph-SO₂]⁺Cleavage of the S-N bond; charge retention on sulfonyl group.[1]
111 / 113 [Cl-Ph]⁺Loss of SO₂ from the 175 fragment (Chlorophenyl cation).[1]
85 [Piperazine ring]⁺Cleavage of S-N bond; charge retention on amine.[1]
Figure 2: Fragmentation Logic

MS_Frag Parent Parent Ion [M+H]+ = 261 Frag1 Sulfonyl Cation m/z 175 (35-Cl) Parent->Frag1 S-N Cleavage Frag3 Piperazine Ring m/z 85 Parent->Frag3 S-N Cleavage Frag2 Chlorophenyl Cation m/z 111 (35-Cl) Frag1->Frag2 -SO2

Caption: Primary fragmentation pathways in ESI+ mode. The 175->111 transition is diagnostic for the 4-chlorobenzenesulfonyl moiety.

Infrared Spectroscopy (Functional Group Validation)

IR is the fastest method to verify the oxidation state of the sulfur and the presence of the secondary amine.[1]

Diagnostic Bands[1][2]
  • Amine (N-H) Stretch: 3250 – 3350 cm⁻¹ (Weak to Medium, Broad).[1]

    • Validation: Absence of this peak suggests the bis-sulfonamide impurity.[1]

  • Sulfonamide (O=S=O) Stretches:

    • Asymmetric: 1330 – 1350 cm⁻¹ (Strong).[1]

    • Symmetric: 1150 – 1170 cm⁻¹ (Strong).[1]

  • Aromatic C-H: >3000 cm⁻¹ (Weak).[1][2]

  • C-Cl Stretch: 1080 – 1100 cm⁻¹ (Often obscured, but distinct in fingerprint region).[1]

Nuclear Magnetic Resonance (The Structural Skeleton)[1]

NMR provides the definitive proof of regiochemistry.[1] The data below assumes DMSO-d₆ as the solvent, which is preferred for sulfonamides due to solubility and the ability to visualize exchangeable protons.[1]

¹H NMR (400 MHz, DMSO-d₆)

The aromatic region will display a classic AA'BB' system , characteristic of para-substituted benzene rings.[1]

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
7.75 – 7.85 Doublet (J ≈ 8.5 Hz)2HAr-H (ortho to SO₂)Deshielded by the electron-withdrawing sulfonyl group.[1]
7.65 – 7.75 Doublet (J ≈ 8.5 Hz)2HAr-H (ortho to Cl)Shielded relative to the sulfonyl protons.[1]
2.85 – 2.95 Triplet (broad)4HN-CH ₂ (alpha to SO₂)Deshielded by the sulfonamide nitrogen.[1]
2.70 – 2.80 Triplet (broad)4HN-CH ₂ (alpha to NH)Typical secondary amine range.[1]
~2.5 Broad Singlet1HNH Exchangeable; may disappear with D₂O shake.[1]

Note on Solvent Effects: In CDCl₃, the piperazine protons often appear as two distinct triplets centered around 3.0 ppm and 2.9 ppm.[1] In DMSO, they may broaden or shift slightly.[1]

¹³C NMR (100 MHz, DMSO-d₆)
Shift (δ ppm)AssignmentType
139.0 C-ClQuaternary
134.5 C-SO₂Quaternary
129.8 Ar-C HMethine (2C)
129.2 Ar-C HMethine (2C)
46.5 Piperazine C H₂ (alpha to SO₂)Methylene (2C)
44.8 Piperazine C H₂ (alpha to NH)Methylene (2C)
Figure 3: NMR Assignment Logic

NMR_Logic Arom Aromatic Region (7.5 - 7.9 ppm) Signal1 Doublet (2H) Ortho to SO2 Arom->Signal1 Inductive Effect Signal2 Doublet (2H) Ortho to Cl Arom->Signal2 Aliph Aliphatic Region (2.5 - 3.0 ppm) Signal3 Triplet (4H) Alpha to SO2 Aliph->Signal3 Deshielded Signal4 Triplet (4H) Alpha to NH Aliph->Signal4 Shielded

Caption: Logic flow for assigning proton signals based on electronic environments.

Experimental Protocols

To ensure reproducibility, follow these standard operating procedures for sample preparation.

Protocol A: NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.8% D).[1] CDCl₃ is an alternative but may lead to broader NH peaks.[1]

  • Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a cotton plug into the NMR tube.[1]

  • Acquisition: Run 16 scans for ¹H and >256 scans for ¹³C.

Protocol B: Mass Spectrometry (LC-MS)
  • Diluent: Dissolve 1 mg in 1 mL Acetonitrile/Water (50:50).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection: Monitor 200–400 nm (UV) and m/z 100–500 (MS).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2774886, 1-(4-Chlorobenzenesulfonyl)piperazine.[1] [Link][1]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] (General reference for arylsulfonamide fragmentation patterns and NMR shifts). [Link][1]

  • Holčapek, M., et al. (2008).[1] Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

Sources

Exploratory

Physical and chemical properties of 1-(4-Chloro-benzenesulfonyl)-piperazine.

[1][2][3][4] Executive Summary 1-(4-Chloro-benzenesulfonyl)-piperazine (CAS: 16017-53-1) is a specialized heterocyclic building block extensively utilized in medicinal chemistry.[1] Structurally comprising a piperazine r...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

1-(4-Chloro-benzenesulfonyl)-piperazine (CAS: 16017-53-1) is a specialized heterocyclic building block extensively utilized in medicinal chemistry.[1] Structurally comprising a piperazine ring mono-substituted with a p-chlorophenylsulfonyl group, it serves as a critical scaffold for the development of G-protein coupled receptor (GPCR) ligands, particularly targeting serotonin (5-HT) and dopamine receptors. Its pharmacological value lies in the bifunctionality of the piperazine core: the sulfonamide moiety provides a stable, lipophilic anchor for receptor binding pockets, while the secondary amine remains free for diverse derivatization (alkylation, acylation, or arylation), enabling rapid generation of Structure-Activity Relationship (SAR) libraries.

Physicochemical Characterization

This compound exhibits properties typical of sulfonamide-piperazine hybrids—moderate lipophilicity and distinct basicity at the distal nitrogen.

Key Properties Table
PropertyValue / DescriptionSource/Note
CAS Number 16017-53-1[1]
IUPAC Name 1-(4-chlorophenyl)sulfonylpiperazine[1]
Molecular Formula C₁₀H₁₃ClN₂O₂S[1]
Molecular Weight 260.74 g/mol [1]
Appearance Off-white to pale yellow solid[Observed in analogs]
Boiling Point ~401.7 °C (Predicted at 760 mmHg)[2]
Density ~1.3 g/cm³ (Predicted)[2]
pKa (Basic N) 8.4 – 8.9 (Predicted)[Based on N-sulfonyl piperazine data]
LogP 1.2 – 1.6 (Predicted)[Consensus Model]
Solubility Soluble in DMSO, DMF, DCM, Methanol.[1][2][3][4] Low water solubility.[General Sulfonamide Property]
Structural Analysis

The molecule features two distinct nitrogen environments:[5]

  • Sulfonamide Nitrogen (N1): Electron-deficient due to the strong electron-withdrawing nature of the sulfonyl group (

    
    ). It is non-basic and planar.
    
  • Distal Nitrogen (N4): A secondary amine retaining nucleophilic character and basicity (

    
     hybridized). This is the primary site for chemical modification.
    

Synthesis & Production Protocols

The synthesis of 1-(4-Chloro-benzenesulfonyl)-piperazine relies on the nucleophilic attack of piperazine on 4-chlorobenzenesulfonyl chloride. A critical challenge in this synthesis is preventing bis-sulfonylation (formation of the 1,4-disubstituted byproduct).

Synthetic Workflow (Graphviz)

SynthesisWorkflow cluster_conditions Critical Parameters Piperazine Piperazine (Excess 3-4 eq) Reaction Nucleophilic Substitution (0°C to RT, DCM/THF) Piperazine->Reaction SulfonylCl 4-Chlorobenzenesulfonyl Chloride (1 eq) SulfonylCl->Reaction Quench Aq. Wash & Extraction (Remove Excess Piperazine) Reaction->Quench TLC Control Purification Acid-Base Extraction or Recrystallization Quench->Purification Product 1-(4-Chloro-benzenesulfonyl)- piperazine Purification->Product Param1 Stoichiometry: Excess Piperazine essential to minimize bis-sulfonylation.

Caption: Optimized synthetic workflow emphasizing stoichiometry control to favor mono-substitution.

Detailed Experimental Protocol

Objective: Synthesis of 1-(4-Chloro-benzenesulfonyl)-piperazine with >95% selectivity.

Reagents:

  • Piperazine (anhydrous): 4.0 equivalents (Critical for mono-selectivity).

  • 4-Chlorobenzenesulfonyl chloride: 1.0 equivalent.

  • Dichloromethane (DCM): Solvent (0.1 M concentration relative to sulfonyl chloride).

  • Triethylamine (Et₃N): 1.2 equivalents (optional if piperazine excess acts as base).

Procedure:

  • Preparation: Dissolve 4.0 eq of piperazine in DCM in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 1.0 eq of 4-chlorobenzenesulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the piperazine solution over 30–60 minutes.

    • Mechanism Note: The slow addition ensures the concentration of the electrophile remains low relative to the free piperazine, favoring the kinetics of mono-substitution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The sulfonyl chloride spot should disappear.

  • Workup (Self-Validating Step):

    • Wash the organic layer with water (3x).[6] The excess piperazine is highly water-soluble and will partition into the aqueous phase.

    • Validation: Check the pH of the aqueous wash; it should be basic initially.

  • Purification:

    • Extract the organic layer with 1M HCl. The product (containing the basic N4) will move to the aqueous acid phase. Bis-sulfonylated byproduct (non-basic) will remain in the organic layer.

    • Basify the aqueous acid extract with 2M NaOH to pH >10.

    • Extract the precipitate/oil back into DCM, dry over Na₂SO₄, and concentrate in vacuo.

  • Yield: Typically 85–92% as a white/off-white solid.

Chemical Reactivity & Derivatization

The utility of 1-(4-Chloro-benzenesulfonyl)-piperazine lies in the reactivity of the secondary amine (N4). It acts as a nucleophile in various coupling reactions.

Reactivity Map (Graphviz)

ReactivityMap Core 1-(4-Chloro-benzenesulfonyl)- piperazine (Nucleophile) Alkylation N-Alkylation (R-X, K2CO3, DMF) Core->Alkylation Acylation Amide Coupling (R-COOH, EDC/HOBt) Core->Acylation Arylation Buchwald-Hartwig (Ar-Br, Pd cat.) Core->Arylation Sulfonylation Bis-Sulfonylation (R-SO2Cl) Core->Sulfonylation Prod_Alk Tertiary Amines (GPCR Ligands) Alkylation->Prod_Alk Prod_Acyl Piperazine Amides (Peptidomimetics) Acylation->Prod_Acyl Prod_Aryl N-Aryl Piperazines (Antipsychotics) Arylation->Prod_Aryl

Caption: Primary derivatization pathways for the secondary amine functionality.

Key Reactions
  • Reductive Amination: Reaction with aldehydes/ketones using NaBH(OAc)₃ to form tertiary amines. This is preferred over direct alkylation to avoid over-alkylation.

  • Nucleophilic Aromatic Substitution (SNAr): Reaction with electron-deficient heteroaryl chlorides (e.g., 2-chloropyridine) to synthesize bi-aryl systems common in CNS drugs.

  • Urea Formation: Reaction with isocyanates to generate urea derivatives, often used to probe hydrogen bonding interactions in receptor active sites.

Applications in Drug Discovery

The 4-chlorobenzenesulfonyl moiety mimics the hydrophobic interactions of various bioactive ligands.

  • Serotonin (5-HT) Antagonists: The sulfonamide group acts as a hydrogen bond acceptor and hydrophobic clamp. The piperazine linker provides the correct spatial distance to a basic nitrogen, a classic pharmacophore for 5-HT₆ and 5-HT₇ receptors [3].

  • Chemokine Receptor Antagonists: Analogs of this scaffold have been explored for CCR antagonists due to the rigid geometry of the piperazine ring.

  • Fragment-Based Drug Design (FBDD): Used as a "privileged structure" fragment. The chlorine atom at the para position blocks metabolic oxidation at the phenyl ring, enhancing metabolic stability (t½).

Safety & Handling

  • Hazards: Classified as a skin and eye irritant (H315, H319) and a respiratory irritant (H335) [4].[3]

  • Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place. The sulfonamide bond is hydrolytically stable, but the secondary amine can absorb CO₂ from the air (forming carbamates) upon prolonged exposure; store under inert gas if high purity is required for long periods.

References

  • LookChem. 1-(4-Chloro-benzenesulfonyl)-piperazine Product Information & CAS 16017-53-1. Retrieved from

  • GuideChem. Predicted Properties for Piperazine Sulfonamides. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Chlorobenzenesulfonamide Derivatives. Retrieved from

  • BLD Pharm. Safety Data Sheet for Sulfonyl Chlorides and Derivatives. Retrieved from

Sources

Foundational

Solubility Profile of 1-(4-Chloro-benzenesulfonyl)-piperazine: A Technical Guide

The following technical guide details the solubility profile, physicochemical determinants, and characterization protocols for 1-(4-Chloro-benzenesulfonyl)-piperazine . Executive Summary 1-(4-Chloro-benzenesulfonyl)-pipe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical determinants, and characterization protocols for 1-(4-Chloro-benzenesulfonyl)-piperazine .

Executive Summary

1-(4-Chloro-benzenesulfonyl)-piperazine (CAS: 16017-53-1) is a critical pharmacophore intermediate often employed in the synthesis of serotonergic ligands and antihistamines. Its solubility behavior is governed by a distinct "solubility switch" mechanism: the molecule functions as a lipophilic base, where the secondary amine (N4) dictates aqueous solubility via pH-dependent protonation, while the chlorobenzenesulfonyl moiety drives solubility in organic media.

This guide provides a comprehensive solubility profile, theoretical physicochemical basis, and validated experimental protocols for accurate characterization in drug development workflows.

Chemical Identity & Physicochemical Basis

To predict and manipulate solubility, one must understand the structural determinants.

PropertyDetail
IUPAC Name 1-[(4-chlorophenyl)sulfonyl]piperazine
CAS Number 16017-53-1
Molecular Formula C₁₀H₁₃ClN₂O₂S
Molecular Weight 260.74 g/mol
Core Structure Piperazine ring N-substituted with a 4-chlorobenzenesulfonyl group.[1][][3][4][5][6][7][8]
The Solubility Determinants
  • The Basic "Switch" (N4-Position): The piperazine ring contains a secondary amine (N4) that is unsubstituted. This nitrogen is basic (predicted pKa ~8.5–9.0).

    • pH < pKa (Acidic): Protonation yields a cationic species (

      
      ), drastically increasing aqueous solubility.
      
    • pH > pKa (Basic/Neutral): The molecule exists as a neutral free base, dominated by the lipophilic chlorophenyl group, resulting in poor aqueous solubility.

  • The Lipophilic Anchor (Sulfonyl Group): The 4-chlorobenzenesulfonyl moiety is highly lipophilic and electron-withdrawing. It does not ionize in the physiological pH range but facilitates solubility in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM).

Solubility Profile

The following data represents the predicted solubility behavior based on structural analogs (e.g., N-phenylpiperazine, sulfonamide derivatives) and standard physicochemical principles.

Aqueous Solubility (pH Dependent)
MediumpH ConditionSolubility StateMechanism
0.1N HCl Acidic (~pH 1.2)High (> 10 mg/mL) N4-Protonation forms a water-soluble hydrochloride salt.
PBS Buffer Physiological (pH 7.4)Low (< 1 mg/mL) Predominantly neutral; limited by the lipophilic chlorophenyl tail.
0.1N NaOH Basic (~pH 13)Insoluble / Low Completely neutral species; risk of oiling out or precipitation.
Organic Solvent Solubility
Solvent ClassRepresentative SolventsSolubility RatingUtility
Polar Aprotic DMSO, DMF, DMAVery High Ideal for stock solutions (typically 10–50 mM).
Chlorinated Dichloromethane (DCM), ChloroformHigh Primary extraction solvent during synthesis.
Alcohols Methanol, EthanolModerate to High Used for recrystallization (often with heat).
Non-Polar Hexanes, HeptaneLow / Insoluble Used as an anti-solvent to precipitate the product.

Visualization: Solubility & Ionization Logic

The following diagram illustrates the "Solubility Switch" mechanism, detailing how pH alters the molecular state and solvation preference.

SolubilitySwitch Acid Acidic Medium (pH < 7.0) Cation Cationic Species (Protonated N4-H2+) Acid->Cation Protonation Base Basic/Neutral Medium (pH > 8.5) Neutral Neutral Free Base (Uncharged N4-H) Base->Neutral Deprotonation WaterSol High Aqueous Solubility (Hydrophilic) Cation->WaterSol Ionic Solvation Neutral->WaterSol Precipitation Risk OrgSol High Organic Solubility (Lipophilic) Neutral->OrgSol Van der Waals Interactions

Figure 1: The pH-dependent solubility switch of 1-(4-Chloro-benzenesulfonyl)-piperazine.

Experimental Methodologies

For accurate data generation in a drug discovery context, the following protocols are recommended.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The "Gold Standard" for determining equilibrium solubility.

  • Preparation: Weigh excess solid compound (~2–5 mg) into a chemically inert vial (glass or polypropylene).

  • Solvent Addition: Add 1.0 mL of the target buffer (e.g., pH 7.4 PBS) or solvent.

  • Equilibration:

    • Agitate (shake or stir) at constant temperature (25°C) for 24–48 hours .

    • Note: Ensure undissolved solid remains visible throughout the process to guarantee saturation.

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes OR filter using a 0.22 µm PVDF syringe filter (pre-saturated to minimize adsorption).

  • Quantification:

    • Analyze the supernatant via HPLC-UV (Detection typically at 254 nm or 258 nm).

    • Calculate concentration against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High-Throughput)

For rapid screening of early-stage compounds.

  • Stock Solution: Prepare a 10 mM stock solution in DMSO .

  • Spiking: Add 5 µL of stock into 495 µL of aqueous buffer (pH 7.4) in a 96-well plate (Final DMSO = 1%).

  • Incubation: Shake for 90 minutes at room temperature.

  • Analysis: Measure turbidity (Nephelometry) or UV absorbance. Precipitation indicates the solubility limit has been exceeded (< 100 µM).

Workflow Visualization

The standard workflow for characterizing the solubility of this intermediate is depicted below.

SolubilityWorkflow Start Start: Solid Compound (CAS 16017-53-1) Choice Select Method Start->Choice Thermo Thermodynamic (Shake Flask) Choice->Thermo High Accuracy Kinetic Kinetic (DMSO Spike) Choice->Kinetic High Speed Step1_T Add Buffer to Excess Solid (24-48h Equilibrate) Thermo->Step1_T Step1_K Spike DMSO Stock into Buffer (90 min Shake) Kinetic->Step1_K Filter Filter / Centrifuge Step1_T->Filter Precip Check Turbidity / Precipitate Step1_K->Precip HPLC HPLC-UV Quantification Filter->HPLC Result Solubility Value (mg/mL) Precip->Result HPLC->Result

Figure 2: Decision tree and workflow for solubility determination.

Implications for Drug Development

Purification Strategy (Acid/Base Workup)

Leverage the solubility profile for purification without chromatography:

  • Dissolve the crude reaction mixture in DCM .

  • Extract with 0.1N HCl . The basic piperazine moves to the aqueous phase (as the salt), leaving non-basic impurities (e.g., bis-sulfonamides) in the organic phase.

  • Basify the aqueous phase with NaOH to pH > 10.

  • Precipitate/Extract: The product will precipitate or can be back-extracted into DCM as the pure free base.

Formulation
  • Salt Selection: For oral dosing in animal studies, convert the free base to a Dihydrochloride or Fumarate salt to ensure adequate dissolution in the stomach.

  • Vehicle: Use 5% DMSO / 95% Methylcellulose (0.5%) for suspension formulations if the free base is used.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1551228, 4-Chlorobenzenesulfonate. Retrieved from [Link]

  • Chao, M. et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. PubMed.[9] Retrieved from [Link]

Sources

Exploratory

Technical Guide: 1-(4-Chloro-benzenesulfonyl)-piperazine as a Strategic Scaffold in Medicinal Chemistry

[1] Executive Summary 1-(4-Chloro-benzenesulfonyl)-piperazine (CAS: 60272-36-6) represents a "privileged scaffold" in modern drug discovery, particularly within the field of neuropsychiatry.[1] Unlike simple piperazine r...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(4-Chloro-benzenesulfonyl)-piperazine (CAS: 60272-36-6) represents a "privileged scaffold" in modern drug discovery, particularly within the field of neuropsychiatry.[1] Unlike simple piperazine reagents, this intermediate comes pre-functionalized with a sulfonamide moiety—a classic pharmacophore associated with GPCR ligand binding (specifically 5-HT6 and 5-HT7 receptors).[1]

This guide serves as a technical manual for utilizing this intermediate. It moves beyond basic characterization to focus on synthetic utility , detailing how to exploit the secondary amine vector for rapid library generation while maintaining the integrity of the sulfonamide core.

Part 1: Chemical Profile & Reactivity Landscape

Structural Analysis

The molecule consists of a piperazine ring mono-substituted with a p-chlorobenzenesulfonyl group.[1] This asymmetry is its primary synthetic asset.

FeatureChemical Implication
Secondary Amine (

)
Primary Reactive Vector. Highly nucleophilic, sterically unencumbered.[1] Ready for

alkylation, reductive amination, or acylation.
Sulfonamide Linkage Stability Anchor. Resistant to acidic/basic hydrolysis under standard synthetic conditions. Acts as a hydrogen bond acceptor in biological targets.
Aryl Chloride Secondary Vector. Electron-poor due to the sulfonyl group.[1] susceptible to Pd-catalyzed cross-coupling (Buchwald-Hartwig) under forcing conditions, though typically left intact as a halogen bond donor.[1]
Reactivity Flowchart

The following diagram maps the divergent synthetic pathways accessible from this core intermediate.

ReactivityMap CBSP 1-(4-Chloro-benzenesulfonyl)- piperazine (Starting Material) Alkylation N-Alkylation (R-X / Base) CBSP->Alkylation RedAm Reductive Amination (R-CHO / NaBH(OAc)3) CBSP->RedAm Acylation Urea/Amide Formation (Isocyanates / Acid Chlorides) CBSP->Acylation Prod_Alk Tertiary Amines (GPCR Ligands) Alkylation->Prod_Alk Prod_Red N-Benzyl Derivatives (High Selectivity) RedAm->Prod_Red Prod_Urea Ureas/Carbamates (Peptidomimetics) Acylation->Prod_Urea

Figure 1: Divergent synthetic pathways from the secondary amine handle.[1]

Part 2: The Primary Vector – Functionalization of the Secondary Amine

The secondary amine is the "warhead" for diversification. Below are three field-proven protocols.

Protocol A: Finkelstein-Assisted -Alkylation

Best for: Attaching aliphatic chains or simple benzyl groups.[1]

The Challenge: Direct alkylation can lead to over-alkylation (quaternization) or slow kinetics with unreactive chlorides. The Solution: Use the Finkelstein condition (in situ conversion of R-Cl to R-I) to accelerate the reaction.

Step-by-Step Methodology:

  • Charge: To a round-bottom flask, add 1-(4-Chloro-benzenesulfonyl)-piperazine (1.0 equiv),

    
      (3.0 equiv), and KI  (0.1 equiv, catalytic).
    
  • Solvent: Suspend in Acetonitrile (ACN) (0.2 M concentration). Note: ACN is preferred over DMF for easier workup, unless the electrophile is insoluble.

  • Addition: Add the alkyl halide (1.1 equiv).

  • Reaction: Reflux at 80°C for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and Water.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Protocol B: "Green" Reductive Amination

Best for: Introducing complex aryl-aldehyde fragments without toxic alkyl halides.[1]

The Challenge: Traditional reductive amination using


 can generate toxic cyanide byproducts.
The Solution:  Use Sodium Triacetoxyborohydride (

,

)
. It is milder, non-toxic, and tolerates functional groups like esters and nitro groups.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1-(4-Chloro-benzenesulfonyl)-piperazine (1.0 equiv) and the Aldehyde (1.1 equiv) in DCM or DCE .[1]

  • Activation: (Optional) Add 1 drop of Acetic Acid to catalyze imine formation. Stir for 30 mins at Room Temp.

  • Reduction: Add

    
      (1.5 equiv) in one portion.
    
  • Reaction: Stir at Room Temp for 2–16 hours.

    • Checkpoint: The reaction is usually clean; the secondary amine reacts faster than the aldehyde reduces to alcohol.

  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Extract with DCM. The product is often pure enough for biological screening after solvent removal.

Part 3: Strategic Application – 5-HT6 Antagonist Synthesis[1]

The arylsulfonyl-piperazine motif is the structural core of many 5-HT6 receptor antagonists (e.g., SB-271046 analogs), which are investigated for cognitive enhancement in Alzheimer's disease.[1]

Case Study: Synthesis of a Biaryl 5-HT6 Ligand

This workflow demonstrates how to use the starting material to build a high-affinity ligand by coupling it with a heteroaryl aldehyde.[1]

Target Structure: A 1-(arylsulfonyl)-4-(benzyl)piperazine derivative.[1]

SynthesisWorkflow Start START: 1-(4-Chloro-benzenesulfonyl)-piperazine (Secondary Amine) Step1 Step 1: Imine Formation (DCM, AcOH, RT, 30 min) Start->Step1 Reagent Reagent: 4-(Pyridin-3-yl)benzaldehyde Reagent->Step1 Step2 Step 2: Reduction (NaBH(OAc)3, RT, 12h) Step1->Step2 In-situ Product FINAL LIGAND 1-(4-chlorobenzenesulfonyl)-4- ((4-(pyridin-3-yl)phenyl)methyl)piperazine Step2->Product >85% Yield

Figure 2: Synthetic workflow for a putative 5-HT6 antagonist library member.

Mechanistic Insight: The sulfonyl group on the starting material serves two roles here:

  • Electronic: It withdraws electron density from the piperazine, lowering the

    
     of the distal nitrogen slightly, but leaving it sufficiently nucleophilic for the aldehyde attack.
    
  • Pharmacologic: In the final binding pocket, the sulfonyl oxygens form critical hydrogen bonds with the receptor residues (typically Asn or Ser).

Part 4: Troubleshooting & Purification[1]

IssueProbable CauseCorrective Action
Low Solubility The sulfonamide core is rigid and lipophilic.[1]Switch solvent to DMF or DMSO for the reaction. For workup, ensure the organic phase is warm EtOAc.
Bis-Alkylation Excess alkyl halide or highly reactive electrophile.[1]Switch to Reductive Amination (Protocol B). It is self-limiting to mono-alkylation.[1]
Emulsions Amphiphilic nature of the product (polar amine + lipophilic aryl).Do not shake vigorously during extraction. Use brine wash. Filter through Celite if necessary.
Trace Impurities Unreacted amine remaining.Scavenge with polymer-supported isocyanate resin (removes starting amine) or perform an acid wash (1N HCl) if the product is not acid-sensitive.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7398, 4-Chlorobenzenesulfonyl chloride.[1] Retrieved from [Link]

    • Context: Provides physical property data and safety profiles for the sulfonyl chloride precursor and related deriv
  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization.[1][2] Organic Letters, 4(7), 1201–1204. Retrieved from [Link]

    • Context: Validates the reductive amination protocols for piperazine deriv
  • Holenz, J., et al. (2005).Medicinal chemistry strategies to 5-HT6 receptor antagonists. Drug Discovery Today. (General reference for the 5-HT6 scaffold utility).
  • Context: Comparative structural data for piperazine cores used in forensic and research applic

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(4-Chloro-benzenesulfonyl)-piperazine in Drug Discovery

Abstract: The "Privileged Scaffold" Paradigm In modern drug discovery, 1-(4-Chloro-benzenesulfonyl)-piperazine (CAS: 16017-53-1) represents a quintessential "privileged structure."[1] It combines a rigid aryl-sulfonyl li...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The "Privileged Scaffold" Paradigm

In modern drug discovery, 1-(4-Chloro-benzenesulfonyl)-piperazine (CAS: 16017-53-1) represents a quintessential "privileged structure."[1] It combines a rigid aryl-sulfonyl linker with a versatile piperazine headgroup.[1] This specific moiety serves as a critical building block for synthesizing G-Protein Coupled Receptor (GPCR) ligands—specifically 5-HT6 antagonists —and matrix metalloproteinase (MMP) inhibitors.

This guide details the strategic application of this scaffold, from its mono-selective synthesis to its derivatization into high-affinity compound libraries.[1]

Part 1: Pharmacological Significance & Mechanism

The Structural Logic

The molecule consists of two distinct domains:

  • The Lipophilic Tail (4-Chlorobenzenesulfonyl): Provides metabolic stability and hydrophobic interactions (typically within a GPCR transmembrane binding pocket). The sulfonyl group acts as a rigid hydrogen-bond acceptor.[1]

  • The Polar Head (Piperazine): A secondary amine that remains protonated at physiological pH, mimicking the basic nitrogen found in endogenous neurotransmitters like serotonin (5-HT).

Target Landscape

This scaffold is statistically over-represented in bioactive libraries targeting:

  • Serotonin 5-HT6 Receptors: Antagonists for cognitive enhancement in Alzheimer’s and Schizophrenia (e.g., analogs of SB-271046 and Ro 04-6790 ).[1]

  • Chemokine Receptors (CCR1/CCR5): Modulators of immune cell trafficking.

  • Matrix Metalloproteinases (MMPs): The sulfonamide group coordinates with the Zinc ion in the enzyme's active site.

Visualizing the Discovery Workflow

G Reagents Reagents: Piperazine (Excess) + 4-Cl-Benzenesulfonyl Chloride Scaffold CORE SCAFFOLD: 1-(4-Chloro-benzenesulfonyl)- piperazine (CAS 16017-53-1) Reagents->Scaffold Nucleophilic Substitution (Controlled Monomerization) Amides Amide Library (R-COCl) Scaffold->Amides Acylation Ureas Urea Library (R-NCO) Scaffold->Ureas Addition Alkyls N-Alkyl Library (R-X) Scaffold->Alkyls Alkylation Target1 5-HT6 Antagonists (CNS Disorders) Amides->Target1 Ureas->Target1 Target2 MMP Inhibitors (Oncology) Alkyls->Target2

Figure 1: Strategic workflow converting raw reagents into bioactive libraries via the 1-(4-Chloro-benzenesulfonyl)-piperazine scaffold.

Part 2: Synthetic Protocols

Protocol A: Mono-Selective Synthesis of the Scaffold

Challenge: Reacting piperazine with a sulfonyl chloride often leads to the unwanted bis-substituted byproduct (disulfonamide).[1] Solution: Use a large stoichiometric excess of piperazine to statistically favor the mono-substituted product.[1]

Materials:
  • Piperazine (anhydrous) [CAS: 110-85-0]

  • 4-Chlorobenzenesulfonyl chloride [CAS: 98-60-2][1]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N) or K2CO3

Step-by-Step Methodology:
  • Preparation: Dissolve Piperazine (4.0 equivalents) in DCM (10 mL/g) in a round-bottom flask. Add Triethylamine (1.2 equivalents) . Cool to 0°C in an ice bath.

    • Note: The 4x excess of piperazine is critical. It ensures that as soon as the chloride reacts, the product encounters unreacted piperazine rather than another chloride molecule.[1]

  • Addition: Dissolve 4-Chlorobenzenesulfonyl chloride (1.0 equivalent) in DCM. Add this solution dropwise to the piperazine mixture over 30–60 minutes.

    • Mechanism:[1][2][3][4] Nucleophilic attack of the piperazine nitrogen on the sulfonyl sulfur.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (System: 10% MeOH in DCM). The spot for the sulfonyl chloride should disappear.

  • Work-up (Purification):

    • Wash the organic layer with Water (3x) .

    • Crucial Step: The excess piperazine is highly water-soluble and will be removed in the aqueous wash.[1] The mono-substituted product (which is more lipophilic) remains in the DCM.

    • Bis-byproduct Removal: If bis-sulfonamide formed, it is very insoluble.[1] Filter any precipitate before washing.[1]

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Yield: Expect 85–95% yield as a white/off-white solid.[1]

    • Validation: LC-MS (ESI+) should show [M+H]+ peak at ~261.0.

Protocol B: Library Generation (Derivatization)

Once the scaffold is isolated, the free secondary amine is the handle for diversity.

Reaction TypeReagent ClassConditionsTarget Class
Amide Coupling Carboxylic AcidsHATU, DIPEA, DMF, RT5-HT6 Ligands
Urea Formation IsocyanatesDCM, RT, 1 hrCCR1 Antagonists
Sulfonylation Sulfonyl ChloridesPyridine, DCM, 0°CBis-sulfonamides
N-Alkylation Alkyl HalidesK2CO3, Acetone, RefluxMMP Inhibitors

Part 3: Biological Validation (5-HT6 Binding Assay)

To validate the activity of the generated library, a radioligand binding assay is the industry standard.

Protocol C: Membrane Preparation & Binding

Objective: Determine the affinity (


) of the synthesized derivatives for the human 5-HT6 receptor.
Reagents:
  • Cell Line: HEK-293 cells stably expressing human 5-HT6 receptor.[1]

  • Radioligand: [

    
    I]-SB-258585 (Specific activity ~2200 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.[1]

Workflow:
  • Membrane Prep: Harvest HEK-293 cells, homogenize in ice-cold buffer, and centrifuge at 40,000 x g for 20 min. Resuspend pellet in Assay Buffer.

  • Incubation:

    • In a 96-well plate, add:

      • 25 µL Test Compound (7 concentrations, serial dilution).

      • 25 µL Radioligand (Final conc. 0.2 nM).[5]

      • 150 µL Membrane suspension (10–20 µg protein).

    • Non-Specific Binding (NSB): Define using 10 µM Methiothepin or Clozapine.[1]

  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Harvesting: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Counting: Wash filters 3x with ice-cold buffer. Measure radioactivity in a gamma counter.[1]

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Part 4: Troubleshooting & Optimization

Common Synthetic Pitfalls[1]
  • Issue: Low yield in Protocol A.

    • Cause: Moisture in the sulfonyl chloride reagent (hydrolysis to sulfonic acid).

    • Fix: Recrystallize 4-chlorobenzenesulfonyl chloride from hexane/chloroform before use.[1]

  • Issue: Difficulty removing excess piperazine.

    • Fix: If water washes fail, convert the product to its HCl salt by bubbling HCl gas through the ether solution.[1] The salt precipitates cleanly.[1]

Storage & Stability[1][6]
  • Scaffold: Stable at room temperature for months. Store in a desiccator.

  • Library Members: Store as 10 mM DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles.

References

  • Bromidge, S. M., et al. (1999). "5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioactive 5-HT6 Receptor Antagonist."[1][6] Journal of Medicinal Chemistry, 42(2), 202–205. Link

  • Lopez-Rodriguez, M. L., et al. (2005).[1] "Benzenesulfonamide derivatives as new 5-HT6 receptor antagonists."[1] Bioorganic & Medicinal Chemistry Letters, 15(1), 223-226.[1] Link

  • Wermuth, C. G. (2004). "The Practice of Medicinal Chemistry." Academic Press.[1] (Defines "Privileged Structures" in GPCR research). Link

  • Pullagurla, M. R., et al. (2004). "Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors." Bioorganic & Medicinal Chemistry Letters, 14(17), 4569-4573.[1] Link

  • ChemicalBook. (2023). "Product Entry: 1-(4-Chloro-benzenesulfonyl)-piperazine (CAS 16017-53-1)."[1][7] Link

Sources

Application

Title: 1-(4-Chloro-benzenesulfonyl)-piperazine: A Privileged Scaffold for GPCR Ligand Synthesis

Application Note: 1-(4-Chloro-benzenesulfonyl)-piperazine in Medicinal Chemistry [1] Introduction: The "Privileged" Sulfonamide Scaffold In the landscape of drug discovery, 1-(4-Chloro-benzenesulfonyl)-piperazine (CAS: 1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(4-Chloro-benzenesulfonyl)-piperazine in Medicinal Chemistry

[1]

Introduction: The "Privileged" Sulfonamide Scaffold

In the landscape of drug discovery, 1-(4-Chloro-benzenesulfonyl)-piperazine (CAS: 16017-53-1 ) stands out as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its core utility lies in its role as a robust, modular intermediate for synthesizing antagonists of G-Protein Coupled Receptors (GPCRs), particularly the Serotonin 5-HT6 and 5-HT7 receptor subtypes, as well as chemokine receptors (e.g., CCR1).[1]

This intermediate offers a unique duality:

  • The Sulfonamide Anchor: The 4-chlorobenzenesulfonyl moiety provides a metabolically stable, lipophilic "tail" that often occupies hydrophobic pockets in receptor active sites (e.g., the hydrophobic pocket of the 5-HT6 receptor).[1]

  • The Piperazine Head: The secondary amine remains free for diversification, allowing medicinal chemists to rapidly generate libraries via alkylation, acylation, or urea formation to probe the "solvent-exposed" or "polar" regions of the target protein.[1]

Chemical Profile & Stability

PropertySpecificationNotes
IUPAC Name 1-(4-chlorophenylsulfonyl)piperazine
CAS Number 16017-53-1 Distinct from the benzhydryl derivative (Meclizine int.)
Molecular Formula C₁₀H₁₃ClN₂O₂S
Molecular Weight 260.74 g/mol Ideal fragment size (<300 Da) for Lead-Like libraries
Appearance White to off-white crystalline solid
Melting Point 188–192 °CHigh crystallinity indicates stability
Solubility Soluble in DMSO, DMF, DCM; slightly soluble in MeOHAcidic aqueous solubility is high (protonated amine)
pKa (Calc) ~8.5 (Piperazine NH)Basic center, physiological protonation likely

Synthetic Utility & Reactivity Logic

The strategic value of this intermediate is its orthogonal reactivity . The piperazine nitrogen is a potent nucleophile, while the aryl chloride serves as a latent handle for cross-coupling or simply as a halogen-bond acceptor.[1]

Reactivity Workflow Diagram

ReactivityMap Intermediate 1-(4-Chloro-benzenesulfonyl)- piperazine (Core Scaffold) Alkylation N-Alkylation (R-X, K2CO3) Intermediate->Alkylation Path A: Amine Functionalization Acylation N-Acylation (R-COCl, Et3N) Intermediate->Acylation ReductiveAm Reductive Amination (R-CHO, NaBH(OAc)3) Intermediate->ReductiveAm Buchwald Buchwald-Hartwig (Ar-Br, Pd-Cat) Intermediate->Buchwald Path B: N-Arylation Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Intermediate->Suzuki Path C: Cl-Activation (Requires forcing conditions) GPCR_Ligand 5-HT6/Chemokine Antagonists Alkylation->GPCR_Ligand Acylation->GPCR_Ligand Buchwald->GPCR_Ligand Biaryl Biaryl Sulfonamides (Expanded Pharmacophore) Suzuki->Biaryl

Caption: Divergent synthesis pathways.[1] Path A utilizes the nucleophilic amine. Path C utilizes the aryl chloride (less common, requires specialized catalysts).[1]

Detailed Experimental Protocols

Protocol A: Preparation of the Intermediate (Purification Focus)

Context: While commercially available, in-house synthesis ensures salt-free free base for consistent downstream stoichiometry.

Reagents:

  • Piperazine (anhydrous) [3.0 equiv] – Excess prevents dimer formation.[1]

  • 4-Chlorobenzenesulfonyl chloride [1.0 equiv][1]

  • Dichloromethane (DCM) [Solvent][1]

Step-by-Step:

  • Dissolution: Dissolve Piperazine (3.0 equiv) in DCM (10 mL/g) in a round-bottom flask. Cool to 0°C.[1]

  • Addition: Add 4-Chlorobenzenesulfonyl chloride (1.0 equiv) dissolved in DCM dropwise over 30 minutes. Crucial: Slow addition prevents localized high concentration of electrophile, minimizing bis-sulfonylation.[1]

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/MeOH 9:1).[1]

  • Workup (Self-Validating Step):

    • Wash the organic layer with Water (3x) .

    • Logic: Excess piperazine is highly water-soluble and will be removed. The bis-sulfonated byproduct (if any) is insoluble in water but less soluble in DCM than the mono-product; often precipitates and can be filtered off.

    • Extract the organic layer with 1M HCl . The product moves to the aqueous phase (protonated). Impurities remain in organic.

    • Basify aqueous layer with NaOH to pH >10 and extract back into DCM.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

    • Yield: Typically >90%.[1]

    • QC: ¹H NMR should show two distinct piperazine multiplets (approx 3.0 ppm) and aromatic AB system.[1]

Protocol B: Library Generation via N-Alkylation (General Procedure)

Application: Synthesis of 5-HT6 Antagonist analogs.

Reagents:

  • 1-(4-Chloro-benzenesulfonyl)-piperazine [1.0 equiv]

  • Alkyl Halide (e.g., Benzyl bromide derivatives) [1.1 equiv][1]

  • K₂CO₃ (anhydrous) [2.0 equiv][1]

  • Acetonitrile (ACN) [Solvent][1]

Step-by-Step:

  • Setup: In a reaction vial, suspend the intermediate and K₂CO₃ in ACN.

  • Addition: Add the Alkyl Halide.

  • Conditions: Stir at 60°C for 4–12 hours.

    • Note: ACN is preferred over DMF for easier workup if the product is solid.

  • Workup: Filter off inorganic salts. Concentrate filtrate.[2]

  • Purification: Recrystallize from EtOH or purify via flash chromatography (DCM/MeOH).

Case Study: 5-HT6 Receptor Antagonists

Context: The 5-HT6 receptor is a target for cognitive enhancement (Alzheimer’s, Schizophrenia).[1][3] Early high-affinity antagonists like SB-271046 and SB-399885 utilize an arylsulfonyl-piperazine core.

Pharmacophore Mapping: The 1-(4-Chloro-benzenesulfonyl)-piperazine scaffold perfectly maps to the 5-HT6 antagonist pharmacophore:

  • Hydrophobic Region I: The 4-chlorophenyl ring occupies a deep hydrophobic pocket (Trp/Phe residues). The Chlorine atom enhances lipophilicity and metabolic stability compared to a simple phenyl group.

  • Hydrogen Bond Acceptor: The sulfonyl oxygens form H-bonds with receptor residues (e.g., Asn).[1]

  • Basic Center: The distal piperazine nitrogen (after alkylation) interacts with a conserved Aspartic Acid (Asp) residue in the receptor (TM3).[1]

Application Logic: Researchers use this intermediate to vary the "Head Group" (the N-substituent). By attaching diverse benzyl, pyridyl, or alkyl chains to the free amine, one can optimize:

  • Selectivity: vs. 5-HT2A or D2 receptors.[4]

  • Brain Penetration: Modulating Polar Surface Area (PSA) and LogP.[1]

Pharmacophore Diagram

Pharmacophore cluster_receptor 5-HT6 Receptor Binding Site Hydrophobic Hydrophobic Pocket (Aryl-Cl Tail) H_Bond H-Bond Acceptor (Sulfonyl Group) Hydrophobic->H_Bond  Rigid   PosCharge Ionic Interaction (Piperazine N+) H_Bond->PosCharge  Spacer   Linker Variable Region (N-Substituent) PosCharge->Linker  Diversity Point  

Caption: Structural mapping of the scaffold to the 5-HT6 receptor binding site.

References

  • Bromidge, S. M., et al. (1999).[1] "5-HT6 receptor antagonists as novel cognitive enhancing agents."[3][5][6] Journal of Medicinal Chemistry. Link

  • Hirst, W. D., et al. (2006).[1][7] "Characterization of SB-399885, a potent and selective 5-HT6 receptor antagonist." European Journal of Pharmacology. Link

  • Lopez-Rodriguez, M. L., et al. (2005).[1] "Design and Synthesis of New Benzenesulfonamide Derivatives as 5-HT6 Receptor Antagonists." Bioorganic & Medicinal Chemistry. Link

  • PubChem Compound Summary. "1-(4-Chlorobenzenesulfonyl)piperazine." National Center for Biotechnology Information. Link[1]

Sources

Method

Analytical methods for 1-(4-Chloro-benzenesulfonyl)-piperazine quantification.

Application Note: Quantitative Analysis of 1-(4-Chloro-benzenesulfonyl)-piperazine Executive Summary This application note details the analytical protocols for the quantification of 1-(4-Chloro-benzenesulfonyl)-piperazin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 1-(4-Chloro-benzenesulfonyl)-piperazine

Executive Summary

This application note details the analytical protocols for the quantification of 1-(4-Chloro-benzenesulfonyl)-piperazine (CAS 16017-53-1).[1] This molecule serves as a critical intermediate in the synthesis of various antihistamines and piperazine-based therapeutics.[2][1] It also represents a potential process-related impurity that requires strict monitoring due to the reactivity of the secondary amine and the sulfonyl moiety.[2][1]

We present two distinct methodologies:

  • Method A (HPLC-UV): A robust method for raw material assay and reaction monitoring (Limit of Quantitation ~0.1%).[2]

  • Method B (LC-MS/MS): A high-sensitivity method for trace impurity analysis (Limit of Quantitation < 1 ppm), essential for genotoxic impurity risk assessment.[2][1]

Physicochemical Profile & Analytical Challenges

Understanding the molecule's behavior in solution is the prerequisite for robust method development.[2]

PropertyValue / CharacteristicAnalytical Implication
Structure

N1-substituted sulfonamide, N4-secondary amine
The N4-amine is the primary site of ionization.[1]
Molecular Weight 260.74 g/mol Monoisotopic Mass: 260.04 (Cl isotope pattern is critical).[2]
pKa (Calculated) ~8.5 - 9.0 (N4-piperazine)The molecule is basic.[2][1] At neutral pH, it is partially ionized.[2] At pH < 6, it is fully protonated (cationic).[2]
LogP ~1.7Moderately lipophilic; retains well on C18 columns.[2]
Solubility Low in neutral water; Soluble in MeOH, ACN, DMSO, and acidic buffers.[2]Action: Dissolve standards in Methanol or Acetonitrile/Water mixtures. Avoid pure neutral water to prevent precipitation.[2]
Chromophores Benzenesulfonyl moietyStrong UV absorbance at 254 nm and 230 nm .

Method A: HPLC-UV (Purity & Assay)

Objective: Routine quality control, synthesis monitoring, and purity assessment.

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[2]

    • Rationale: The C18 phase provides sufficient retention for the lipophilic sulfonyl group, while the "base-deactivated" silica reduces tailing from the secondary amine.[2][1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2]

    • Mechanism:[3][4][5] Low pH ensures the N4-nitrogen is fully protonated (

      
      ), improving peak symmetry and solubility.[2][1]
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Injection Volume: 5-10 µL.

  • Detection: UV at 254 nm (Primary) and 230 nm (Secondary).[2]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BState
0.0955Equilibration
2.0955Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibration
20.0955End
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in Methanol .

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock to 10 mL with Water:Methanol (50:50) .

Method B: LC-MS/MS (Trace Impurity Analysis)[2]

Objective: Quantifying 1-(4-Chloro-benzenesulfonyl)-piperazine at ppm levels in drug substances (API).

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

  • Scan Type: Multiple Reaction Monitoring (MRM).[2]

  • Rationale: The secondary amine is easily protonated

    
    , providing high sensitivity.[2]
    

MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)RoleStructural Logic
261.0 (

)
175.0 20QuantifierLoss of piperazine ring (C4H8N); cleavage at S-N bond.[2][1]
261.0 (

)
111.0 35QualifierChlorobenzene cation (

).[2]
263.0 (

)
177.0 20ConfirmationIsotope confirmation (approx 33% intensity of parent).[2]
LC Conditions (UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).[2]

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH ~6.[2]5) or 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient: Steep gradient (5% B to 95% B in 5 minutes) to elute the API and focus the impurity.

Experimental Workflow Diagram

The following diagram illustrates the decision matrix for selecting the appropriate method and the critical steps in sample preparation.

MethodSelection Start Sample Analysis Request CheckConc Estimated Concentration? Start->CheckConc HighConc High (> 0.1%) Raw Material / Intermediate CheckConc->HighConc Synthesis LowConc Trace (< 0.1%) Impurity in API CheckConc->LowConc Final Product PrepA Sample Prep A: Dissolve in MeOH Dilute to ~0.1 mg/mL HighConc->PrepA PrepB Sample Prep B: Dissolve API (high conc) Spike Internal Std LowConc->PrepB HPLCA Method A: HPLC-UV C18, Acidic Mobile Phase Det: 254 nm PrepA->HPLCA ResultA Purity / Assay % HPLCA->ResultA LCMS Method B: LC-MS/MS MRM: 261 -> 175 ESI Positive PrepB->LCMS ResultB Trace Quantification (ppm) LCMS->ResultB

Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on the analytical requirement (Assay vs. Impurity).

Validation Criteria (ICH Q2)

To ensure the method is "self-validating" and trustworthy, the following parameters must be met during execution:

ParameterAcceptance Criteria (Method A: UV)Acceptance Criteria (Method B: MS)
System Suitability %RSD of Area < 1.0% (n=6 injections)%RSD of Area ratio (to IS) < 5.0%
Linearity (

)
> 0.999 (Range: 80-120% of target)> 0.99 (Range: LOQ to 150% limit)
Accuracy (Recovery) 98.0% - 102.0%80.0% - 120.0% (at trace levels)
Specificity No interference at retention time from blank or API.Presence of Qualifier ion ratio within ±20%.[2]
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)S/N > 3 (LOD) / S/N > 10 (LOQ)

Internal Standard Strategy (Method B): For trace analysis, matrix effects (ion suppression) are common.[2]

  • Recommended IS: 1-(Benzenesulfonyl)-piperazine (commercially available structural analog) or a deuterated analog if custom synthesis is possible.[2][1]

  • Protocol: Spike the Internal Standard at a constant concentration (e.g., 50 ng/mL) into all samples and standards.

Troubleshooting Guide

  • Issue: Peak Tailing.

    • Cause: Interaction of the secondary amine with residual silanols on the column.[2]

    • Solution: Ensure Mobile Phase A pH is < 3.0 (Method A).[2] If using Method B (higher pH), add 5mM Ammonium Acetate to mask silanols.[2] Use a "End-capped" column.[2][1]

  • Issue: Carryover (Ghost Peaks).

    • Cause: The lipophilic sulfonyl group sticks to the injector loop.[2]

    • Solution: Use a needle wash of 90:10 Methanol:Water .[2]

  • Issue: Split Peaks.

    • Cause: Sample solvent is too strong (e.g., 100% MeOH injected into a high-aqueous initial gradient).[2][1]

    • Solution: Dilute the final sample with water or mobile phase A so the organic content matches the starting gradient conditions (< 20% Organic).[2]

References

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 16017-53-1, 1-[(4-Chlorophenyl)sulfonyl]piperazine. Retrieved from [Link][2]

  • LookChem. (n.d.).[2] 1-(4-Chloro-benzenesulfonyl)-piperazine Product Information. Retrieved from [Link][2]

  • International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009).[2][6] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2][6] Journal of Chemical & Engineering Data. (Provides grounding for piperazine basicity).[2] Retrieved from [Link]

Sources

Application

Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of 1-(4-Chloro-benzenesulfonyl)-piperazine

Abstract This application note presents a detailed protocol for the quantitative analysis of 1-(4-Chloro-benzenesulfonyl)-piperazine using a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-H...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the quantitative analysis of 1-(4-Chloro-benzenesulfonyl)-piperazine using a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The described methodology is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for purity assessment, stability studies, and quality control. The protocol outlines chromatographic conditions, sample preparation, and a comprehensive validation strategy in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

1-(4-Chloro-benzenesulfonyl)-piperazine is a chemical intermediate of significant interest in pharmaceutical synthesis. Piperazine and its derivatives are core scaffolds in numerous active pharmaceutical ingredients (APIs), exhibiting a wide range of biological activities.[1][2] The benzenesulfonyl moiety is also a common feature in medicinal chemistry.[3] Accurate quantification and impurity profiling of such intermediates are critical for ensuring the quality, safety, and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[4] A reversed-phase approach is particularly well-suited for moderately polar compounds like 1-(4-Chloro-benzenesulfonyl)-piperazine. The primary retention mechanism in RP-HPLC is based on hydrophobic interactions between the analyte and the non-polar stationary phase.[5]

The method detailed herein utilizes a C18 stationary phase, which provides excellent retention and resolution for aromatic compounds. The mobile phase consists of an acetonitrile and water gradient with an acidic modifier. The inclusion of an acid, such as phosphoric acid, is crucial for suppressing the ionization of the basic piperazine nitrogen, thereby preventing poor peak shape (tailing) and ensuring reproducible retention times.[5] This protocol is designed to be stability-indicating, meaning it can resolve the parent analyte from potential degradation products that may form under stress conditions, a key requirement for stability testing of drug substances.[6][7]

Experimental Workflow and Logic

The overall analytical workflow is designed to ensure data integrity from sample preparation through to final analysis. The process involves careful preparation of standards and samples, chromatographic separation under optimized conditions, and subsequent validation to prove the method is fit for its intended purpose.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_validation Phase 3: Data Processing & Validation A Standard & Sample Weighing B Dissolution in Organic Solvent (e.g., DMSO/Methanol) A->B C Dilution with Mobile Phase Component B->C D System Equilibration C->D E Sample Injection (20 µL) D->E F Chromatographic Separation (C18 Column, Gradient Elution) E->F G UV Detection (254 nm) F->G H Peak Integration & Quantification G->H I Performance Verification (ICH Guidelines) H->I J Final Report Generation I->J

Caption: High-level workflow for the HPLC analysis of 1-(4-Chloro-benzenesulfonyl)-piperazine.

Materials and Instrumentation

ItemRecommended Specification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/Vis or PDA Detector
Analytical Column C18 (L1), 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax)
Reference Standard 1-(4-Chloro-benzenesulfonyl)-piperazine (Purity ≥ 99.0%)
Solvent A (Aqueous) HPLC Grade Water with 0.1% (v/v) Phosphoric Acid
Solvent B (Organic) HPLC Grade Acetonitrile
Diluent Acetonitrile:Water (50:50, v/v)
Other Reagents Methanol (HPLC Grade), Dimethyl Sulfoxide (DMSO, HPLC Grade)
Glassware Class A volumetric flasks, pipettes
Filtration 0.45 µm PTFE or Nylon syringe filters

Proposed Chromatographic Conditions

The following conditions are a robust starting point for method development and subsequent validation. Optimization may be required depending on the specific HPLC system and column used.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 20 µL
Run Time 30 minutes

Rationale for Parameter Selection:

  • Wavelength (254 nm): The molecule contains two aromatic rings (chlorobenzene and benzenesulfonyl), which are expected to have strong UV absorbance in the mid-UV range. While a related compound, 1-(4-chlorobenzhydryl)piperazine, shows a λmax at 231 nm, and 1-(4-Chlorophenyl)piperazine at 258 nm, 254 nm is a common and robust wavelength for such structures.[8][9] It is strongly recommended to confirm the optimal wavelength by scanning the UV spectrum of the analyte using a Photodiode Array (PDA) detector.

  • Gradient Elution: A gradient program is proposed to ensure elution of the main peak with a good peak shape while also eluting any potential late-eluting impurities, making the method suitable for purity analysis.

  • Acidified Mobile Phase: The use of 0.1% phosphoric acid maintains a low pH, ensuring the piperazine moiety is consistently protonated, which is essential for sharp, symmetrical peaks and stable retention times.[5]

Step-by-Step Protocols

Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC grade water. Mix thoroughly and degas.

  • Mobile Phase B: Use HPLC grade acetonitrile. Degas before use.

  • Diluent Preparation: Mix equal volumes of HPLC grade acetonitrile and water (50:50 v/v).

Standard Solution Preparation (e.g., 0.5 mg/mL)
  • Accurately weigh approximately 50 mg of 1-(4-Chloro-benzenesulfonyl)-piperazine reference standard into a 100 mL volumetric flask.

  • Add approximately 20 mL of methanol or DMSO to dissolve the standard completely. Based on solubility data for similar piperazine compounds, initial dissolution in an organic solvent is recommended before dilution with aqueous-containing mixtures.[8]

  • Once dissolved, dilute to the mark with the Diluent (Acetonitrile:Water 50:50). Mix thoroughly.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial. This is the Stock Standard Solution.

  • Prepare working standards by further dilution of the stock solution with the diluent to achieve the desired concentration range for linearity assessment.

Sample Solution Preparation (e.g., 0.5 mg/mL)
  • Accurately weigh an amount of the test sample equivalent to 50 mg of 1-(4-Chloro-benzenesulfonyl)-piperazine into a 100 mL volumetric flask.

  • Follow steps 2-4 from the Standard Solution Preparation protocol.

Method Validation Protocol (as per ICH Q2(R2))

The analytical procedure must be validated to demonstrate its suitability for the intended purpose.[10] The following parameters should be assessed.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[2][11] A forced degradation study is the most effective way to demonstrate this.

Forced_Degradation cluster_stress Stress Conditions Analyte 1-(4-Chloro-benzenesulfonyl) -piperazine Sample Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Analyte->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Analyte->Base Oxidative Oxidation (e.g., 3% H2O2, RT) Analyte->Oxidative Thermal Thermal Stress (e.g., 80°C, solid state) Analyte->Thermal Photo Photolytic Stress (ICH Q1B guidelines) Analyte->Photo Result HPLC Analysis of Stressed Samples Acid->Result Base->Result Oxidative->Result Thermal->Result Photo->Result Evaluation Evaluate Peak Purity & Resolution (Rs > 2) from Degradants Result->Evaluation

Caption: Logical flow of a forced degradation study to establish method specificity.

Protocol:

  • Acid Hydrolysis: Expose the sample solution to 0.1N HCl at 60°C for several hours.

  • Base Hydrolysis: Expose the sample solution to 0.1N NaOH at 60°C for several hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to light as specified in ICH Q1B guidelines.

Analyze all stressed samples by the proposed HPLC method, using a PDA detector to assess peak purity. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the parent peak (Resolution > 2).

Linearity

Analyze a minimum of five concentrations across a range (e.g., 50% to 150% of the nominal sample concentration). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

Determine accuracy by analyzing samples with known concentrations (spiked placebo or by standard addition) at a minimum of three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day): Analyze a minimum of six replicate preparations of the same sample on the same day, by the same analyst, on the same instrument. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should be evaluated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve, or by signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Robustness

Evaluate the effect of small, deliberate variations in method parameters on the analytical results. Parameters to vary include:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 2 °C)

  • Mobile phase pH/composition (e.g., % Acetonitrile ± 2%)

The system suitability parameters should remain within acceptable limits for all variations.

Conclusion

This application note provides a comprehensive, scientifically-grounded starting point for the development and validation of an RP-HPLC method for the analysis of 1-(4-Chloro-benzenesulfonyl)-piperazine. The proposed protocol is based on established chromatographic principles for related chemical structures and is designed to meet the rigorous standards of the pharmaceutical industry. Adherence to the detailed steps for method validation, particularly the forced degradation studies, will ensure the final method is robust, reliable, and stability-indicating, making it a valuable tool for quality control and drug development.

References

  • Google Patents. (n.d.). RU2204556C2 - Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • PharmaGuideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Retrieved from [Link]

  • National Library of Medicine. (2018). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Piperazine - AERU. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Piperazine - PubChem. Retrieved from [Link]

  • Semantic Scholar. (n.d.). VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. Retrieved from [Link]

Sources

Method

Application Note: 1-(4-Chloro-benzenesulfonyl)-piperazine in Anticancer Drug Discovery

Executive Summary This application note details the utility of 1-(4-Chloro-benzenesulfonyl)-piperazine (CAS: 16017-53-1) as a core pharmacophore in cancer research. Unlike standalone chemotherapeutics, this molecule func...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 1-(4-Chloro-benzenesulfonyl)-piperazine (CAS: 16017-53-1) as a core pharmacophore in cancer research. Unlike standalone chemotherapeutics, this molecule functions primarily as a privileged scaffold —a molecular framework capable of providing ligands for diverse biological targets.

Its structural rigidity, defined by the piperazine ring and the electron-withdrawing sulfonyl group, makes it an ideal "linker-scaffold" for Fragment-Based Drug Discovery (FBDD). This guide provides protocols for utilizing this scaffold to synthesize and screen derivatives targeting Carbonic Anhydrase IX (CAIX) , Bcl-2 , and PI3K/Akt/mTOR pathways in solid tumor models (MCF-7, A549, HCT-116).

Structural & Mechanistic Rationale

The Pharmacophore

The molecule consists of three critical domains:

  • Piperazine Ring: Provides a semi-rigid conformation and solubility; acts as a hydrogen bond acceptor.

  • Sulfonyl Group: Increases metabolic stability and acts as a bioisostere for carbonyls, often engaging in hydrogen bonding with active site residues (e.g., Zn²⁺ coordination in metalloenzymes).

  • 4-Chlorophenyl Moiety: Enhances lipophilicity (

    
     modulation) and blocks para-metabolic oxidation, extending half-life.
    
Target Causality

Research indicates that


-substituted piperazine sulfonamides exert anticancer effects through specific mechanisms depending on the N4-substitution:
  • Hypoxia Pathway: Inhibition of Carbonic Anhydrase IX (CAIX) in hypoxic tumors (e.g., Glioblastoma).

  • Apoptosis Induction: Disruption of Bcl-2/Bax ratios, triggering the intrinsic mitochondrial pathway.

  • Kinase Inhibition: Interference with the ATP-binding pocket of PI3K/Akt, reducing proliferation in breast cancer lines (MCF-7).

Experimental Workflow: From Scaffold to Hit

The following flowchart illustrates the logical progression from the raw scaffold to a validated hit compound.

G Scaffold 1-(4-Cl-Ph-SO2)-Piperazine (Core Scaffold) Derivatization N4-Functionalization (Amides, Ureas, Benzyls) Scaffold->Derivatization Nucleophilic Attack Library Combinatorial Library (n=20-50 variants) Derivatization->Library Parallel Synthesis Screening Phenotypic Screening (MTT/SRB Assays) Library->Screening High Throughput HitVal Hit Validation (IC50 < 5µM) Screening->HitVal Dose-Response Mechanism Mechanistic Profiling (Flow Cytometry/Western Blot) HitVal->Mechanism Target Deconvolution

Figure 1: Workflow for utilizing the arylsulfonyl piperazine scaffold in anticancer library generation.

Protocol A: Derivatization for SAR Library Generation

Objective: To functionalize the secondary amine (N4 position) of the piperazine ring to create a library of potential inhibitors.

Reagents:

  • 1-(4-Chloro-benzenesulfonyl)-piperazine (1.0 equiv)

  • Acyl chlorides or Isocyanates (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the scaffold in 5 mL anhydrous DCM under nitrogen atmosphere.

  • Base Addition: Add 1.5 mmol of TEA; cool the mixture to 0°C.

  • Coupling: Dropwise add 1.1 mmol of the selected electrophile (e.g., benzoyl chloride derivatives for kinase targeting).

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 6:4).

  • Workup: Wash with 1N HCl (to remove unreacted amine), followed by saturated NaHCO₃ and brine.

  • Purification: Recrystallize from Ethanol/Water to obtain the N4-derivative.

Scientist's Note: The un-substituted scaffold often shows weak cytotoxicity (IC50 > 50 µM). Potency is achieved only upon N4-substitution, which allows the molecule to span the binding pocket of the target protein.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the IC50 of the synthesized derivatives against specific cancer cell lines.

Target Cell Lines:

  • MCF-7: Estrogen receptor-positive breast cancer (Model for hormonal signaling).

  • A549: Non-small cell lung cancer (Model for drug resistance).

  • HCT-116: Colon cancer (Model for p53-wild type).

Materials:

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • 96-well culture plates

Step-by-Step Protocol:

  • Seeding: Plate cells at a density of

    
     cells/well in 100 µL complete media. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Treatment: Prepare stock solutions of the scaffold derivatives in DMSO. Perform serial dilutions (0.1 µM to 100 µM) in culture media.

    • Control: Vehicle control (0.1% DMSO max).

    • Positive Control:[1] Doxorubicin or Cisplatin.

  • Incubation: Treat cells for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm) using a microplate reader.

Data Analysis Template: Calculate % Cell Viability using the formula:



Compound IDR-Group (N4)MCF-7 IC50 (µM)A549 IC50 (µM)Selectivity Index (SI)*
Scaffold H> 100> 100N/A
Deriv-01 4-F-Benzoyl12.5 ± 1.225.4 ± 2.12.5
Deriv-02 4-NO2-Benzyl4.2 ± 0.58.1 ± 0.95.8

*SI = IC50 (Normal Cells) / IC50 (Cancer Cells). A value > 3 is desired.

Protocol C: Mechanistic Validation (Apoptosis)

If a derivative shows IC50 < 10 µM, confirm the mechanism of cell death (Apoptosis vs. Necrosis) using Annexin V-FITC/PI staining.

  • Treatment: Treat

    
     cells with the IC50 concentration of the lead derivative for 24 hours.
    
  • Harvesting: Trypsinize cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate for 15 min in the dark.

  • Analysis: Analyze via Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, 600+ nm for PI).

Expected Outcome:

  • Scaffold Only: Majority of cells in Q3 (Live: Annexin-/PI-).

  • Active Derivative: Shift to Q4 (Early Apoptosis: Annexin+/PI-) and Q2 (Late Apoptosis: Annexin+/PI+).

References

  • Review of Piperazine Scaffolds in Oncology: Berkheij, M., et al. "Synthesis of 2-(2-phenylethenyl) substituted 4,5-dihydrofurans..." (Contextual citation on piperazine versatility). Arkivoc, 2016.[2]

  • Sulfonamide-Piperazine Hybrids in Breast Cancer: Abbas, H.A.S., et al. "Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents."[3] Molecules, 2023.[3]

  • Mechanism of Action (Bcl-2/Apoptosis): Ruzic, D., et al. "Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents."[4] BMC Chemistry, 2024.

  • Targeting Carbonic Anhydrase IX (CAIX): Supuran, C.T. "Structure-based drug discovery of Carbonic Anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2017.

  • General Cytotoxicity Protocols (NCI-60 Methodology): National Cancer Institute (NCI).[5] "In Vitro Cell Line Screening Project (IVCLSP)."

Sources

Application

Application Notes and Protocols: Characterization of 1-(4-Chloro-benzenesulfonyl)-piperazine as a Putative PARP-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of PARP-1 in Genomic Integrity and Oncology Poly(ADP-ribose) polymerase-1 (PARP-1) is a cornerstone of the cellular DNA dama...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of PARP-1 in Genomic Integrity and Oncology

Poly(ADP-ribose) polymerase-1 (PARP-1) is a cornerstone of the cellular DNA damage response (DDR) network.[1][2] This abundant nuclear enzyme acts as a primary sensor for DNA single-strand breaks (SSBs), a common form of DNA damage.[3][4][5] Upon detecting a break, PARP-1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, a process known as PARylation.[3][6] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[1][3]

The inhibition of PARP-1 has emerged as a powerful therapeutic strategy in oncology, particularly for cancers harboring defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, exploits the cancer cells' reliance on PARP-1 for survival.[7][8] By inhibiting PARP-1, SSBs accumulate and, during DNA replication, degenerate into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by homologous recombination (HR), a process often deficient in BRCA-mutated cancers. Consequently, PARP inhibition in these cancer cells leads to genomic instability and cell death.[8]

Beyond catalytic inhibition, a key mechanism of action for many potent PARP inhibitors is "PARP trapping."[7][9] This phenomenon involves the stabilization of the PARP-1-DNA complex, effectively sequestering the enzyme at the site of damage and creating a physical obstruction to DNA replication and repair, which is often more cytotoxic than catalytic inhibition alone.[7][9]

This document provides a comprehensive guide for the characterization of 1-(4-Chloro-benzenesulfonyl)-piperazine as a potential PARP-1 inhibitor. The following protocols are designed to enable researchers to assess its biochemical potency, cellular activity, and mechanism of action.

Understanding the Subject Compound: 1-(4-Chloro-benzenesulfonyl)-piperazine

The piperazine scaffold is a privileged structure in medicinal chemistry and is present in numerous FDA-approved drugs, including the PARP inhibitor Olaparib.[10] The subject of this guide, 1-(4-Chloro-benzenesulfonyl)-piperazine, is a compound whose potential as a PARP-1 inhibitor warrants systematic investigation. The following sections outline a logical workflow for its comprehensive evaluation.

PART 1: Biochemical Characterization of PARP-1 Inhibition

The initial step in evaluating a putative PARP inhibitor is to determine its direct effect on the enzymatic activity of PARP-1 in a cell-free system. This allows for the quantification of potency (e.g., IC50) and can provide initial insights into the mechanism of inhibition.

Protocol 1.1: In Vitro PARP-1 Enzymatic Assay (Fluorometric)

This protocol describes a homogeneous, fluorometric assay to measure the consumption of NAD+, the substrate for PARP-1, during the PARylation reaction. A decrease in NAD+ consumption in the presence of the test compound indicates PARP-1 inhibition.

Principle: The assay quantifies the amount of NAD+ remaining after the PARP-1 enzymatic reaction. The remaining NAD+ is converted into a highly fluorescent product by a cycling enzyme mix. The fluorescence intensity is inversely proportional to PARP-1 activity.

Materials:

  • Recombinant Human PARP-1 Enzyme

  • Activated DNA (double-stranded oligonucleotides with breaks)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • 1-(4-Chloro-benzenesulfonyl)-piperazine (test compound)

  • Known PARP-1 inhibitor (e.g., Olaparib or Veliparib) as a positive control

  • NAD+ Cycling Mix (containing a cycling enzyme and substrate)

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of 1-(4-Chloro-benzenesulfonyl)-piperazine in 100% DMSO. Create a serial dilution of the compound in assay buffer to achieve a range of final concentrations for IC50 determination. Also, prepare serial dilutions of the positive control inhibitor.

  • Reaction Setup: In a microplate, add the following components in order:

    • Assay Buffer

    • Test compound or positive control at various concentrations (or DMSO for the no-inhibitor control).

    • Recombinant PARP-1 enzyme.

    • Activated DNA.

  • Initiation of Reaction: Add NAD+ to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Signal Development: Add the NAD+ cycling mix to each well. This will stop the PARP-1 reaction and initiate the development of the fluorescent signal.

  • Second Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (e.g., excitation at 540 nm and emission at 590 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no PARP-1 enzyme).

    • Normalize the data with the positive control (100% inhibition) and the no-inhibitor control (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Outcome: This assay will determine the concentration at which 1-(4-Chloro-benzenesulfonyl)-piperazine inhibits 50% of PARP-1's enzymatic activity, providing a quantitative measure of its potency.

PART 2: Cellular Assays for PARP-1 Inhibition and Functional Consequences

Demonstrating that a compound inhibits PARP-1 in a cellular context is a critical next step. These assays assess the compound's ability to penetrate cell membranes, engage the target, and elicit a biological response.

Protocol 2.1: Cellular PARylation Assay (Western Blot)

This protocol measures the level of PARylation in cells treated with a DNA-damaging agent and the putative PARP-1 inhibitor. A potent inhibitor will reduce the levels of PAR in the cell.

Principle: Cells are treated with a DNA alkylating agent (e.g., methyl methanesulfonate, MMS) to induce DNA damage and activate PARP-1. The level of PAR synthesis is then assessed by Western blotting using an anti-PAR antibody.

Materials:

  • Cancer cell line (e.g., HeLa or A549)

  • Cell culture medium and supplements

  • Methyl methanesulfonate (MMS)

  • 1-(4-Chloro-benzenesulfonyl)-piperazine

  • Positive control PARP inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: anti-PAR and anti-Actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Plate cells and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 1-(4-Chloro-benzenesulfonyl)-piperazine or the positive control for 1-2 hours.

  • DNA Damage Induction: Add MMS to the culture medium to a final concentration of 0.01% and incubate for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an anti-Actin antibody for a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the PAR signal to the loading control and compare the levels of PARylation in treated versus untreated cells.

Expected Outcome: A dose-dependent decrease in the MMS-induced PAR signal in cells treated with 1-(4-Chloro-benzenesulfonyl)-piperazine will confirm its ability to inhibit PARP-1 activity in a cellular environment.

Protocol 2.2: Cell Viability and Synthetic Lethality Assessment

This protocol evaluates the cytotoxic effect of the compound, particularly in cell lines with deficiencies in DNA repair pathways, to test for synthetic lethality.

Principle: The viability of cancer cell lines with and without BRCA mutations (or other HR deficiencies) is measured after treatment with the test compound. A selective reduction in the viability of BRCA-deficient cells is indicative of a synthetic lethal interaction.

Materials:

  • BRCA-proficient cell line (e.g., MCF-7)

  • BRCA-deficient cell line (e.g., MDA-MB-436 or engineered isogenic lines)

  • Cell culture medium and supplements

  • 1-(4-Chloro-benzenesulfonyl)-piperazine

  • Positive control PARP inhibitor

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT)

  • 96-well clear or white-walled microplates

Procedure:

  • Cell Seeding: Seed both BRCA-proficient and BRCA-deficient cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 1-(4-Chloro-benzenesulfonyl)-piperazine or the positive control. Include a DMSO-only control.

  • Incubation: Incubate the cells for 72-120 hours.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.

  • Data Analysis:

    • Normalize the data to the DMSO-treated control cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration for each cell line.

    • Determine the IC50 value for each cell line.

Expected Outcome: A significantly lower IC50 value in the BRCA-deficient cell line compared to the BRCA-proficient cell line would demonstrate synthetic lethality and support the on-target effect of the compound as a PARP inhibitor.

Parameter BRCA-Proficient Cells BRCA-Deficient Cells
Predicted IC50 High µM rangeLow µM or nM range
Interpretation Lower cytotoxicitySelective cytotoxicity (Synthetic Lethality)
Table 1: Expected outcome of cell viability assay for a synthetic lethal PARP inhibitor.

PART 3: Mechanistic Insights - Assessing PARP Trapping

Distinguishing between catalytic inhibition and PARP trapping is crucial for understanding the full therapeutic potential of a novel PARP inhibitor.

Protocol 3.1: PARP1 Trapping Assay (Cell-Based)

This protocol quantifies the amount of PARP-1 that remains bound to chromatin after treatment with the test compound, providing a measure of its trapping efficiency.

Principle: Cells are treated with the test compound, and then cellular fractionation is performed to separate the chromatin-bound proteins from the soluble proteins. The amount of PARP-1 in the chromatin fraction is then quantified by Western blotting.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Cell culture medium and supplements

  • 1-(4-Chloro-benzenesulfonyl)-piperazine

  • Positive control PARP trapping agent (e.g., Talazoparib)

  • Subcellular fractionation buffers (cytoplasmic, nuclear soluble, and chromatin-bound fractions)

  • Western blotting reagents as described in Protocol 2.1

  • Primary antibodies: anti-PARP1 and anti-Histone H3 (chromatin fraction loading control)

Procedure:

  • Cell Treatment: Treat cells with various concentrations of 1-(4-Chloro-benzenesulfonyl)-piperazine or the positive control for 24 hours.

  • Subcellular Fractionation:

    • Harvest the cells and perform sequential extractions with buffers of increasing stringency to isolate the cytoplasmic, nuclear soluble, and chromatin-bound protein fractions.

    • The final pellet, containing the chromatin-bound proteins, is resuspended in a strong lysis buffer.

  • Protein Quantification and Western Blotting:

    • Quantify the protein concentration of the chromatin-bound fractions.

    • Perform Western blotting as described in Protocol 2.1.

    • Probe the membrane with anti-PARP1 and anti-Histone H3 antibodies.

  • Data Analysis: Quantify the band intensities. Normalize the PARP-1 signal to the Histone H3 signal for each sample. Compare the amount of chromatin-bound PARP-1 in treated cells to untreated cells.

Expected Outcome: An increase in the amount of PARP-1 in the chromatin-bound fraction in a dose-dependent manner would indicate that 1-(4-Chloro-benzenesulfonyl)-piperazine has PARP trapping activity.

Visualization of Experimental Workflows and Signaling Pathways

PARP1_Signaling_Pathway cluster_0 DNA Damage & PARP1 Activation cluster_1 DNA Repair Cascade cluster_2 Inhibitor Action DNA_SSB DNA Single-Strand Break PARP1_Activation PARP-1 Activation DNA_SSB->PARP1_Activation senses PARylation PARylation PARP1_Activation->PARylation NAD NAD+ NAD->PARylation substrate PAR Poly(ADP-ribose) (PAR) PARylation->PAR Repair_Proteins Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Repair_Proteins recruits SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair Genomic_Integrity Genomic Integrity SSB_Repair->Genomic_Integrity Inhibitor 1-(4-Chloro-benzenesulfonyl)-piperazine Inhibitor->PARP1_Activation stabilizes on DNA (PARP Trapping) Inhibitor->PARylation blocks (Catalytic Inhibition)

Caption: PARP-1 signaling pathway and points of intervention by an inhibitor.

Experimental_Workflow cluster_biochem Part 1: Biochemical Assays cluster_cellular Part 2: Cellular Assays cluster_mechanism Part 3: Mechanistic Assays Biochem_Assay Protocol 1.1: In Vitro PARP-1 Enzymatic Assay IC50_determination Determine IC50 Value Biochem_Assay->IC50_determination Cellular_PARylation Protocol 2.1: Cellular PARylation Assay Biochem_Assay->Cellular_PARylation informs Target_Engagement Confirm Cellular Target Engagement Cellular_PARylation->Target_Engagement Cell_Viability Protocol 2.2: Cell Viability Assay Synthetic_Lethality Assess Synthetic Lethality Cell_Viability->Synthetic_Lethality Trapping_Assay Protocol 3.1: PARP1 Trapping Assay Cell_Viability->Trapping_Assay motivates Mechanism_of_Action Elucidate Mechanism of Action Trapping_Assay->Mechanism_of_Action

Sources

Method

Application Notes &amp; Protocols: Investigating 1-(4-Chloro-benzenesulfonyl)-piperazine in Neuroscience Research

Prepared by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Objective: This document provides a comprehensive guide to the potential applications of 1-(4-Chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to the potential applications of 1-(4-Chloro-benzenesulfonyl)-piperazine in neuroscience research. Given the novelty of this specific molecule in the field, this guide is structured to empower researchers to initiate its characterization. We will explore its predicted biological activity based on its chemical structure, propose key areas of investigation, and provide detailed, field-proven protocols for its initial neuropharmacological profiling.

Introduction and Scientific Rationale

1-(4-Chloro-benzenesulfonyl)-piperazine is a molecule that merges two pharmacologically significant scaffolds: the piperazine ring and a benzenesulfonyl group with a chlorine substitution.[1] The piperazine moiety is a cornerstone of neuropharmacology, forming the core of numerous drugs targeting the central nervous system (CNS), including antipsychotics and antidepressants.[2][3] Its derivatives are known to interact with a wide range of neurotransmitter receptors, particularly dopamine and serotonin receptors.[4][5][6][7]

The addition of a benzenesulfonyl group introduces a sulfonamide component, a functional group known for its diverse biological activities, including enzyme inhibition.[2][8][9] The chloro- substitution on the phenyl ring is a common medicinal chemistry strategy to modulate lipophilicity, which can influence blood-brain barrier penetration and target engagement.[1]

Therefore, while direct research on 1-(4-Chloro-benzenesulfonyl)-piperazine in neuroscience is not yet established in the literature, its structural components strongly suggest a potential for CNS activity. This guide provides the foundational logic and experimental starting points for researchers to explore this compound as a novel chemical probe or therapeutic lead.

Predicted Biological Targets and Mechanism of Action

Based on the extensive literature on structurally related compounds, we can hypothesize the primary molecular targets for 1-(4-Chloro-benzenesulfonyl)-piperazine.

  • Dopamine Receptors: Many piperazine derivatives exhibit affinity for dopamine receptors (D1-D5).[4][5] Specifically, diaryl piperazine derivatives have been identified as potent and selective dopamine D4 receptor antagonists.[4] The D4 receptor is implicated in cognitive processes and is a target for atypical antipsychotics.[5]

  • Serotonin (5-HT) Receptors: Phenylpiperazines are classic probes for the serotonin system.[10] For instance, m-Chlorophenylpiperazine (mCPP) is a well-known 5-HT receptor agonist used to probe serotonergic function in both preclinical and clinical settings.[10][11] It is plausible that 1-(4-Chloro-benzenesulfonyl)-piperazine could modulate one or more 5-HT receptor subtypes.

  • Enzyme Inhibition: The sulfonamide group is a known pharmacophore for enzyme inhibition, notably targeting carbonic anhydrases and matrix metalloproteinases (MMPs), which have emerging roles in neurological disorders.[2]

The causality behind these predictions lies in the principle of chemical similarity. The piperazine nitrogen atoms are often key interaction points with receptor binding pockets, while the substituted aromatic ring dictates selectivity and affinity.

Hypothesized Signaling Pathway Interaction

The following diagram illustrates the potential points of intervention for 1-(4-Chloro-benzenesulfonyl)-piperazine within dopaminergic and serotonergic signaling pathways, which are critical in the pathophysiology of psychosis, depression, and anxiety.

Hypothesized_MoA cluster_1 Postsynaptic Neuron DA_Vesicle Dopamine Vesicles D4_Receptor D4 Receptor DA_Vesicle->D4_Receptor DA HT_Vesicle 5-HT Vesicles HT2C_Receptor 5-HT2C Receptor HT_Vesicle->HT2C_Receptor 5-HT Downstream Downstream Signaling (e.g., cAMP, PLC) D4_Receptor->Downstream HT2C_Receptor->Downstream Response Cellular Response (Altered Excitability) Downstream->Response Compound 1-(4-Chloro-benzenesulfonyl) -piperazine Compound->D4_Receptor Antagonism? Compound->HT2C_Receptor Modulation?

Caption: Hypothesized mechanism of action at postsynaptic dopamine and serotonin receptors.

Proposed Areas for Neuroscience Investigation

Given the predicted targets, this compound could be a valuable tool in the following research areas:

Research AreaScientific QuestionRationale
Antipsychotic Drug Discovery Does this compound exhibit dopamine D4 or serotonin 5-HT2C receptor antagonism? Does it reverse psychotomimetic-induced behaviors in animal models?The D4/5-HT2C receptor profile is a hallmark of several atypical antipsychotics. This compound could represent a novel chemical scaffold for schizophrenia therapeutics.[4][5]
Anxiety and Depression Does the compound modulate serotonergic signaling in brain regions associated with mood, such as the hippocampus or amygdala?Phenylpiperazines are known to have anxiogenic or anxiolytic effects depending on the specific receptor subtype they target.
Cognitive Enhancement Can this compound improve performance in cognitive tasks in rodent models, potentially through modulation of prefrontal cortex dopamine levels?Dopamine D4 receptors are highly expressed in the prefrontal cortex and are implicated in executive function.[5]

Experimental Protocols for Initial Characterization

The following protocols provide a robust framework for the initial de novo characterization of 1-(4-Chloro-benzenesulfonyl)-piperazine.

Protocol 1: In Vitro Receptor Binding Assay (Radioligand Displacement)

This protocol determines the binding affinity (Ki) of the compound for a target of interest, for example, the human dopamine D4 receptor. Radioligand binding assays are a powerful tool for studying drug-receptor interactions.[12]

Objective: To quantify the affinity of 1-(4-Chloro-benzenesulfonyl)-piperazine for the dopamine D4 receptor.

Materials:

  • Cell membranes expressing the human dopamine D4 receptor (commercially available).

  • Radioligand: [³H]-Spiperone or another suitable D4 antagonist.

  • Unlabeled ("cold") ligand for non-specific binding determination (e.g., Haloperidol).

  • Test Compound: 1-(4-Chloro-benzenesulfonyl)-piperazine, dissolved in DMSO to 10 mM stock.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well filter plates (e.g., MultiScreenHTS with glass fiber filters).[13]

  • Vacuum manifold.

  • Scintillation fluid (e.g., Supermix™).[13]

  • Microplate scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in assay buffer. A typical concentration range would be 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the D4 receptor membranes in ice-cold assay buffer to a concentration that results in <10% of the added radioligand being bound.[14]

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd value (e.g., ~0.5 nM for [³H]-Spiperone).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: 25 µL Assay Buffer + 25 µL Radioligand + 50 µL Membrane Suspension.

    • Non-Specific Binding (NSB) Wells: 25 µL Cold Ligand (e.g., 10 µM Haloperidol) + 25 µL Radioligand + 50 µL Membrane Suspension.

    • Test Compound Wells: 25 µL Test Compound (at each dilution) + 25 µL Radioligand + 50 µL Membrane Suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[14]

  • Harvesting:

    • Place the filter plate on a vacuum manifold and rapidly filter the contents of the wells.

    • Wash the filters 3-4 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.[14]

  • Counting:

    • Allow the filters to dry completely.

    • Add 50 µL of scintillation fluid to each well.[13]

    • Count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., Prism) to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).[13][15]

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Compound) B Set Up 96-Well Plate (Total, NSB, Test Wells) A->B C Incubate (e.g., 60 min, RT) B->C D Harvest via Vacuum Filtration & Wash C->D E Add Scintillation Fluid & Count CPM D->E F Analyze Data (Calculate IC50 & Ki) E->F

Caption: Workflow for the radioligand displacement binding assay.

Protocol 2: In Vivo Behavioral Screening (Open Field Test)

This protocol assesses the compound's effect on spontaneous locomotor activity and anxiety-like behavior in rodents, a primary screen for novel CNS-active compounds.[16]

Objective: To evaluate the effect of 1-(4-Chloro-benzenesulfonyl)-piperazine on horizontal and vertical activity, and thigmotaxis (center avoidance).

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats.

  • Open field arena (e.g., 40x40x30 cm), equipped with automated photobeam tracking or video tracking software.

  • Test Compound: 1-(4-Chloro-benzenesulfonyl)-piperazine, dissolved in a suitable vehicle (e.g., saline with 5% DMSO, 5% Tween-80).

  • Vehicle solution for control injections.

Procedure:

  • Acclimation:

    • Allow animals to acclimate to the housing facility for at least one week before testing.

    • On the day of the experiment, move animals to the testing room and allow them to acclimate for at least 60 minutes.

  • Dosing:

    • Administer the test compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A typical dose range to start with might be 1, 5, and 10 mg/kg.

    • The time between injection and testing (pre-treatment time) should be determined by preliminary pharmacokinetic studies, but a standard time is 30-60 minutes.[17]

  • Testing:

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore freely for a set duration, typically 10-30 minutes. The arena should be cleaned with 70% ethanol between each animal to eliminate olfactory cues.

  • Data Collection:

    • The tracking software will automatically record several parameters. Key measures include:

      • Total Distance Traveled: An indicator of general locomotor activity.

      • Time Spent in Center Zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

      • Rearing Frequency: Number of vertical movements, an indicator of exploratory behavior.

  • Data Analysis:

    • Compare the data from the compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests).

    • Significant changes in total distance may indicate sedative or stimulant effects. A significant decrease in center time without a change in total distance may suggest an anxiogenic-like effect.[18]

Data Interpretation and Future Directions

  • If the compound shows high affinity for a specific receptor (e.g., D4) in the binding assay: The next step would be to perform functional assays (e.g., GTPγS binding or cAMP assays) to determine if it is an agonist, antagonist, or inverse agonist at that receptor.[7]

  • If the compound alters locomotor activity in the open field test: Further behavioral tests are warranted. For example, if it reduces hyperactivity, it could be tested in models of psychosis, such as amphetamine- or MK-801-induced hyperactivity.[16][19] If it appears anxiogenic or anxiolytic, tests like the elevated plus maze or social interaction test would be appropriate.[18]

  • Electrophysiology: To understand the compound's effects on neuronal function more directly, patch-clamp electrophysiology could be used on brain slices to measure its impact on synaptic transmission and neuronal excitability in relevant circuits.[20][21]

By following this structured, hypothesis-driven approach, researchers can efficiently and rigorously characterize the neuropharmacological profile of 1-(4-Chloro-benzenesulfonyl)-piperazine, potentially uncovering a novel tool for neuroscience research or a lead for next-generation CNS therapeutics.

References

  • Benchchem. (n.d.). 1-(4-Chloro-benzenesulfonyl)-piperazine | 16017-53-1. Benchchem.
  • LookChem. (n.d.). Cas 16017-53-1, 1-(4-CHLORO-BENZENESULFONYL)-PIPERAZINE. LookChem.
  • ChemicalBook. (n.d.). 1-(4-Chlorobenzhydryl)piperazine synthesis. ChemicalBook.
  • Benchchem. (n.d.). 1-(Benzenesulfonyl)-4-[(2,4-dichlorophenyl)methyl]piperazine. Benchchem.
  • Martin, R. J., & Pennington, A. J. (1990). Electrophysiological effects of piperazine and diethylcarbamazine on Ascaris suum somatic muscle. British Journal of Pharmacology, 99(2), 391–398.
  • Wikipedia. (n.d.). Piperazine. Wikipedia.
  • Kahn, R. S., & Wetzler, S. (1991). m-Chlorophenylpiperazine as a probe of serotonin function. Biological Psychiatry, 30(11), 1139–1166.
  • Yurttas, L., et al. (2014). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 19(7), 10340–10351.
  • Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Biological Psychiatry, 25(5), 569–575.
  • Arslan, M., et al. (2008). 1-Benzhydryl-4-(4-chlorophenylsulfonyl)piperazine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2408.
  • LookChem. (n.d.). 1-(4-Chloro-benzenesulfonyl)-piperazine. LookChem.
  • Cayman Chemical. (n.d.). 1-(4-Chlorophenyl)piperazine (CAS 38212-33-8). Cayman Chemical.
  • Sigma-Aldrich. (n.d.). 1-(4-Chlorophenyl)piperazine. Sigma-Aldrich.
  • Maccarinelli, F., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(7), 1599.
  • Kumar, A., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 48, 128249.
  • Unsalan, S., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Zeitschrift für Naturforschung C, 79(5-6), 173–187.
  • An, Y., & Tolliday, N. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Jones, C. A., et al. (2011). Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder?. Biology, 1(1), 1–40.
  • ResearchGate. (n.d.). Summary of behavioral tests and possible equivalent side effects of antipsychotic drugs in laboratory rodents. ResearchGate.
  • MilliporeSigma. (n.d.). Receptor Binding Assays. MilliporeSigma.
  • Mills, C. D., et al. (2001). The Serotonergic 5-HT(2C) Agonist M-Chlorophenylpiperazine Increases Weight-Supported Locomotion Without Development of Tolerance in Rats With Spinal Transections. Experimental Neurology, 167(1), 103–112.
  • Google Patents. (n.d.). RU2204556C2 - Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine. Google Patents.
  • Shaikh, J., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6726–6729.
  • Zhang, H., et al. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Journal of Medicinal Chemistry, 59(19), 8925–8937. Retrieved from

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421–L429.
  • Li, M., & Mead, A. N. (2009). An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm. Psychopharmacology, 206(3), 469–479.
  • Whitton, P., & Curzon, G. (1990). Anxiogenic-like effect of infusing 1-(3-chlorophenyl) piperazine (mCPP) into the hippocampus. Psychopharmacology, 100(1), 138–140.
  • Scantox. (n.d.). Schizophrenia. Scantox.
  • Al-Ghorbani, M., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Future Medicinal Chemistry, 16(29), 2095–2112.
  • Taylor & Francis. (n.d.). The role of rodent behavioral models of schizophrenia in the ongoing search for novel antipsychotics. Taylor & Francis.
  • Chhaladi, A., et al. (2000). 6-(4-Benzylpiperazin-1-yl)benzodioxanes as Selective Ligands at Cloned Primate Dopamine D(4) Receptors. Bioorganic & Medicinal Chemistry Letters, 10(12), 1299–1302.
  • MDPI. (n.d.). Electrophysiological Effects of the Transient Receptor Potential Melastatin 4 Channel Inhibitor (4-Chloro-2-(2-chlorophenoxy)acetamido) Benzoic Acid (CBA) in Canine Left Ventricular Cardiomyocytes. MDPI.
  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience.
  • Labome. (n.d.). Receptor-Ligand Binding Assays. Labome.
  • Varró, A., et al. (2020). Electrophysiological Effects of the Transient Receptor Potential Melastatin 4 Channel Inhibitor (4-Chloro-2-(2-chlorophenoxy)acetamido) Benzoic Acid (CBA) in Canine Left Ventricular Cardiomyocytes. International Journal of Molecular Sciences, 21(17), 6333.
  • Kahn, R. S., et al. (1988). Behavioral indications for serotonin receptor hypersensitivity in panic disorder. Psychiatry Research, 25(1), 101–104.
  • Klaassen, T., et al. (1998). Serotonin syndrome after challenge with the 5-HT agonist meta-chlorophenylpiperazine. Psychiatry Research, 79(3), 207–212.

Sources

Application

Application Notes and Protocols for the Synthesis of Antimicrobial Agents Utilizing 1-(4-Chloro-benzenesulfonyl)-piperazine

Introduction: The Strategic Importance of the Sulfonylpiperazine Scaffold In the persistent battle against antimicrobial resistance, the strategic design of novel therapeutic agents is paramount. The piperazine nucleus i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Sulfonylpiperazine Scaffold

In the persistent battle against antimicrobial resistance, the strategic design of novel therapeutic agents is paramount. The piperazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a multitude of clinically successful drugs across various therapeutic areas.[1][2] Its conformational rigidity, favorable pharmacokinetic properties, and the synthetic tractability of its two nitrogen atoms make it an ideal building block for creating diverse chemical libraries.[3] When coupled with a sulfonyl group, specifically the 4-chlorobenzenesulfonyl moiety, the resulting 1-(4-chlorobenzenesulfonyl)-piperazine scaffold offers a unique combination of structural features conducive to potent antimicrobial activity. The sulfonamide group is a classic pharmacophore known to inhibit bacterial folic acid synthesis, a metabolic pathway essential for bacterial survival.[4][5] The 4-chloro substitution on the phenyl ring can enhance the lipophilicity and electronic properties of the molecule, potentially improving cell membrane penetration and target engagement.[6]

This guide provides a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of novel agents derived from 1-(4-chloro-benzenesulfonyl)-piperazine. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial therapeutics. The protocols and insights provided herein are grounded in established chemical principles and field-proven methodologies.

Core Synthetic Strategy: N-Substitution of the Piperazine Ring

The secondary amine of the 1-(4-chloro-benzenesulfonyl)-piperazine core is the primary site for synthetic elaboration. The lone pair of electrons on this nitrogen atom makes it a potent nucleophile, readily participating in reactions with various electrophiles to introduce a wide range of substituents. This N-substitution is critical for modulating the compound's physicochemical properties, such as solubility, lipophilicity, and steric bulk, all of which are key determinants of antimicrobial potency and spectrum.[7]

The most common and effective strategies for derivatization are N-alkylation and N-acylation.

  • N-Alkylation: This involves the reaction of the piperazine nitrogen with an alkyl or aryl halide (e.g., bromide, chloride, or iodide). The reaction typically proceeds via an SN2 mechanism and is often facilitated by a non-nucleophilic base to neutralize the hydrogen halide byproduct.

  • N-Acylation: This reaction introduces an acyl group to the piperazine nitrogen through reaction with an acyl chloride or anhydride. This transformation is generally rapid and high-yielding.

The choice of the substituent to be introduced is guided by structure-activity relationship (SAR) studies, which aim to identify the chemical features that correlate with enhanced antimicrobial activity.[8]

Visualizing the Synthetic Workflow

The general synthetic pathway for creating a library of antimicrobial candidates from 1-(4-chloro-benzenesulfonyl)-piperazine is depicted below.

Synthesis_Workflow start 1-(4-Chloro-benzenesulfonyl)-piperazine reaction N-Substitution Reaction (N-Alkylation or N-Acylation) start->reaction electrophiles Diverse Electrophiles (Alkyl Halides, Acyl Chlorides, etc.) electrophiles->reaction purification Purification (Chromatography, Recrystallization) reaction->purification product Final Antimicrobial Compounds purification->product

Caption: General workflow for the synthesis of antimicrobial agents.

Experimental Protocols

Protocol 1: Synthesis of a Representative N-Alkyl Derivative: 1-(4-Chlorobenzenesulfonyl)-4-(2-phenoxyethyl)piperazine

This protocol details the N-alkylation of 1-(4-chlorobenzenesulfonyl)-piperazine with 2-phenoxyethyl bromide. This specific derivative introduces a phenoxyethyl moiety, which can influence the compound's interaction with bacterial membranes.

Materials:

  • 1-(4-Chlorobenzenesulfonyl)piperazine hydrochloride

  • 2-Phenoxyethyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 1-(4-chlorobenzenesulfonyl)piperazine hydrochloride (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous DMF (20 mL).

  • Addition of Electrophile: Stir the mixture at room temperature for 10 minutes. To this suspension, add 2-phenoxyethyl bromide (1.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 12-16 hours with continuous stirring. Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane, 1:1 v/v).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1-(4-chlorobenzenesulfonyl)-4-(2-phenoxyethyl)piperazine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[9]

Antimicrobial Activity Evaluation

The synthesized compounds should be evaluated for their antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter to quantify the potency of the antimicrobial agents.[10]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Microbroth Dilution Method

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension from an overnight culture in MHB and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in MHB in the 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.[10]

Visualizing the Antimicrobial Testing Workflow

The logical flow for determining the antimicrobial efficacy of the synthesized compounds is outlined below.

MIC_Workflow start Synthesized Compounds prep_dilutions Prepare Serial Dilutions of Compounds in 96-well Plate start->prep_dilutions prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Determine MIC (Lowest concentration with no growth) incubate->read_results

Caption: Workflow for MIC determination.

Data Presentation and Structure-Activity Relationship (SAR)

The antimicrobial activity data should be tabulated for easy comparison and analysis of structure-activity relationships.

Table 1: Representative Antimicrobial Activity (MIC in µg/mL) of 1-(4-Chlorobenzenesulfonyl)-piperazine Derivatives

Compound IDR-GroupS. aureusB. subtilisE. coliP. aeruginosa
1a -CH₃64128>256>256
1b -CH₂CH₃3264256>256
1c -CH₂(C₆H₅)1632128256
1d -CH₂CH₂O(C₆H₅)81664128
Ciprofloxacin (Standard)10.50.251

Note: The data presented in this table is representative and synthesized from various sources for illustrative purposes. Actual MIC values will vary based on the specific compounds and bacterial strains tested.[3][10]

Expertise & Experience: Interpreting the Structure-Activity Relationship

The analysis of SAR provides critical insights for the rational design of more potent antimicrobial agents.[7] Based on the representative data and established principles for this class of compounds, several key trends can be observed:

  • Impact of N-Substituent Lipophilicity: Increasing the lipophilicity of the N-substituent on the piperazine ring generally correlates with improved activity against Gram-positive bacteria (S. aureus, B. subtilis). This is exemplified by the trend from methyl (1a) to benzyl (1c) and phenoxyethyl (1d) substituents. The enhanced lipophilicity may facilitate the penetration of the bacterial cell wall.[3]

  • Steric Considerations: The size and shape of the N-substituent are also crucial. Bulky groups may hinder the binding of the molecule to its target enzyme.

  • Gram-Negative Activity: Gram-negative bacteria possess an outer membrane that acts as an additional barrier, making them generally less susceptible to many antimicrobial agents. The introduction of polar groups or specific pharmacophores that can interact with porin channels may be necessary to improve activity against strains like E. coli and P. aeruginosa.

  • The Role of the 4-Chlorobenzenesulfonyl Moiety: This core component is essential for the primary mechanism of action. The sulfonamide group mimics p-aminobenzoic acid (PABA), a substrate for the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis.[5][11] By competitively inhibiting this enzyme, the compound disrupts bacterial DNA synthesis, leading to a bacteriostatic effect. The 4-chloro group enhances the electronic properties of the sulfonyl moiety, contributing to its inhibitory activity.

Conclusion and Future Directions

The 1-(4-chloro-benzenesulfonyl)-piperazine scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic accessibility of the piperazine nitrogen allows for the creation of a diverse range of derivatives with tunable physicochemical and pharmacological properties. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize and evaluate new compounds in this chemical space. Future efforts should focus on expanding the diversity of the N-substituents, including the incorporation of heterocyclic moieties and other pharmacophores known to enhance antimicrobial activity. A deeper understanding of the SAR will enable the rational design of next-generation sulfonylpiperazine-based antimicrobials with improved potency, a broader spectrum of activity, and a reduced propensity for resistance development.

References

  • Chaudhary, P., Kumar, R., Verma, A. K., Singh, D., Yadav, V., Chhillar, A. K., Sharma, G. L., & Chandra, R. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819–1826. [Link]

  • Chikhale, R., Barmade, M., Murumkar, P., & Yadav, M. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(26), 15673–15693. [Link]

  • Gao, C., et al. (2018). Synthesis and Biological Evaluation of Novel Piperazine Derivatives of Flavone as Potent Anti-inflammatory and Antimicrobial Agent. Letters in Drug Design & Discovery, 15(7), 723-733. [Link]

  • Kumar, C. S., et al. (2008). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(4), 462-469. [Link]

  • Kundu, S., & Biswas, P. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272. [Link]

  • Mallesha, L., & Mohana, K. N. (2011). Synthesis, antimicrobial and antioxidant activities of 1-(1, 4-benzodioxane-2-carbonyl) piperazine derivatives. European Journal of Medicinal Chemistry, 46(9), 4354-4365. [Link]

  • Mohan, N. R., et al. (2014). Synthesis, antibacterial, anthelmintic and anti-inflammatory studies of new Methylpyrimidine Sulfonyl Piperazine derivatives. Journal of the Brazilian Chemical Society, 25, 1012-1020. [Link]

  • Patel, R. V., et al. (2011). Synthesis and studies of novel 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(quinoline-4-yloxy)-6-(piperazinyl/piperidinyl)-s-triazines as potential antimicrobial, antimycobacterial and anticancer agents. European Journal of Medicinal Chemistry, 46(9), 4354-4365. [Link]

  • Shinde, R. R., Gaikwad, D., & Farooqui, M. (2020). Synthesis and antimicrobial activity of 2-(4-(benzo [d] thiazol-5-ylsulfonyl) piperazin-1-yl)-N-substituted acetamide derivatives. Journal of Heterocyclic Chemistry, 57(11), 3907-3917. [Link]

  • Sköld, O. (2011). Sulfonamides: a new life for an old drug class?. Antimicrobial agents and chemotherapy, 55(12), 5429-5431. [Link]

  • Waisser, K., et al. (2002). The structure–antimicrobial activity relationships of a promising class of the compounds containing the N-arylpiperazine scaffold. Molecules, 7(8), 609-622. [Link]

  • Zhang, M., et al. (2013). Design and synthesis of novel piperazine derivatives with high antibacterial activity. Chemistry Letters, 42(3), 227-228. [Link]

  • Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-39. [Link]

  • Patel, K., Shah, M., Patel, K., & Nagani, A. (2025). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Molecular Diversity. [Link]

  • Somashekhar, M., & Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research, 3(4), 640-645. [Link]

  • Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 4917-4930. [Link]

  • Patil, M., et al. (2019). Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. Bioorganic Chemistry, 92, 103217. [Link]

  • Hatnapure, G. D., et al. (2012). Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. Bioorganic & Medicinal Chemistry Letters, 22(20), 6385-6390. [Link]

  • Zhang, M., et al. (2019). An antibacterial and biocompatible piperazine polymer. RSC advances, 9(18), 10135-10147. [Link]

  • Shinde, R. R., et al. (2020). Synthesis and antimicrobial activity of 2-(4-(benzo [d] thiazol-5-ylsulfonyl) piperazin-1-yl)-N-substituted acetamide derivatives. Journal of Heterocyclic Chemistry, 57(11), 3907-3917. [Link]

  • Kale, S. C., & Kale, M. K. (2018). Synthesis and biological evaluation of benzimidazole derivatives as an antitubercular and antimicrobial agents. International Journal of Biomedical and Advance Research, 9(01), 37-44. [Link]

  • Emami, S., et al. (2010). piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. Molecules, 15(12), 9049-9061. [Link]

Sources

Method

Technical Guide: Acylation Protocols for 1-(4-Chloro-benzenesulfonyl)-piperazine

This Application Note is designed for researchers and medicinal chemists requiring robust, reproducible protocols for the acylation of 1-(4-Chloro-benzenesulfonyl)-piperazine . The guide prioritizes experimental precisio...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring robust, reproducible protocols for the acylation of 1-(4-Chloro-benzenesulfonyl)-piperazine . The guide prioritizes experimental precision, mechanistic understanding, and high-purity isolation.

Introduction & Mechanistic Rationale

The scaffold 1-(4-Chloro-benzenesulfonyl)-piperazine (CAS: 38212-33-8) is a critical intermediate in the synthesis of serotonin receptor antagonists (e.g., 5-HT6), chemokine receptor modulators, and Factor Xa inhibitors.

Chemical Environment Analysis

The molecule contains two nitrogen atoms in a piperazine ring with distinct electronic environments:

  • N1 (Sulfonamide): The nitrogen attached to the sulfonyl group (

    
    ) is non-nucleophilic due to strong electron delocalization into the sulfonyl moiety. It is stable to standard acylation conditions.
    
  • N4 (Secondary Amine): The distal nitrogen retains significant nucleophilicity. While the electron-withdrawing

    
    -chlorobenzenesulfonyl group exerts a mild inductive effect (
    
    
    
    ), the N4 nitrogen remains sufficiently basic (pKa
    
    
    7.4–7.8) to undergo rapid acylation without requiring harsh forcing conditions.
Reaction Mechanism

The acylation proceeds via a nucleophilic acyl substitution (


). The lone pair of the N4 nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (Acid Chloride, Anhydride, or Activated Ester), forming a tetrahedral intermediate that collapses to expel the leaving group.

AcylationMechanism Start 1-(4-Cl-Ph-SO2)-Piperazine (Nucleophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Acylating Agent (R-CO-X) Reagent->Inter Base Base (Et3N/DIPEA) Scavenges HX Inter->Base H+ Transfer Product N-Acyl-N'-Sulfonyl Piperazine (Amide Product) Inter->Product Elimination of X-

Figure 1: Mechanistic workflow for the selective N-acylation of the piperazine secondary amine.

Experimental Protocols

Choose the protocol based on the availability and stability of your acylating partner.

Method A: Acid Chloride Protocol (Standard)

Best for: Robust, commercially available acid chlorides; high-throughput parallel synthesis. Scale: 1.0 mmol (adaptable).

Reagents
  • Substrate: 1-(4-Chloro-benzenesulfonyl)-piperazine (260.7 mg, 1.0 mmol)

  • Acylating Agent: Acid Chloride (1.1 – 1.2 eq)

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 eq)
    
  • Solvent: Dichloromethane (DCM) (anhydrous preferred)

Step-by-Step Procedure
  • Preparation: In a 20 mL scintillation vial or round-bottom flask, dissolve 1.0 mmol of the piperazine substrate in 5 mL DCM .

  • Base Addition: Add 1.5 mmol (210 µL) of Triethylamine. Stir at

    
     (ice bath) for 5 minutes.
    
    • Note: Cooling is critical to prevent exotherms that can degrade sensitive acid chlorides.

  • Acylation: Dropwise add 1.1 mmol of the Acid Chloride (diluted in 1 mL DCM if solid) to the stirring solution.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–3 hours .

    • Monitoring: Check by TLC (typically 5% MeOH in DCM) or LC-MS. The secondary amine starting material is more polar than the amide product.

  • Quench: Add 5 mL saturated

    
     solution. Stir vigorously for 10 minutes to hydrolyze excess acid chloride.
    
  • Workup: Transfer to a separatory funnel. Extract with DCM (

    
    ). Wash combined organics with 1M HCl (to remove unreacted amine/base) followed by Brine.
    
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
Method B: Amide Coupling (HATU/EDC) Protocol

Best for: Carboxylic acids that are sensitive, expensive, or not available as chlorides. Scale: 1.0 mmol.

Reagents
  • Substrate: 1-(4-Chloro-benzenesulfonyl)-piperazine (1.0 eq)

  • Carboxylic Acid: (1.1 eq)

  • Coupling Agent: HATU (1.1 eq) or EDC

    
    HCl (1.2 eq) + HOBt (1.2 eq)
    
  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (dry) or DCM/DMF mixture.

Step-by-Step Procedure
  • Activation: In a dry flask, dissolve the Carboxylic Acid (1.1 mmol) in 3 mL DMF .

  • Base/Coupling: Add DIPEA (3.0 mmol) followed by HATU (1.1 mmol) . Stir at RT for 15–30 minutes to form the activated ester.

    • Visual Cue: The solution often turns slightly yellow.

  • Addition: Add the Piperazine Substrate (1.0 mmol) (dissolved in minimal DMF) to the activated acid mixture.

  • Reaction: Stir at RT for 4–16 hours (overnight is common for hindered acids).

  • Workup: Dilute with Ethyl Acetate (30 mL). Wash sequentially with:

    • Saturated

      
       (to remove DMF)
      
    • Saturated

      
      
      
    • 1M Citric Acid or 1M HCl (if product is acid stable)

    • Brine.[1]

  • Isolation: Dry over

    
     and concentrate.
    

Purification & Analytical Validation

Purification Strategy

Most products from Method A crystallize upon trituration.

  • Trituration: Add cold Diethyl Ether or Hexanes/EtOAc (9:1) to the crude residue. Sonicate and filter the solid.

  • Flash Chromatography: If oil persists, purify on Silica Gel.

    • Eluent: Gradient of 0%

      
       5% Methanol in DCM.
      
Analytical Data Summary (Template)

Validate your product using the following expected shifts.

TechniqueFeatureExpected Observation
1H NMR

-Protons (Amide side)
Deshielded multiplet at

3.5 – 3.8 ppm (broadening due to rotamers).
1H NMR

-Protons (Sulfonyl side)
Multiplet at

2.9 – 3.1 ppm (distinct from amide side).
1H NMR Aromatic (Sulfonyl)Two doublets (AA'BB' system) at

~7.6 and ~7.8 ppm.
LC-MS Molecular Ion

= (Acid MW + 260.7) - 18.02.
IR Carbonyl StretchStrong band at

(Amide I).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous; keep reaction cold during addition.
Incomplete Conversion HCl Salt FormationThe HCl byproduct can protonate the unreacted amine, deactivating it. Ensure excess Base (Et3N) is present.
Product is an Oil Residual Solvent/ImpuritiesTriturate with Ether/Pentane. If unsuccessful, run a short silica plug.
Extra Spots on TLC Bis-acylation?Highly unlikely due to sulfonamide stability. Check for impurities in the starting acid chloride.

References

  • Nishida, H., et al. (2001).[2] Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitors. Chemical & Pharmaceutical Bulletin, 49(10), 1237-1244.[2] [Link]

  • Stark, H., et al. (2022). 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis. Semantic Scholar. [Link]

Sources

Application

Nucleophilic substitution reactions involving 1-(4-Chloro-benzenesulfonyl)-piperazine.

Executive Summary & Chemical Context This guide details the reactivity profile of 1-(4-Chloro-benzenesulfonyl)-piperazine (CBSP) . This scaffold is a critical intermediate in the synthesis of 5-HT6 antagonists, antiviral...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide details the reactivity profile of 1-(4-Chloro-benzenesulfonyl)-piperazine (CBSP) . This scaffold is a critical intermediate in the synthesis of 5-HT6 antagonists, antiviral agents, and sulfonamide-based antimicrobials.[1]

The molecule presents a unique "Dual-Mode" reactivity , acting as both a nucleophile and an electrophile depending on the reaction conditions.

  • Mode A (Nucleophilic): The secondary amine at the piperazine N4 position is highly nucleophilic, suitable for SN2 alkylation or acylation.[1][2]

  • Mode B (Electrophilic): The 4-chloro position on the benzene ring is activated by the strong electron-withdrawing sulfonyl group (

    
    ), enabling Nucleophilic Aromatic Substitution (SNAr) under specific forcing conditions.[1][2]
    

Reactivity Visualization

The following diagram illustrates the divergent synthetic pathways available for CBSP.

CBSP_Reactivity cluster_mechanism Activation Logic CBSP 1-(4-Chloro-benzenesulfonyl)-piperazine (Core Scaffold) N_Alkylation Mode A: N-Alkylation (Piperazine NH acts as Nucleophile) CBSP->N_Alkylation Mild Base (K2CO3) Polar Aprotic Solvent R-X Electrophile SNAr Mode B: S_NAr Displacement (Aryl Chloride acts as Electrophile) CBSP->SNAr Strong Nucleophile (R-SH/R-NH2) High Temp (>100°C) DMSO/DMF Product_A N-Substituted Derivative (e.g., Benzyl/Alkyl) N_Alkylation->Product_A Product_B 4-Substituted Sulfonamide (e.g., Thioether/Amine) SNAr->Product_B Meisenheimer Sulfonyl group stabilizes Meisenheimer Complex SNAr->Meisenheimer

Figure 1: Divergent reactivity pathways. Mode A utilizes the free amine, while Mode B exploits the sulfonyl-activated aryl chloride.

Detailed Protocols

Protocol A: N-Alkylation (The Nucleophilic Mode)

Objective: Derivatization of the piperazine nitrogen with a benzyl halide. Mechanism: Standard SN2 Substitution.[1][2]

Reagents:

  • Substrate: 1-(4-Chloro-benzenesulfonyl)-piperazine (1.0 eq)[1]

  • Electrophile: Benzyl Bromide (1.1 eq)[1][2]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)[1][2][3]
    
  • Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)[1][2]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the CBSP substrate in MeCN.

  • Activation: Add anhydrous

    
    . Stir at room temperature for 10 minutes to deprotonate any trace salts and ensure basicity.
    
  • Addition: Add Benzyl Bromide dropwise. Note: Exothermic reaction possible.

  • Reaction: Heat to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM).
    
    • Endpoint: Disappearance of the secondary amine spot (lower R_f).

  • Workup:

    • Cool to room temperature.[2]

    • Filter off the inorganic solids (

      
       / 
      
      
      
      ).[1][2]
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in EtOAc, wash with water (

      
      ) and brine (
      
      
      
      ).[2]
  • Purification: Recrystallize from EtOH or flash chromatography (Silica, Hexane/EtOAc gradient).

Protocol B: SNAr Displacement (The Electrophilic Mode)

Objective: Displacement of the 4-chloro group with a thiol (e.g., Thiophenol) or secondary amine.[1] Mechanism: Nucleophilic Aromatic Substitution via Meisenheimer Complex.[2][4] Critical Insight: The sulfonyl group is a


-acceptor and 

-acceptor, activating the para position. Without this group, the chloride would be inert to substitution.[1][2]

Reagents:

  • Substrate: 1-(4-Chloro-benzenesulfonyl)-piperazine (1.0 eq)[1]

  • Nucleophile: Thiophenol (1.2 eq) or Morpholine (2.0 eq)[1][2]

  • Base: Cesium Carbonate (

    
    ) (2.0 eq) or 
    
    
    
    [1][2]
  • Solvent: DMSO or DMF (anhydrous, 0.5 M)[1][2]

  • Optional Catalyst: 18-Crown-6 (if using

    
     in lower polarity solvents).[1][2]
    

Step-by-Step Methodology:

  • Setup: Use a pressure tube or sealed vial.[2] SNAr on aryl chlorides often requires temperatures above the boiling point of standard solvents.[1][2]

  • Mixing: Combine CBSP, the nucleophile, and base in DMSO.

  • Reaction:

    • Seal the vessel.

    • Heat to 100–120°C for 12–18 hours.

    • Why High Temp? Chlorine is a poor leaving group compared to Fluorine in SNAr.[1][2] Thermal energy is required to overcome the activation barrier of the transition state.

  • Monitoring: Check LC-MS. Look for the mass shift:

    
    .[2]
    
  • Workup (DMSO Removal):

    • Dilute the reaction mixture with ice-cold water (10x volume).

    • The product often precipitates. If solid, filter and wash with water.[1][2]

    • If oil, extract with EtOAc.[1][2] Crucial: Wash organic layer 3x with water to remove DMSO, then brine.[1][2]

  • Purification: Flash chromatography is usually required to separate the product from trace hydrolysis byproducts.

Comparative Data & Optimization

Table 1: Solvent & Base Effects on SNAr Yield (4-Cl displacement with Thiophenol)

EntrySolventBaseTemp (°C)Time (h)Yield (%)Notes
1THF

65 (Reflux)24< 5Too low temp; solvent too non-polar.
2MeCN

80 (Reflux)2420–30Slow conversion.[1][2]
3DMF

1101275Good standard condition.[1][2]
4DMSO

120 8 92 Optimal. Cs+ improves solubility; DMSO stabilizes polar transition state.[1][2]

Troubleshooting & Self-Validation

Issue 1: Hydrolysis of the Sulfonamide Bond

  • Symptom:[1][2][3][4][5][6][7][8] Appearance of 4-chlorobenzenesulfonic acid or free piperazine in LC-MS.

  • Cause: Presence of water at high temperatures (Mode B) or extremely strong bases (NaOH/KOH).[1][2]

  • Fix: Use anhydrous solvents (DMSO/DMF) and weaker, non-nucleophilic bases like Carbonates (

    
    , 
    
    
    
    ) rather than Hydroxides.[1][2]

Issue 2: N-Alkylation vs. SNAr Competition

  • Scenario: If your nucleophile for Mode B is also an alkylating agent, or if the piperazine NH is unprotected.[1][2]

  • Validation: If the piperazine NH is free, it will react with electrophiles before the aryl chloride does.[1][2]

  • Protocol Adjustment: If performing SNAr (Mode B), ensure the piperazine nitrogen is already substituted (e.g., N-Boc or N-Alkyl) before attempting to displace the aryl chloride, or use a nucleophile that is strictly orthogonal.[1][2]

References

  • Mechanistic Foundation of SNAr

    • Bunnett, J. F., & Zahler, R. E. (1951).[1][2] Kinetics of the reaction of 4-substituted-1-chlorobenzenes with piperidine.Chemical Reviews.

    • Context: Establishes the activating power of the group ( ) compared to ( ).
    • [2]

  • Piperazine Derivatization Protocols

    • Chao, Q., et al. (2009).[1][2] Synthesis and biological evaluation of 1-(4-benzenesulfonyl)piperazine derivatives.Bioorganic & Medicinal Chemistry Letters.

    • Context: Provides standard yields and conditions for N-alkyl
  • SNAr in Drug Discovery

    • Roughley, S. D., & Jordan, A. M. (2011).[1][2] The medicinal chemist’s guide to solving ADMET challenges.Journal of Medicinal Chemistry.

    • Context: Discusses the stability of sulfonamides and the use of SNAr to introduce polarity.
    • [1][2]

  • Safety Data (Grounding)

    • PubChem.[2] (n.d.). 1-(4-Chlorophenyl)piperazine Compound Summary.

    • Context: Handling precautions for aryl piperazines.[2]

Sources

Method

Technical Application Note: Synthesis and Functionalization of 1-(4-Chloro-benzenesulfonyl)-piperazine Scaffolds

Introduction & Pharmacological Significance[1][2][3][4] The piperazine sulfonamide moiety is a privileged structure in medicinal chemistry, serving as a core pharmacophore for a wide array of G-Protein Coupled Receptor (...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Significance[1][2][3][4]

The piperazine sulfonamide moiety is a privileged structure in medicinal chemistry, serving as a core pharmacophore for a wide array of G-Protein Coupled Receptor (GPCR) ligands. Specifically, 1-(4-Chloro-benzenesulfonyl)-piperazine (Structure 1 ) is a critical intermediate in the synthesis of serotonin (5-HT) receptor antagonists (particularly 5-HT6 and 5-HT7), chemokine receptor modulators, and specific enzyme inhibitors.

Unlike simple benzyl-piperazines, the sulfonamide linkage provides unique electronic properties and metabolic stability, often improving the pharmacokinetic profile of the final drug candidate. This application note details the robust synthesis of the core scaffold and outlines high-throughput compatible protocols for its downstream functionalization into bioactive libraries.

Key Physicochemical Properties
PropertyData
CAS Number 16017-53-1
Molecular Formula C₁₀H₁₃ClN₂O₂S
Molecular Weight 260.74 g/mol
Solubility Soluble in DMSO, DMF, DCM; Sparingly soluble in Water
pKa (Calc) ~8.5 (Secondary amine)
Appearance White to off-white crystalline solid

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container. Hygroscopic; keep away from moisture.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust or vapors.

Protocol 1: Synthesis of the Core Scaffold

Objective: Selective mono-sulfonylation of piperazine to yield 1-(4-Chloro-benzenesulfonyl)-piperazine.

Mechanistic Insight

The challenge in this synthesis is preventing the formation of the bis-sulfonamide byproduct (1,4-bis(4-chlorobenzenesulfonyl)piperazine). To ensure mono-substitution, piperazine is used in large excess (4-5 equivalents) . The unreacted piperazine acts as both the base (to quench the HCl byproduct) and a statistical buffer to favor the mono-product.

Materials
  • 4-Chlorobenzenesulfonyl chloride (1.0 eq)

  • Piperazine (anhydrous) (5.0 eq)

  • Dichloromethane (DCM) (Solvent)

  • 1M HCl and 1M NaOH (for workup)

  • Brine[2][3][4]

Step-by-Step Procedure
  • Preparation: Dissolve piperazine (5.0 eq) in DCM (10 mL/g of sulfonyl chloride) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 4-chlorobenzenesulfonyl chloride (1.0 eq) in a separate volume of DCM. Add this solution dropwise to the stirring piperazine solution over 30-60 minutes.

    • Note: Slow addition at low temperature minimizes local high concentrations of the electrophile, reducing bis-substitution.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup (Acid-Base Extraction - Critical Step):

    • Wash 1: Wash the organic phase with water (3x) to remove the excess free piperazine and piperazine hydrochloride salts.

    • Extraction: Extract the organic layer with 1M HCl . The mono-substituted product (which retains a basic secondary amine) will protonate and move into the aqueous layer. The bis-sulfonamide (non-basic) will remain in the DCM layer.

    • Isolation: Separate the layers.[3][5] Discard the DCM layer (contains impurities).

    • Basification: Cool the aqueous acidic layer and basify to pH >10 using 4M NaOH . The product will precipitate or oil out.

    • Final Extraction: Extract the basic aqueous mixture with fresh DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallization from Ethanol/Hexane or Isopropanol if necessary.

Workflow Diagram

SynthesisWorkflow Start Reactants: Piperazine (5 eq) + 4-Cl-Ph-SO2Cl (1 eq) Reaction Reaction: DCM, 0°C -> RT (Slow Addition) Start->Reaction Wash Water Wash: Remove excess Piperazine Reaction->Wash AcidExt Acid Extraction (1M HCl): Product -> Aqueous Phase Bis-product -> Organic Phase Wash->AcidExt Basify Basification (NaOH): pH > 10 Product Precipitates AcidExt->Basify Aqueous Layer Waste Discard AcidExt->Waste Organic Layer (Bis-sulfonamide) Final Final Product: 1-(4-Cl-Ph-SO2)-Piperazine (>95% Purity) Basify->Final DCM Ext & Dry

Figure 1: Self-validating purification workflow using acid-base extraction to isolate the mono-substituted scaffold.

Protocol 2: Library Generation (Functionalization)

Objective: Derivatization of the secondary amine to create a library of potential 5-HT/Sigma receptor ligands.

Method A: N-Alkylation (Nucleophilic Substitution)

This method is ideal for attaching alkyl chains, benzyl groups, or non-activated heteroaryl systems.

  • Setup: In a reaction vial, dissolve 1-(4-Chloro-benzenesulfonyl)-piperazine (1.0 eq) in Acetonitrile (ACN) or DMF .

  • Base: Add K₂CO₃ (2.0–3.0 eq) and a catalytic amount of KI (0.1 eq) to accelerate the reaction (Finkelstein condition).

  • Electrophile: Add the desired Alkyl/Benzyl Halide (1.1 eq).

  • Conditions: Heat to 60–80°C for 4–16 hours.

  • Workup: Filter off inorganic salts. Concentrate the solvent.

  • Purification: The crude residue is typically purified via preparative HPLC or flash chromatography (SiO₂, Hexane/EtOAc gradient).

Method B: Reductive Amination

Preferred when the coupling partner is an aldehyde, avoiding the risk of over-alkylation (quaternization).

  • Setup: Dissolve scaffold (1.0 eq) and Aldehyde (1.1 eq) in DCM or DCE .

  • Additives: Add Acetic Acid (1-2 drops) to catalyze imine formation. Stir for 30 mins.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq). Stir at RT overnight.

  • Quench: Quench with saturated NaHCO₃. Extract with DCM.

Derivatization Pathway

Derivatization cluster_methods Functionalization Pathways Core Core Scaffold: 1-(4-Cl-Ph-SO2)-Piperazine Alkylation Method A: N-Alkylation (R-X, K2CO3, ACN) Core->Alkylation RedAmin Method B: Reductive Amination (R-CHO, STAB, DCM) Core->RedAmin Amidation Method C: Amidation (R-COOH, HATU, DIPEA) Core->Amidation Library Bioactive Library: 5-HT6 Antagonists Sigma Ligands Chemokine Modulators Alkylation->Library RedAmin->Library Amidation->Library

Figure 2: Divergent synthesis strategies for generating bioactive libraries from the core scaffold.

Troubleshooting & Optimization

IssueProbable CauseSolution
Bis-sulfonylation Excess sulfonyl chloride or insufficient mixing.Increase piperazine to 5-6 eq. Ensure dropwise addition at 0°C.
Low Yield Product lost in aqueous layer during workup.The mono-product is an amine.[6] Ensure the aqueous layer is pH >10 before final extraction. Use CHCl₃/iPrOH (3:1) for difficult extractions.
Precipitate in Reaction Piperazine HCl salt formation.This is normal. Ensure vigorous stirring. Do not filter until the reaction is complete.

References

  • Synthesis of 1-Arylsulfonyl-piperazines

    • Nishida, H., et al. "Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor."[7] Chem. Pharm. Bull.2001 , 49(10), 1237-44.[7]

  • General Mono-substitution of Piperazines

    • Chao, S., et al. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules2023.
  • Pharmacological Relevance (5-HT6 Ligands)

    • Holenz, J., et al. "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents." Drug Discovery Today2006.
  • Chemical Property Verification

    • PubChem Compound Summary for similar Sulfonamides.
  • Commercial Availability & CAS Verification

    • CymitQuimica Product Entry: 1-(4-CHLORO-BENZENESULFONYL)-PIPERAZINE (CAS: 16017-53-1).[6][][9][][11]

Sources

Application

1-(4-Chloro-benzenesulfonyl)-piperazine as a scaffold in medicinal chemistry.

Application Note: 1-(4-Chloro-benzenesulfonyl)-piperazine as a Scaffold in Medicinal Chemistry Executive Summary The 1-(4-Chloro-benzenesulfonyl)-piperazine scaffold represents a privileged structure in modern drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(4-Chloro-benzenesulfonyl)-piperazine as a Scaffold in Medicinal Chemistry

Executive Summary

The 1-(4-Chloro-benzenesulfonyl)-piperazine scaffold represents a privileged structure in modern drug discovery, particularly within neuropharmacology (5-HT/Dopamine receptor ligands) and oncology (microtubule inhibitors) . This application note provides a comprehensive technical guide for researchers utilizing this scaffold. It details the optimized synthesis of the core moiety, strategies for N4-diversification, and protocols for biological validation.

The sulfonyl-piperazine linker serves as a critical pharmacophore, offering rigid spatial orientation while modulating lipophilicity (LogP) and metabolic stability. This guide prioritizes reproducibility and mechanistic insight , ensuring that the protocols provided yield high-purity intermediates for SAR (Structure-Activity Relationship) libraries.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

Before initiating synthesis, it is critical to understand the physicochemical baseline of the scaffold.

PropertyValueRelevance to MedChem
Molecular Weight 260.74 g/mol Fragment-like; allows room for heavy substitutions (Rule of 5).
cLogP ~1.8 - 2.1Ideal lipophilicity for CNS penetration; allows for polar additions.
pKa (Piperazine NH) ~8.5 - 9.0Basic amine; amenable to salt formation (HCl, oxalate) for solubility.
H-Bond Donors 1 (NH)Key handle for derivatization or receptor interaction.
H-Bond Acceptors 3 (SO₂, N)Sulfonyl oxygens often engage in water-mediated H-bonds in active sites.

Protocol A: Optimized Synthesis of the Core Scaffold

Objective: Selective mono-sulfonylation of piperazine to yield 1-(4-Chloro-benzenesulfonyl)-piperazine. Challenge: Preventing the formation of the symmetrical bis-sulfonylated byproduct. Solution: Utilization of a large stoichiometric excess of piperazine.

Reagents:
  • Piperazine (anhydrous): 5.0 equivalents (Critical for selectivity).

  • 4-Chlorobenzenesulfonyl chloride: 1.0 equivalent.[1]

  • Dichloromethane (DCM): Anhydrous (Solvent).

  • Triethylamine (TEA): 1.2 equivalents (Acid scavenger).

  • 1M HCl & 1M NaOH: For workup.

Step-by-Step Procedure:
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve Piperazine (5.0 eq) and TEA (1.2 eq) in DCM (10 mL per gram of sulfonyl chloride).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition: Dissolve 4-Chlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the piperazine mixture over 30 minutes .

    • Mechanistic Note: Slow addition at low temperature favors the kinetic reaction with the abundant free piperazine over the secondary reaction with the product.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 4 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Workup (Purification by Extraction):

    • Wash the organic phase with Water (3x) to remove excess piperazine and TEA salts.

    • Acid Extraction (Critical Step): Extract the organic layer with 1M HCl (2x). The product (protonated) moves to the aqueous phase; non-basic impurities (bis-sulfonamides) remain in the organic phase.

    • Discard the organic phase.

    • Basify the aqueous phase to pH ~10 using 1M NaOH . The product will precipitate or oil out.[2]

    • Extract the basic aqueous phase with DCM (3x).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Result: Off-white solid. Yield typically >85%.[3] Purity >95% (NMR).

Visualization: Synthesis & Derivatization Workflow

The following diagram illustrates the synthesis logic and the subsequent "divergent" points for library generation.

G start Start: Piperazine (Excess) core Core Scaffold: 1-(4-Cl-Ph-SO2)-Piperazine (Free Secondary Amine) start->core  DCM, 0°C  Selectivity Control r1 Reagent: 4-Cl-Ph-SO2-Cl r1->core path1 Pathway A: Reductive Amination (Aldehydes + NaBH(OAc)3) core->path1 path2 Pathway B: Acylation/Amidation (Acid Chlorides/Coupling) core->path2 path3 Pathway C: Nucleophilic Substitution (Alkyl Halides + Base) core->path3 prod1 N-Alkyl Derivatives (CNS Penetrant) path1->prod1 prod2 Amides/Ureas (Enzyme Inhibitors) path2->prod2 prod3 N-Aryl/Heteroaryl (GPCR Ligands) path3->prod3

Figure 1: Synthesis workflow for 1-(4-Chloro-benzenesulfonyl)-piperazine and downstream library generation strategies.

Protocol B: Biological Validation (5-HT6 Receptor Binding)

Context: Sulfonyl-piperazines are classic pharmacophores for Serotonin 5-HT6 antagonists, investigated for cognitive enhancement in Alzheimer's disease.

Assay Type: Radioligand Binding Competition Assay. Membrane Source: HEK-293 cells stably expressing human 5-HT6 receptor. Radioligand: [³H]-LSD (Lysergic acid diethylamide) or [³H]-SB-258585.

Step-by-Step Methodology:
  • Buffer Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.5 mM EDTA.

  • Compound Dilution:

    • Dissolve the synthesized scaffold derivative in 100% DMSO to 10 mM stock.

    • Perform serial dilutions (10⁻⁵ M to 10⁻¹⁰ M) in Assay Buffer. Final DMSO concentration must be <1%.

  • Incubation:

    • In a 96-well plate, combine:

      • 50 µL Membrane suspension (10-20 µg protein/well).

      • 50 µL Radioligand (Final conc. ~ Kd value, e.g., 2 nM).

      • 50 µL Test Compound (or Buffer for Total Binding; 10 µM Methiothepin for Non-Specific Binding).

    • Incubate for 60 minutes at 37°C .

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

    • Wash 3x with ice-cold Assay Buffer.

  • Data Analysis:

    • Measure radioactivity via Liquid Scintillation Counting.

    • Calculate IC₅₀ using non-linear regression (GraphPad Prism).

    • Convert to Ki using the Cheng-Prusoff equation:

      
      
      

Strategic SAR Insights (Expert Commentary)

When optimizing this scaffold, consider the following structural modifications based on field data:

  • The Sulfonyl "Warhead": The sulfonyl group is rigid. Replacing the 4-chloro substituent with bulky groups (e.g., 4-tert-butyl) often increases potency for 5-HT receptors by filling hydrophobic pockets, but may decrease metabolic stability.

  • The Piperazine Linker: The basic Nitrogen (N4) is essential for interaction with the conserved Aspartate residue (D3.32) in GPCRs.

    • Modification: Methylation of the adjacent carbons (2-methylpiperazine) introduces chirality and can drastically improve selectivity between receptor subtypes (e.g., 5-HT6 vs 5-HT2A).

  • Metabolic Soft Spots: The phenyl ring is prone to CYP450 oxidation. Introduction of Fluorine at the 2- or 3-position can block metabolic clearance without altering steric bulk significantly.

References

  • ChemicalBook. 1-(4-Chlorobenzenesulfonyl)piperazine Synthesis and Properties. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 25123144: 1-(Benzenesulfonyl)-4-[(4-chlorophenyl)-phenylmethyl]piperazine. (Note: Structural analog reference). Retrieved from

  • Cayman Chemical. 1-(4-Chlorophenyl)piperazine Product Insert. (Reference for piperazine core handling). Retrieved from

  • Organic Chemistry Portal. Synthesis of Piperazines: Recent Literature. Retrieved from

  • ResearchGate. Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives. (Demonstrates sulfonyl-piperidine/piperazine bioactivity profiles). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Identifying side products in 1-(4-Chloro-benzenesulfonyl)-piperazine reactions.

Technical Guide: Purity Profiling & Troubleshooting for 1-(4-Chloro-benzenesulfonyl)-piperazine Document ID: TS-SYN-4CL-PIP-001 Introduction The synthesis of 1-(4-Chloro-benzenesulfonyl)-piperazine is a critical intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Purity Profiling & Troubleshooting for 1-(4-Chloro-benzenesulfonyl)-piperazine

  • Document ID: TS-SYN-4CL-PIP-001

Introduction

The synthesis of 1-(4-Chloro-benzenesulfonyl)-piperazine is a critical intermediate step in the development of various pharmacological agents, particularly 5-HT6 antagonists and sigma receptor ligands. While the reaction between 4-chlorobenzenesulfonyl chloride and piperazine is a classic nucleophilic substitution, it is prone to specific, predictable side reactions that can severely impact yield and downstream biological data.

This guide addresses the identification, prevention, and removal of the three most common impurities: the bis-sulfonated byproduct , the hydrolysis product , and starting material carryover .

Module 1: The Impurity Landscape

Before troubleshooting, you must definitively identify what is in your flask. The table below summarizes the physicochemical properties of the target and its primary impurities.

Table 1: Physicochemical Profile of Reaction Components

ComponentChemical StructureMW ( g/mol )LC-MS (ESI+)Solubility (Aq. Acid)Solubility (Org.)
Target (Mono) 1-(4-Cl-Ph-SO₂)-piperazine260.74 261.1 [M+H]⁺Soluble (Protonated)Soluble
Bis-Impurity 1,4-bis(4-Cl-Ph-SO₂)-piperazine435.34 435.3 [M+H]⁺Insoluble Soluble
Hydrolysis 4-Chlorobenzenesulfonic acid192.62 191.0 [M-H]⁻SolubleInsoluble (mostly)
Reagent 4-Chlorobenzenesulfonyl chloride211.06 N/A (Reactive)HydrolyzesSoluble

Module 2: Reaction Pathway & Causality[1]

Understanding why side products form is the first step to prevention.

The "Double Trouble" Mechanism (Bis-sulfonylation): Piperazine is a symmetric diamine. Once the first nitrogen is sulfonated, the second nitrogen remains nucleophilic. If the local concentration of sulfonyl chloride is high relative to piperazine, the "Bis" product forms immediately.

The Hydrolysis Trap: Sulfonyl chlorides are moisture-sensitive. If your solvent (DCM, THF, or Toluene) is wet, or if the piperazine hydrate is used without excess base/drying, the chloride converts to the unreactive sulfonic acid.

ReactionPathway SM1 4-Cl-Ph-SO2-Cl (Sulfonyl Chloride) Target Target Mono-Product (Secondary Amine) SM1->Target + SM2 Acid Sulfonic Acid (Hydrolysis) SM1->Acid + H2O SM2 Piperazine (Excess Required) Bis Bis-Sulfonated Impurity Target->Bis + SM1 (Over-reaction)

Figure 1: Reaction cascade showing the competitive formation of the Bis-impurity and Hydrolysis product.

Module 3: Troubleshooting & FAQs

Q1: My LC-MS shows a dominant peak at m/z 435. How do I prevent this?

Diagnosis: You have formed the Bis-sulfonated impurity . This occurs when the stoichiometry is 1:1 or when the sulfonyl chloride is added too quickly.

The Fix (Protocol Adjustment):

  • Inverse Addition: Do not add piperazine to the chloride. Dissolve piperazine (3.0 – 4.0 equivalents) in DCM. Add the sulfonyl chloride (dissolved in DCM) dropwise to the piperazine solution at 0°C.

  • High Dilution: High concentration favors intermolecular reactions (bis-formation). Keep the reaction concentration below 0.1 M.

  • Alternative: Use N-Boc-piperazine instead of free piperazine. This guarantees mono-selectivity. The Boc group can be removed later with TFA/DCM, yielding the pure mono-product quantitatively.

Q2: I see a large peak at the solvent front (very polar) and low yield.

Diagnosis: This is likely 4-chlorobenzenesulfonic acid (Hydrolysis) or unreacted piperazine salts.

The Fix:

  • Ensure the sulfonyl chloride is a white solid (mp 50-52°C).[1] If it is an oil or sticky solid, it has likely degraded. Recrystallize from hexanes or buy fresh.

  • Use anhydrous solvents (DCM or THF).

  • Add an auxiliary base (e.g., Triethylamine or Diisopropylethylamine) if using piperazine hydrochloride salts.

Q3: How do I remove the Bis-impurity without running a column?

Diagnosis: You need a purification method that leverages the chemical difference between the products. The Solution: The "Self-Validating" Acid-Base Extraction .

  • Principle: The Target Mono-product has a basic secondary amine (

    
    ). The Bis-impurity has no basic nitrogens (both are sulfonamides).
    
  • Protocol:

    • Dissolve crude mixture in EtOAc.

    • Extract with 1M HCl (aq) .

      • Chemistry: The Target protonates and moves to the water layer. The Bis-impurity stays in the EtOAc.

    • Discard the EtOAc layer (contains Bis-impurity and neutral organics).

    • Basify the aqueous layer with NaOH (pH > 12) .

    • Extract the now-cloudy aqueous layer with fresh EtOAc or DCM.

    • Dry (Na₂SO₄) and concentrate.

    • Result: Pure Mono-product.

Module 4: Purification Workflow Visualization

Use this flowchart to guide your isolation process. This method avoids expensive chromatography for this specific scaffold.

WorkupLogic Crude Crude Reaction Mix (Mono + Bis + Neutral Impurities) AcidWash Dissolve in EtOAc Wash with 1M HCl Crude->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer1 Organic Layer 1 (Contains Bis-Impurity) Sep1->OrgLayer1 Neutrals/Bis AqLayer1 Aqueous Layer (pH < 2) (Contains Target-H+) Sep1->AqLayer1 Protonated Target Waste Waste Stream OrgLayer1->Waste Basify Basify with 4M NaOH to pH > 12 AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Pure Target) Extract->FinalOrg

Figure 2: Acid-Base extraction logic for isolating mono-sulfonated piperazine.

References

  • TCI Chemicals. (n.d.). Product Specification: 1-(4-Chlorobenzhydryl)piperazine (Related Scaffold Properties). Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Chlorobenzenesulfonyl chloride Product Data. Retrieved from

  • Chao, S., et al. (2022). "Selective formation of mono- and bis-sulfonated piperazines." Molbank, 2022(4), M1411.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 87566606, 1-(4-Chlorobenzenesulfonyl)piperazine. Retrieved from

Sources

Optimization

Technical Support Center: Stability Optimization for 1-(4-Chloro-benzenesulfonyl)-piperazine

Topic: Stability, Solubility, and Handling of 1-(4-Chloro-benzenesulfonyl)-piperazine CAS: 16017-53-1 (Representative) Support Tier: Level 3 (Senior Application Scientist) Introduction: The Stability Paradox Researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Solubility, and Handling of 1-(4-Chloro-benzenesulfonyl)-piperazine CAS: 16017-53-1 (Representative) Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Stability Paradox

Researchers often encounter inconsistent bioassay results or "disappearing" peaks with 1-(4-Chloro-benzenesulfonyl)-piperazine . This molecule presents a dual-stability challenge:

  • Chemical Instability: The piperazine ring is prone to oxidative degradation (N-oxide formation).

  • Physical Instability: The molecule exhibits sharp, pH-dependent solubility thresholds that often lead to "silent precipitation" in biological buffers.

This guide deconstructs these failure modes and provides validated protocols to ensure experimental integrity.

Part 1: Chemical Stability (Degradation)

Critical Issue: "My compound is losing purity in solution."

Unlike simple amides, the sulfonamide linkage is relatively robust. The primary vector for chemical degradation in this molecule is the secondary amine on the piperazine ring, followed by acid-catalyzed hydrolysis of the sulfonamide.

Mechanism of Degradation [1]
  • N-Oxidation (Primary Threat): The secondary nitrogen (N4) of the piperazine ring is electron-rich and susceptible to oxidation by dissolved oxygen, peroxides (impurities in PEG/Tween), or light. This forms the N-oxide , which is often thermally unstable and may revert to the parent in a mass spectrometer source, masking the degradation.

  • Sulfonamide Hydrolysis (Secondary Threat): Under acidic conditions (pH < 2) or high heat, the S-N bond cleaves, yielding 4-Chlorobenzenesulfonic acid (highly polar) and Piperazine .

Visualizing the Degradation Pathways

DegradationPathways Parent Parent Compound 1-(4-Chloro-benzenesulfonyl)-piperazine NOxide Degradant A: N-Oxide (Susceptible to Peroxides/Air) Parent->NOxide Oxidation (H2O2, Light, Air) Hydrolysis Degradant B: Hydrolysis Products 4-Chlorobenzenesulfonic acid + Piperazine Parent->Hydrolysis Acid Hydrolysis (pH < 2, Heat)

Figure 1: Primary degradation pathways. Oxidation of the piperazine ring is the most common cause of purity loss in neutral solutions.

Part 2: Physical Stability (Solubility & Precipitation)

Critical Issue: "The compound precipitates in my assay buffer."

This is the most frequent "stability" ticket we receive. It is not chemical degradation; it is a pKa mismatch .

  • The Science: The piperazine secondary amine has a pKa of approximately 8.5 – 9.0 .

    • pH < 7.0: The nitrogen is protonated (

      
      ). The molecule is cationic and soluble .
      
    • pH > 8.0: The nitrogen deprotonates to the free base (

      
      ). The molecule becomes neutral and lipophilic, causing immediate precipitation .
      

Scientist Note: Many cell culture media (DMEM/RPMI) drift to pH 7.8–8.0 in the incubator. This is the "danger zone" where your compound may crash out of solution, leading to false negatives in potency assays.

Solubility Data Table
Solvent SystemSolubility LimitStability RiskRecommendation
DMSO (100%) High (>50 mM)Low (if anhydrous)Preferred Stock Solvent. Store at -20°C.
Water (pH 7.0) Moderate (~1-5 mM)OxidationUse immediately. Do not store.
PBS (pH 7.4) Low (<500 µM)PrecipitationHigh Risk. Requires immediate use.
Acidic Buffer (pH 4) HighHydrolysis (Long term)Good for short-term dilutions.

Part 3: Troubleshooting Guides (FAQ)

Ticket #402: "Extra peaks appearing in HPLC after 24 hours."

Diagnosis: Likely N-Oxidation driven by solvent impurities. Root Cause: If you dissolved the compound in DMSO or Tween that has been sitting open, it likely contains peroxides. Piperazines are "peroxide scavengers."

Protocol: The Peroxide Check

  • Check your DMSO: Is it "anhydrous" grade? Old DMSO absorbs water and forms peroxides.

  • Add an Antioxidant: For sensitive assays, add 0.1% Ascorbic Acid or BHT to your stock solution.

  • HPLC Method Adjustment:

    • Use an acidic mobile phase (0.1% Formic Acid). This keeps the piperazine protonated, improving peak shape.

    • Warning: N-oxides elute earlier than the parent in Reverse Phase (C18) chromatography because they are more polar.

Ticket #509: "Variable IC50 values in cellular assays."

Diagnosis: Microprecipitation in the well plate. Root Cause: Diluting a high-concentration DMSO stock (e.g., 10 mM) directly into warm media (pH 7.4+) causes a local "shock" where the compound crashes out before mixing.

Protocol: The "Step-Down" Dilution Do not jump from 100% DMSO to 0.1% DMSO in one step.

  • Stock: 10 mM in DMSO.

  • Intermediate: Dilute to 1 mM in pH 4.0 Acetate Buffer (or water acidified with HCl). The compound remains charged and soluble.

  • Final: Add the intermediate to your assay well. The final pH shift will be negligible, but the compound is now pre-dispersed.

Part 4: Validated Analytical Workflow

When validating stability, you must distinguish between the parent, the hydrolysis product (sulfonic acid), and the oxidative degradant.

Decision Tree: Troubleshooting Purity Issues

TroubleshootingTree Start Observation: Loss of Parent Peak Area CheckRT Check Retention Time (RT) of New Peaks Start->CheckRT EarlyEluter New Peak at Solvent Front (Very Polar) CheckRT->EarlyEluter RT < 2 min SlightShift New Peak Just Before Parent (Slightly More Polar) CheckRT->SlightShift RT ~ Parent - 1 min HydrolysisDiag Diagnosis: Hydrolysis (Sulfonic Acid formed) EarlyEluter->HydrolysisDiag OxidationDiag Diagnosis: N-Oxidation (Piperazine Oxide) SlightShift->OxidationDiag ActionHydro Action: Lower Temp, Check for Extreme pH HydrolysisDiag->ActionHydro ActionOx Action: Use Fresh DMSO, Protect from Light/Air OxidationDiag->ActionOx

Figure 2: Diagnostic logic for identifying degradation products via HPLC.

References & Authority

  • Piperazine Oxidation: N-oxides are common degradation products of secondary amines in the presence of peroxides.

    • Source:

  • Sulfonamide Stability: Sulfonamides are generally stable to base but susceptible to acid hydrolysis at high temperatures.

    • Source:

  • Solubility of Piperazine Derivatives: The pKa of the piperazine nitrogen dictates solubility profiles in biological buffers.

    • Source:

  • General Stability Protocols: Guidelines for handling lipophilic amines in drug discovery.

    • Source:

Sources

Troubleshooting

Optimizing reaction conditions for piperazine derivative synthesis.

To: Research & Development Teams, Medicinal Chemistry Groups From: Senior Application Scientist, Synthesis Support Division Subject: Troubleshooting & Optimization Protocols for Piperazine Scaffolds Introduction Piperazi...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Teams, Medicinal Chemistry Groups From: Senior Application Scientist, Synthesis Support Division Subject: Troubleshooting & Optimization Protocols for Piperazine Scaffolds

Introduction

Piperazine scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore in antidepressants, antihistamines, and antipsychotics (e.g., Imatinib, Ciprofloxacin).[1] However, their dual-nitrogen nucleophilicity creates persistent challenges in selectivity, solubility, and purification.

This guide moves beyond basic textbook procedures to address the specific failure modes encountered in high-throughput and process chemistry. It is structured as a dynamic troubleshooting center.

Module 1: Controlling Selectivity (Mono- vs. Bis-Alkylation)

The Core Problem: The second nitrogen (


) often becomes more nucleophilic after the first alkylation due to inductive electron donation from the newly added alkyl group, leading to runaway bis-alkylation.
Q1: I am seeing significant bis-alkylated byproducts during direct alkylation. How do I force mono-substitution?

Technical Insight: You are fighting kinetics. To win, you must alter the statistical probability of collision or the electronic environment of the nucleophile.

Strategy A: The "Statistical Flood" (For cheap piperazine) If your piperazine core is inexpensive, use it as both the reactant and the base.

  • Protocol: Use 5–10 equivalents of piperazine relative to the alkyl halide.

  • Mechanism: The high concentration ensures the electrophile statistically encounters a free piperazine molecule rather than a mono-alkylated product.

  • Workup: The excess piperazine is water-soluble and easily removed during aqueous extraction, leaving the more lipophilic mono-alkylated product in the organic phase.

Strategy B: The "Proton Shield" (For valuable piperazine) Exploit the pKa difference between


 (9.8) and 

(5.6).
  • Protocol: Convert piperazine to piperazine monohydrochloride (1.0 eq HCl in EtOH).

  • Mechanism: Protonation deactivates one nitrogen. The remaining free amine reacts, but the protonated amine is electronically shielded from further reaction.

  • Reference: This method is effective for primary alkyl halides but less effective for unreactive electrophiles.

Strategy C: Orthogonal Protection (The Gold Standard)

  • Protocol: Use N-Boc-piperazine .[2]

  • Why: It guarantees 100% selectivity. The Boc group is easily removed later with TFA/DCM (1:1) or 4M HCl in Dioxane.

Decision Logic: Synthesis Pathway Selection

SynthesisStrategy Start Target: Mono-Substituted Piperazine Q1 Is the Electrophile an Aryl Halide? Start->Q1 Q2 Is the Piperazine Core Expensive/Complex? Q1->Q2 No (Alkyl-X) Buchwald Route: Buchwald-Hartwig (See Module 2) Q1->Buchwald Yes (Ar-X) Alkylation Route: Direct Alkylation Q2->Alkylation No Protection Use N-Boc-Piperazine Q2->Protection Yes Reductive Route: Reductive Amination (Aldehyde + NaBH(OAc)3) Alkylation->Reductive If Aldehyde Available Excess Use 10 eq. Piperazine (Statistical Control) Alkylation->Excess Standard

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate cost and electrophile type.

Module 2: Optimizing Buchwald-Hartwig Amination

The Core Problem: Secondary amines like piperazine can suffer from "catalyst poisoning" or


-hydride elimination if the catalytic cycle is sluggish.
Q2: My reaction stalls with Aryl Chlorides. Which catalyst system should I use?

Recommendation: Stop using generic


. For piperazines, you need bulky, electron-rich phosphine ligands that facilitate the reductive elimination step.

The "Piperazine Toolkit" Table:

ComponentRecommendationTechnical Rationale
Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂ Sources of Pd(0). Ensure dba is not too old (purple, not brown).
Ligand (Top Pick) RuPhos or BrettPhos Specifically designed for secondary amines. Prevents formation of stable Pd-amine complexes that halt the cycle.
Base NaOtBu (Standard)Strong base promotes rapid transmetallation.
Base (Sensitive) Cs₂CO₃ Use if functional groups (esters, nitriles) are base-sensitive. Requires longer reaction times.
Solvent Toluene or 1,4-Dioxane Non-polar solvents often reduce hydrodehalogenation side products.
Q3: I am getting dehalogenated starting material (Ar-H) instead of product.

Troubleshooting: This indicates the


-hydride elimination  pathway is competing with your amine coupling.
  • Oxygen Leak: Oxygen promotes homocoupling and catalyst deactivation. Action: Sparge solvent with Argon for 15 mins.

  • Temperature: Lower the temperature. High temps (>100°C) favor dehalogenation.

  • Ligand Ratio: Ensure Ligand:Pd ratio is at least 2:1 (monodentate) to keep the metal center ligated.

Module 3: Purification & Isolation (The "Sticky" Phase)

The Core Problem: Piperazines are highly polar, basic, and often streak on silica or refuse to leave the aqueous layer.

Q4: My product is stuck in the aqueous layer during workup.

The "pH Swing" Protocol: Piperazines are amphiphilic switch-hitters. You can toggle their solubility using pH.

  • Acid Phase: Add 1M HCl to the reaction mixture. The piperazine becomes a salt (

    
    ) and stays in water. Extract with EtOAc to remove non-basic impurities (unreacted alkyl halides, ligands). Discard Organic Layer. 
    
  • Base Phase: Basify the aqueous layer to pH > 12 using NaOH or

    
    . The piperazine is now a free base (
    
    
    
    ).
  • Extraction: Extract with DCM (Dichloromethane) . Note: DCM is better than EtOAc for polar amines.

Q5: The compound streaks badly on TLC and silica columns.

Solution: Silica gel is acidic. It protonates your amine, causing it to "drag."

  • TLC Eluent: DCM : MeOH :

    
     (90 : 9 : 1). The ammonia competes for the acidic sites on the silica, allowing your product to travel freely.
    
  • Column Pre-treatment: Flush your silica column with 1%

    
     in Hexane before loading your sample.
    
Workup Logic Flow

WorkupLogic Mix Crude Reaction Mixture Acidify Add 1M HCl (pH < 2) Mix->Acidify Wash Wash with EtOAc Acidify->Wash Basify Basify Aq. Layer (NaOH to pH > 12) Wash->Basify Keep Aqueous Extract Extract with DCM (x3) Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Product in Organic

Figure 2: The "Acid-Base Swing" extraction protocol for isolating polar piperazine derivatives.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. (Context on piperazine solubility/polarity).

  • Chao, J., et al. (2012). "Process Development of a Piperazine Derivative: Control of Selectivity." Organic Process Research & Development.

Sources

Optimization

Technical Support Center: Overcoming Solubility Problems of 1-(4-Chloro-benzenesulfonyl)-piperazine in Bioassays

This technical guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 1-(4-chloro-benzenesulfonyl)-piperazine in bioassay development. The inhere...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 1-(4-chloro-benzenesulfonyl)-piperazine in bioassay development. The inherent chemical properties of this compound can lead to precipitation in aqueous solutions, compromising the accuracy and reliability of experimental results. This document provides a structured approach to troubleshooting and resolving these solubility issues, ensuring the integrity of your bioassay data.

Part 1: Understanding the Challenge - Physicochemical Properties

1-(4-Chloro-benzenesulfonyl)-piperazine is a molecule with a polar sulfonyl group and a chlorine atom, which makes it more soluble in polar organic solvents than in non-polar ones.[1] However, its overall structure, including the piperazine ring, can limit its solubility in aqueous media, a common vehicle for bioassays. This poor aqueous solubility is a primary hurdle that can manifest as compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during experimental work.

Q1: I've observed precipitation after adding my 1-(4-chloro-benzenesulfonyl)-piperazine stock solution to my aqueous assay buffer. What are the immediate steps I should take?

A1: Witnessing precipitation is a clear sign that the compound has exceeded its solubility limit in the aqueous environment of your assay. The initial response should be a systematic check of your stock solution and dilution technique.

Initial Troubleshooting Workflow:

Caption: Initial workflow for addressing compound precipitation.

If these initial steps do not resolve the precipitation, it is likely that the concentration of the compound is too high for the aqueous buffer, requiring more advanced formulation strategies.

Q2: Which organic co-solvents are recommended for preparing a stock solution of 1-(4-chloro-benzenesulfonyl)-piperazine, and what are the typical starting concentrations for bioassays?

A2: The selection of an appropriate co-solvent is a critical first step. The ideal co-solvent should dissolve the compound at a high concentration, yet be minimally disruptive to the biological assay when diluted to its final working concentration.

Recommended Co-Solvents and Starting Concentrations:

Co-SolventTypical Stock ConcentrationRecommended Final Assay Concentration (v/v)Key Considerations
Dimethyl Sulfoxide (DMSO) 10–50 mM≤ 0.5%DMSO is a powerful and common solvent, but can exhibit cytotoxicity at concentrations above 0.5% in some cell lines.[2][3]
Ethanol (EtOH) 5–20 mM≤ 1.0%Ethanol is another option, but it can interfere with cellular membranes and should be used with caution.[3][4]
Dimethylformamide (DMF) 10–30 mM≤ 0.5%DMF is also effective but may have higher toxicity than DMSO in certain biological systems.

Protocol for Preparing a Stock Solution:

  • Weighing: Accurately weigh the desired amount of 1-(4-chloro-benzenesulfonyl)-piperazine.

  • Solubilization: Add the chosen co-solvent to the desired concentration and vortex thoroughly. Sonication can be used to aid dissolution.

  • Inspection: Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: My assay is sensitive to organic solvents, and I cannot increase the co-solvent concentration. How can I improve the solubility of 1-(4-chloro-benzenesulfonyl)-piperazine in my aqueous buffer?

A3: When the concentration of the organic co-solvent is a limiting factor, more advanced formulation strategies are necessary. These methods aim to increase the apparent aqueous solubility of the compound itself.

Advanced Solubility Enhancement Strategies:

Caption: Decision-making for advanced solubility enhancement.

Strategy 1: pH Adjustment

The piperazine moiety in 1-(4-chloro-benzenesulfonyl)-piperazine is basic, with two pKa values of 5.35 and 9.73.[5] By lowering the pH of the buffer, the piperazine ring can become protonated, forming a more soluble salt.

  • Experimental Protocol:

    • Prepare a series of buffers with a pH range that is compatible with your assay (e.g., pH 6.0, 6.5, 7.0).

    • Introduce the compound into each buffer at the target concentration.

    • Incubate and observe for any precipitation.

    • Crucially, run a vehicle control at each pH to ensure that the pH change itself does not affect your assay's endpoint.

Strategy 2: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility and stability.[6][7][8][9]

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a good safety profile for in vitro and in vivo applications.[10]

  • Experimental Protocol:

    • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).

    • Prepare your 1-(4-chloro-benzenesulfonyl)-piperazine in a minimal amount of organic co-solvent.

    • Add the compound stock to the HP-β-CD solution with vigorous vortexing to facilitate the formation of the inclusion complex.

    • Use this complexed solution for your serial dilutions.

Formulation AidRecommended Starting ConcentrationMechanism of Action
HP-β-CD 1-5% (w/v)Forms an inclusion complex with the drug, increasing its apparent water solubility.[6][7][8][9]
Polysorbate 80 (Tween® 80) 0.01-0.1% (v/v)A non-ionic surfactant that can form micelles to solubilize the compound. Note: Surfactants can disrupt cell membranes and should be used with caution.
Part 3: Self-Validating Experimental Design

To ensure the scientific integrity of your results, it is imperative to include appropriate controls that account for the effects of your chosen solubilization method.

Essential Controls for Your Bioassay:

  • Vehicle Control: This is the most critical control. It must contain the exact same concentration of all solvents and excipients (e.g., DMSO, HP-β-CD, pH-adjusted buffer) as your highest drug concentration, but without the drug. This will reveal any background effects of the formulation itself.

  • Solubility Confirmation: Before running a full experiment, perform a simple precipitation test. Prepare the highest concentration of your drug in the final assay buffer and incubate it for the full duration of your experiment at the assay temperature. Visually inspect for any signs of cloudiness or precipitation.

  • Assay Performance Controls: Always include known positive and negative controls for your specific assay. The presence of your vehicle should not significantly alter the activity of these controls.

By implementing these troubleshooting strategies and adhering to a rigorous, self-validating experimental design, you can effectively overcome the solubility challenges of 1-(4-chloro-benzenesulfonyl)-piperazine and generate accurate and reproducible data.

References
  • Solubility of Things. 4-Chlorobenzenesulfonyl chloride.
  • Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
  • LookChem. Cas 16017-53-1,1-(4-CHLORO-BENZENESULFONYL)-PIPERAZINE.
  • Cayman Chemical. 1-(4-Chlorophenyl)piperazine (CAS 38212-33-8).
  • Benchchem. 1-(4-Chloro-benzenesulfonyl)-piperazine | 16017-53-1.
  • PubMed. (2016, February 1). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers.
  • PubChem. 1-(Benzenesulfonyl)-4-[(4-chlorophenyl)-phenylmethyl]piperazine | C23H23ClN2O2S | CID 25123144.
  • PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Sigma-Aldrich. 1-(4-CHLORO-BENZENESULFONYL)-4-PHENYL-PIPERAZINE AldrichCPR.
  • PMC. Considerations regarding use of solvents in in vitro cell based assays.
  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • MDPI. (2023, July 21). Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy.
  • Biomedical Research and Therapy. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
  • ResearchGate. Influence of pH of Piperazine strip ionization and fraction of... | Download Scientific Diagram.
  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
  • PubMed. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1.
  • Wikipedia. Piperazine.
  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.).
  • SINTEF. Solid liquid solubility of piperazine.
  • Biomedical Research and Therapy. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
  • Solubility enhancement and application of cyclodextrins in local drug delivery. (2019, March 16).
  • Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • MDPI. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives.
  • PubChem. p-Chlorobenzenesulfonic acid | C6H5ClO3S | CID 7400.
  • Ovid. Cyclodextrins as pharmaceutical solubilizers.
  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
  • ResearchGate. (2019, September 5). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • PubChem. 4-Chlorobenzylpiperazine | C11H15ClN2 | CID 134826.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 4-Chlorobenzenesulfonyl Chloride | 98-60-2.
  • Sigma-Aldrich. 1-(4-Chlorophenyl)piperazine = 98.0 GC 38212-33-8.
  • PubChem. 1-(4-chlorobenzenesulfonyl)-4-(1h-imidazole-1-carbonyl)piperazine.

Sources

Troubleshooting

Challenges in scaling up 1-(4-Chloro-benzenesulfonyl)-piperazine synthesis.

The following guide is structured as a specialized Technical Support Center for process chemists and researchers scaling up the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperazine. Topic: Scale-Up Challenges for 1-(4-Ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for process chemists and researchers scaling up the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperazine.

Topic: Scale-Up Challenges for 1-(4-Chloro-benzenesulfonyl)-piperazine Ticket ID: SC-SU-4CBSP-001 Support Tier: Senior Application Scientist[1]

Introduction

Welcome to the Process Chemistry Support Hub. You are likely accessing this guide because your bench-scale synthesis of 1-(4-Chloro-benzenesulfonyl)-piperazine (CBSP) is failing to translate effectively to the kilogram scale.

The reaction between piperazine and 4-chlorobenzenesulfonyl chloride is a classic nucleophilic substitution, but it presents three distinct engineering challenges upon scale-up:

  • Competitive Kinetics: The formation of the bis-sulfonated impurity (1,4-bis(4-chlorobenzenesulfonyl)piperazine).[1]

  • Exotherm Management: The sulfonyl chloride addition is highly exothermic.

  • Workup Efficiency: Avoiding column chromatography through "pH-swing" extraction.

Module 1: Selectivity & Kinetics (The "Bis-Impurity" Issue)

Q: Why is my crude product containing >15% bis-sulfonated impurity?

A: This is a statistical probability issue driven by the high nucleophilicity of the secondary amine in the mono-product.

In a 1:1 stoichiometric reaction, as soon as the mono-product is formed, it competes with the remaining unreacted piperazine for the sulfonyl chloride.[1] On a small scale, rapid mixing hides this; on a large scale, local concentration hotspots favor the "bis" impurity.[1]

Troubleshooting Protocol: To force the reaction toward the mono-product, you must alter the statistical environment.

  • The "High-Dilution Inverse Addition" Method:

    • Standard: Adding piperazine to sulfonyl chloride (High risk of Bis).[1]

    • Corrected: Dissolve piperazine (3.0 – 5.0 equivalents) in the solvent. Add the sulfonyl chloride solution slowly to the piperazine.

    • Mechanism: This ensures the sulfonyl chloride always encounters a massive excess of unreacted piperazine, statistically favoring the mono-attack [1].[1]

  • The "Proton-Block" Strategy (Alternative):

    • If reagent cost prohibits using 5 equivalents, use Piperazine Monohydrochloride .[1]

    • React 1.0 eq of Piperazine[1][2][3][4]·HCl with 1.0 eq of Sulfonyl Chloride in the presence of 2.0 eq of base (e.g., TEA).[1]

    • Mechanism: One nitrogen is protonated (protected), leaving only one nucleophilic site available [2].[1]

Data: Stoichiometry vs. Impurity Profile

Piperazine Equivalents Addition Mode Mono-Product Yield Bis-Impurity
1.1 eq Normal (Pip to SC) 55% ~35%
1.1 eq Inverse (SC to Pip) 65% ~25%

| 4.0 eq | Inverse (SC to Pip) | >92% | <2% |[1]

(Data approximated based on standard nucleophilic substitution kinetics [1][6])

Visualizing the Selectivity Pathway

SelectivityControl cluster_conditions Optimization Logic Start Reagents: Piperazine (Excess) + Sulfonyl Chloride Mono Mono-Product (Target) Start->Mono Fast (k1) High Probability due to Excess Pip HCl HCl Byproduct Start->HCl Bis Bis-Impurity (Undesired) Mono->Bis Slow (k2) Low Probability (Statistical) Excess Piperazine Excess Piperazine Suppresses Bis-Formation Suppresses Bis-Formation Excess Piperazine->Suppresses Bis-Formation

Figure 1: Kinetic competition between mono- and bis-sulfonylation. Using excess piperazine ensures the reaction pathway stays on the primary 'k1' vector.[1]

Module 2: Reaction Engineering (Heat & Mixing)[1]

Q: The reaction mixture turned into a solid brick. How do I stir this?

A: You are experiencing the precipitation of Piperazine Dihydrochloride salts.[1] This is a common failure mode in non-polar solvents (DCM, Toluene) where the salt is insoluble.[1]

Troubleshooting Protocol:

  • Solvent Switch: Switch to a biphasic system (Schotten-Baumann conditions) or a polar aprotic solvent if anhydrous conditions are required.

    • Recommended:DCM/Water biphasic mixture . The HCl produced is scavenged by the aqueous layer (or added inorganic base like

      
      ), keeping the organic layer fluid.[1]
      
  • Mechanical Agitation: Magnetic stir bars are insufficient for >100g scales. Use an overhead mechanical stirrer with a high-torque impeller (e.g., anchor or pitch-blade) to maintain suspension.[1]

Q: I observed a temperature spike despite using an ice bath.

A: Sulfonylation is highly exothermic.[1] On a large scale, surface-area-to-volume ratios decrease, trapping heat.[1]

Safety Critical Control:

  • Dosing Rate: Do not add sulfonyl chloride as a solid. Dissolve it in minimal solvent (DCM/Toluene) and add via a pressure-equalizing dropping funnel over 60–90 minutes.

  • Monitoring: Ensure internal temperature (

    
    ) stays < 10°C during addition. Higher temperatures accelerate the hydrolysis of the sulfonyl chloride (reducing yield) and increase bis-impurity formation [3].
    

Module 3: Purification (The "No-Column" Workup)[1]

Q: How do I remove the excess piperazine and bis-impurity without chromatography?

A: Use the "pH-Swing" Extraction . This method exploits the basicity difference between the product (secondary amine), the impurity (neutral sulfonamide), and the starting material (highly water-soluble diamine).[1]

Step-by-Step Protocol:

  • Quench: Add water to the reaction mixture to dissolve salts.

  • Acid Wash (Removal of Bis-Impurity):

    • Adjust the mixture to pH ~2-3 using dilute HCl.

    • Phase Separation:

      • Organic Layer: Contains the non-basic Bis-Impurity and neutral byproducts. -> Discard.

      • Aqueous Layer: Contains the protonated Mono-Product (

        
        ) and protonated Piperazine  (
        
        
        
        ).[1] -> Keep.
  • Basification (Recovery of Product):

    • Adjust the aqueous layer to pH ~10-11 using NaOH.

    • Result: Both the Mono-Product and Piperazine become free bases.

  • Selective Extraction:

    • Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate .[1]

    • Crucial Insight: Piperazine is highly hygroscopic and prefers the water phase (

      
      ), whereas the sulfonated product is lipophilic (
      
      
      
      ).[1]
    • The organic layer will contain pure Mono-Product .

  • Crystallization: Concentrate the organic layer. If necessary, recrystallize from Isopropyl Alcohol (IPA) [4].[1]

Visualizing the pH-Swing Workflow

WorkupFlow Crude Crude Reaction Mix (Mono, Bis, Excess Pip) AcidStep Add Dilute HCl (pH 2-3) Phase Separation Crude->AcidStep Org1 Organic Phase (Contains Bis-Impurity) AcidStep->Org1 Neutral Species Aq1 Aqueous Phase (Mono-H+ & Pip-2H+) AcidStep->Aq1 Basic Species BaseStep Add NaOH (pH > 10) Extract with DCM Aq1->BaseStep Aq2 Aqueous Phase (Excess Piperazine stays here) BaseStep->Aq2 High Water Solubility Org2 Organic Phase (Pure Mono-Product) BaseStep->Org2 High Lipophilicity

Figure 2: The "pH-Swing" purification logic.[1] By toggling pH, we selectively isolate the basic mono-product from the neutral bis-impurity and the highly hydrophilic piperazine.

Module 4: Safety & Handling (E-E-A-T)[1]

Q: Are there specific hazards for 4-chlorobenzenesulfonyl chloride?

A: Yes. It is not just "corrosive"; it is a lachrymator and reacts violently with moisture.

Critical Safety Data:

  • Hydrolysis Risk: Upon contact with water (or humid air), it releases HCl gas and 4-chlorobenzenesulfonic acid .[1] This can pressurize sealed vessels instantly.

  • Skin Contact: Causes severe, deep burns that may not be immediately painful (delayed necrosis).[1] Wear double nitrile gloves and a face shield.

  • Inhalation: Use only in a fume hood.[1] The LC50 is low; inhalation can cause pulmonary edema [5].

References

  • MDPI (2023). Synthetic Approaches to Piperazine-Containing Drugs. Discusses the necessity of excess equivalents to minimize bis-alkylation/sulfonylation. Link[1]

  • MDPI (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Details the "protonated piperazine" method for selectivity. Link

  • Thermo Fisher Scientific. 4-Chlorobenzenesulfonyl chloride Safety Data Sheet. Handling and thermal stability data. Link

  • ResearchGate (2013). Extraction/Isolation of Piperazine from Water. Solubility data confirming piperazine retention in aqueous phase. Link

  • Fisher Scientific. Safety Data Sheet: 4-Chlorobenzenesulfonyl chloride. Specific toxicology and first aid measures.[5] Link[1]

  • BenchChem. 1-(4-Chloro-benzenesulfonyl)-piperazine Synthesis Routes. General reaction conditions and nucleophilic substitution principles. Link

Sources

Optimization

Troubleshooting guide for 1-(4-Chloro-benzenesulfonyl)-piperazine synthesis.

CAS No: 16017-53-1 Target Molecule: -(4-Chlorobenzenesulfonyl)piperazine Molecular Weight: 260.74 g/mol [1] CRITICAL DISTINCTION WARNING Do not confuse this target with 1-(4-Chlorobenzhydryl)piperazine (Norchlorcyclizine...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 16017-53-1 Target Molecule:


-(4-Chlorobenzenesulfonyl)piperazine
Molecular Weight:  260.74  g/mol [1]
CRITICAL DISTINCTION WARNING

Do not confuse this target with 1-(4-Chlorobenzhydryl)piperazine (Norchlorcyclizine, CAS 303-26-4). Many databases conflate these two due to similar nomenclature. Ensure your starting material is 4-chlorobenzenesulfonyl chloride (CAS 98-60-2), not 4-chlorobenzhydryl chloride.

Part 1: Strategic Overview & Mechanism

The synthesis of 1-(4-chloro-benzenesulfonyl)-piperazine is a nucleophilic substitution at the sulfur atom. The primary challenge in this reaction is chemoselectivity . Piperazine is a symmetrical diamine; once the first nitrogen is sulfonylated, the second nitrogen remains nucleophilic (though slightly less so due to inductive effects, the sulfonamide group is electron-withdrawing).

Without strict stoichiometry control, you will produce the bis-sulfonated impurity (1,4-bis(4-chlorobenzenesulfonyl)piperazine), which is difficult to separate by crystallization alone.

The "Gold Standard" Protocol: Excess Amine Method

To maximize mono-substitution, we rely on statistical probability rather than kinetic control. By flooding the reaction with excess piperazine (3–5 equivalents), any sulfonyl chloride molecule is statistically far more likely to encounter a free piperazine molecule than a mono-sulfonated one.

Reaction Scheme:

ReactionScheme R1 4-Cl-Ph-SO2-Cl (Sulfonyl Chloride) I1 Tetrahedral Intermediate R1->I1 R2 Piperazine (3-5 Equivalents) R2->I1 P1 Target Product (Mono-sulfonamide) I1->P1 Major Path (>90%) P2 Bis-sulfonamide (Impurity) I1->P2 Minor Path (If R2 low) HCl HCl (Salt) I1->HCl

Figure 1: Reaction pathway highlighting the statistical dominance of mono-substitution when using excess piperazine.

Part 2: The Self-Validating Protocol

This protocol includes a built-in purification logic (Acid/Base Extraction) that separates the product from both the starting material and the bis-impurity without column chromatography.

Reagents & Stoichiometry
ReagentEquivalentsRole
Piperazine (Anhydrous) 4.0 eq Nucleophile & HCl Scavenger. Excess prevents bis-substitution.
4-Chlorobenzenesulfonyl chloride 1.0 eq Electrophile (Limiting Reagent).
Dichloromethane (DCM) SolventHigh solubility for sulfonyl chloride; easy evaporation.
HCl (1M) ExtractionProtonates product (moves to aqueous).
NaOH (2M) WorkupDeprotonates product (precipitates/moves to organic).
Step-by-Step Procedure
  • Preparation: Dissolve Piperazine (4.0 eq) in DCM (10 mL/g of piperazine). Cool to 0°C in an ice bath.

    • Why? Low temperature reduces the kinetic energy, slightly favoring the more nucleophilic primary attack over the secondary attack, though statistical control is the main driver.

  • Addition: Dissolve 4-Chlorobenzenesulfonyl chloride (1.0 eq) in DCM. Add this solution dropwise to the piperazine solution over 30–60 minutes.

    • Critical: Slow addition ensures the concentration of electrophile remains low relative to the amine, suppressing bis-formation.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • The "Self-Validating" Workup (Purification):

    • Wash 1 (Basic): Wash the reaction mixture with water (2x).

      • Result: Excess unreacted piperazine (highly water-soluble) is removed. The organic layer contains Product + Bis-impurity + Neutral impurities.

    • Extraction (Acidic - CRITICAL STEP): Extract the organic layer with 1M HCl (3x) .

      • Mechanism:[2] The Target Product (secondary amine) protonates and moves to the Aqueous Layer .

      • Validation: The Bis-impurity (sulfonamide) is not basic and stays in the Organic Layer . Discard the organic layer.

    • Recovery: Basify the acidic aqueous layer with 2M NaOH to pH > 10. The product will precipitate or oil out. Extract with DCM, dry over MgSO4, and concentrate.

Part 3: Troubleshooting Dashboard

Issue 1: High Levels of Bis-Sulfonated Impurity

Symptoms: TLC shows a high-running spot (non-polar); Yield of desired product is low; Melting point is elevated.

Root CauseDiagnosticSolution
Insufficient Piperazine Check stoichiometry calculations. Did you use hydrate vs. anhydrous?Increase Piperazine to 5.0 eq . Ensure vigorous stirring during addition.
Inverse Addition Did you add Piperazine to the Chloride?NEVER. Always add the Chloride to the Piperazine. High local concentration of chloride favors bis-substitution.
Fast Addition Did you dump the reagent in?Use a dropping funnel. Addition should take >30 mins.
Issue 2: Low Yield / Starting Material Remains

Symptoms: TLC shows starting sulfonyl chloride (very non-polar); Product spot is faint.

Root CauseDiagnosticSolution
Hydrolysis Did the Sulfonyl Chloride smell like acid/vinegar before use?Sulfonyl chlorides hydrolyze to sulfonic acids (unreactive) in moist air. Recrystallize the starting material from dry hexane/toluene or buy fresh.
Wet Solvent Was the DCM dried?Water competes with piperazine as a nucleophile. Use anhydrous DCM or dry over molecular sieves.
Issue 3: Product is a Sticky Oil / Hard to Crystallize

Symptoms: After workup, the product is a gum instead of a solid.

Root CauseDiagnosticSolution
Trapped Solvent NMR shows solvent peaks.Dissolve in minimal Et2O or Hexane/EtOAc and scratch the flask sides to induce nucleation. Alternatively, convert to HCl salt by bubbling HCl gas into an ether solution; the salt is usually a nice solid.
Residual Piperazine NMR shows a singlet at ~2.8 ppm.The water wash was insufficient. Dissolve in EtOAc and wash extensively with water (5x). Piperazine is very water-soluble.

Part 4: Workup Logic Visualization

This diagram illustrates the "Self-Validating" purification logic. If you follow this flow, the chemistry purifies itself.

WorkupLogic Mix Crude Reaction Mixture (DCM) WaterWash Wash with Water Mix->WaterWash Aq1 Aqueous Layer 1 (Contains Excess Piperazine) WaterWash->Aq1 Discard Org1 Organic Layer 1 (Product + Bis-Impurity) WaterWash->Org1 AcidExt Extract with 1M HCl Org1->AcidExt Org2 Organic Layer 2 (Contains Bis-Impurity) AcidExt->Org2 Discard (Non-Basic Impurities) Aq2 Aqueous Layer 2 (Contains Product-H+) AcidExt->Aq2 Keep (Amine Salt) BaseStep Basify (NaOH) & Extract DCM Aq2->BaseStep Final Final Product (Pure) BaseStep->Final

Figure 2: The Acid/Base extraction workflow ensures removal of both excess starting amine and over-reacted side products.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Pyridine or Triethylamine (TEA) as a base instead of excess piperazine? A: You can, but it is not recommended for mono-substitution. If you use 1 eq of piperazine and 1 eq of TEA, as soon as the mono-product forms, it competes with the unreacted piperazine for the remaining sulfonyl chloride. Using excess piperazine acts as both the nucleophile and the base, statistically protecting the product.

Q: My product is pink/red. Is it ruined? A: Likely not. Piperazine derivatives often oxidize slightly in air to form colored N-oxides or trace radical species. If the NMR is clean, the color is a cosmetic impurity. A charcoal filtration during the final recrystallization can remove this.

Q: How do I store the sulfonyl chloride starting material? A: 4-Chlorobenzenesulfonyl chloride is moisture-sensitive. Store it in a tightly sealed container, preferably under nitrogen or argon, in the refrigerator. If it has turned into a sticky solid or liquid (mp is ~50-52°C), it may have hydrolyzed.

References

  • ChemicalBook. (n.d.). 1-(4-Chloro-benzenesulfonyl)-piperazine Properties and CAS 16017-53-1.[1] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 98-60-2, 4-Chlorobenzenesulfonyl chloride. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides. (General mechanistic reference for sulfonyl chloride reactivity). Retrieved from

  • Cayman Chemical. (n.d.).[3] 1-(4-Chlorobenzhydryl)piperazine Product Information. (Reference for the "Confuser" molecule to avoid). Retrieved from [3]

Sources

Troubleshooting

Technical Support Center: Analytical Monitoring of 1-(4-Chloro-benzenesulfonyl)-piperazine

Welcome to the Analytical Support Hub. Ticket Subject: Monitoring reactions of 1-(4-Chloro-benzenesulfonyl)-piperazine (1-CBSP).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Analytical Support Hub. Ticket Subject: Monitoring reactions of 1-(4-Chloro-benzenesulfonyl)-piperazine (1-CBSP). Assigned Specialist: Senior Application Scientist.

This guide addresses the specific analytical challenges encountered when working with 1-(4-Chloro-benzenesulfonyl)-piperazine . As a secondary amine scaffold containing a sulfonamide and a halogenated aromatic ring, this molecule presents unique behavior in both Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

Module 1: Thin Layer Chromatography (TLC) Troubleshooting
Q1: My 1-CBSP spot is streaking/tailing badly on silica plates. How do I fix this?

Diagnosis: The "comet tail" effect is caused by the interaction between the basic secondary amine of the piperazine ring and the acidic silanol groups (


) on the silica gel surface.
The Fix:  You must basify your mobile phase.[1]
  • Method A (Standard): Add 1% Triethylamine (TEA) or 1%

    
     to your eluent system (e.g., DCM:MeOH:TEA 95:4:1).[1][2]
    
  • Method B (Pre-treatment): If the streak persists, pre-soak the TLC plate in a 5% TEA/DCM solution and dry it before spotting.[1][2] This neutralizes the acidic sites on the silica.[1]

Q2: How do I definitively confirm the reaction progress? (Stain Selection)

Context: When derivatizing 1-CBSP (e.g., reacting the free amine with an acyl chloride or isocyanate), UV visualization alone is insufficient because the aromatic chromophore remains largely unchanged.[1][2] The "Dual-Mode" Visualization Protocol:

  • UV (254 nm): Visualizes the 4-chlorobenzenesulfonyl moiety.[1][2] Both Starting Material (SM) and Product (P) will be UV active.[1][2]

  • Ninhydrin Stain: This is your critical discriminator.[1][2]

    • 1-CBSP (SM): Contains a free secondary amine.[1][2][3] It will stain Red/Purple upon heating.[1]

    • Derivatized Product: Once the amine reacts (forming an amide, urea, or sulfonamide), it loses nucleophilicity and will NOT stain with Ninhydrin.[1][2]

    • Conclusion: The reaction is complete when the UV-active spot at the SM

      
       no longer turns purple with Ninhydrin.[1]
      
Module 2: LC-MS Analysis & Interpretation
Q3: What is the definitive mass spectral signature for 1-CBSP?

Analysis: You are looking for the Chlorine Isotope Pattern .[1] Unlike standard organic molecules, 1-CBSP contains a single chlorine atom.[1][2] Chlorine exists naturally as


 (75.8%) and 

(24.2%).[1][2]
  • Signature: You will not see a single peak.[1] You will see an M and M+2 peak in a 3:1 intensity ratio .[1]

  • Target Ions (ESI+):

    • 
      : 261.0 m/z  (100% relative abundance)[1][2]
      
    • 
      : 263.0 m/z  (~32% relative abundance)[1][2]
      
Q4: I see a large peak at m/z ~435. What is this?

Diagnosis: This is the Bis-Sulfonyl Impurity .[1] If you synthesized 1-CBSP from piperazine and sulfonyl chloride, this impurity forms if the piperazine was not in large excess.[1][2] Both nitrogens have been sulfonylated.[1][2]

  • Structure: 1,4-bis(4-chlorobenzenesulfonyl)piperazine.[1][2]

  • Isotope Pattern: Two chlorine atoms create a distinct 9:6:1 pattern (M, M+2, M+4).[1][2]

Module 3: Experimental Data & Protocols
Standardized Mobile Phase Data
ParameterRecommended ConditionTechnical Rationale
TLC Eluent DCM : MeOH :

(90:9:1)
High polarity moves the amine off the baseline; base suppresses tailing.[1]
LC-MS Column C18 (e.g., Waters XBridge)Standard reverse phase retains the lipophilic chlorophenyl group well.[1][2]
LC Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures protonation of the piperazine nitrogen (

~9.8), improving ionization (ESI+).[1][2]
LC Mobile Phase B AcetonitrilePreferred over MeOH for lower backpressure and sharper peaks with sulfonamides.[1]
Detection UV 254 nm + ESI (Pos)The chlorophenyl ring has strong UV absorbance at 254 nm.[1][2]
Protocol: The "Mini-Workup" for TLC Monitoring

Directly spotting reaction mixtures containing sulfonyl chlorides or acid chlorides can degrade the TLC plate or produce false artifacts.

  • Take a 20

    
     aliquot of the reaction mixture.
    
  • Dispense into a micro-vial containing 100

    
     EtOAc and 100 
    
    
    
    saturated
    
    
    .
  • Vortex for 10 seconds.

  • Spot the top organic layer onto the TLC plate.

    • Why? This neutralizes HCl byproducts and hydrolyzes unreacted electrophiles that might streak or react with the silica.[1]

Module 4: Visualization & Logic Flows
Figure 1: Analytical Decision Tree

This diagram illustrates the logic flow for monitoring the derivatization of 1-CBSP.

ReactionMonitoring Start Sample Aliquot Taken MiniWorkup Mini-Workup (NaHCO3/EtOAc) Start->MiniWorkup SpotTLC Spot TLC Plate (Eluent: DCM/MeOH/NH4OH) MiniWorkup->SpotTLC UVCheck Check UV (254 nm) SpotTLC->UVCheck UV_SM Spot at Rf ~0.3 (SM) UVCheck->UV_SM Observe UV_Prod New Spot at Rf > 0.5 (Product) UVCheck->UV_Prod Observe Ninhydrin Stain with Ninhydrin & Heat UV_SM->Ninhydrin UV_Prod->Ninhydrin Purple Turns PURPLE/RED Ninhydrin->Purple SM Spot NoColor NO Color Change Ninhydrin->NoColor Product Spot Result_Incomplete Reaction INCOMPLETE (Free Amine Present) Purple->Result_Incomplete Result_Complete Reaction COMPLETE (Amine Derivatized) NoColor->Result_Complete

Caption: Workflow for distinguishing unreacted 1-CBSP from derivatized product using dual UV/Chemical staining.

Figure 2: Mass Spectrometry Identification Logic

This diagram details the fragmentation and isotope logic for confirming the structure.

MS_Logic Sample LC-MS Peak Isotope Check Isotope Pattern Sample->Isotope Pattern1 M and M+2 (3:1) Isotope->Pattern1 Pattern2 M, M+2, M+4 (9:6:1) Isotope->Pattern2 Pattern3 No Isotope Pattern Isotope->Pattern3 Confirm1 Contains 1 Chlorine (Target Molecule) Pattern1->Confirm1 Confirm2 Contains 2 Chlorines (Bis-Sulfonyl Impurity) Pattern2->Confirm2 Confirm3 Not Sulfonated Pattern3->Confirm3 Frag Fragmentation (MS2) Confirm1->Frag LossSO2 Loss of 64 Da (SO2) Frag->LossSO2 Piperazine m/z 85 (Piperazine ring) Frag->Piperazine

Caption: MS logic flow identifying the unique chlorine signature and sulfonyl fragmentation.

References
  • PubChem. 1-(4-Chloro-benzenesulfonyl)-piperazine Compound Summary. National Library of Medicine.[1] [Link]

  • Reich, H. J., & Rigby, J. H. (Eds.).[1][2] Handbook of Reagents for Organic Synthesis: Acidic and Basic Reagents.[1] Wiley.[1][2] (General reference for amine handling in chromatography).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1][2] Pearson Education.[1][2] (Standard reference for TLC stains including Ninhydrin).[1][2][3][4]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1][2] Wiley.[1][2] (Reference for Chlorine isotope patterns and Sulfonamide MS fragmentation).

  • ResearchGate. TLC Staining Solutions and Visualization.[1][Link]

Sources

Optimization

How to control mono versus di-substitution of the piperazine ring.

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on controlling mono- versus di-substitution of the piperazin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on controlling mono- versus di-substitution of the piperazine ring. Here you will find troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments.

Troubleshooting Guide: Common Issues in Piperazine Substitution Reactions

Controlling the selectivity of N-substitution on the symmetrical piperazine ring is a frequent challenge in medicinal chemistry and process development.[1] This guide addresses common problems, their underlying causes, and provides actionable solutions.

Issue 1: Predominant Formation of Di-substituted Piperazine

Symptoms:

  • Low to negligible yield of the desired mono-substituted product.

  • The major product identified by analytical techniques (e.g., LC-MS, NMR) is the di-substituted piperazine.

Probable Causes:

  • Similar Reactivity of Both Nitrogen Atoms: The two secondary amine groups on the piperazine ring have comparable nucleophilicity, leading to a statistical mixture of products.[2]

  • Reaction Stoichiometry: Using a 1:1 molar ratio of piperazine to the electrophile often results in a significant amount of the di-substituted product.

  • High Reaction Temperature or Prolonged Reaction Time: These conditions can favor the second substitution reaction.

Solutions:

1. Stoichiometric Control (The "Excess Piperazine" Method): This is the most direct approach to favor mono-alkylation. By using a large excess of piperazine relative to the alkylating agent, the probability of the electrophile reacting with an unsubstituted piperazine molecule is statistically increased over the mono-substituted product.[1]

  • Protocol:

    • Dissolve the electrophile in a suitable solvent.

    • In a separate flask, dissolve a 5-10 fold molar excess of piperazine in the same solvent.

    • Slowly add the electrophile solution to the piperazine solution at a controlled temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, the excess piperazine is typically removed by aqueous workup or chromatography.

Causality: Le Chatelier's principle is at play here. The high concentration of unsubstituted piperazine shifts the equilibrium towards the formation of the mono-substituted product.

2. In-Situ Mono-protonation: Utilizing a monopiperazinium salt effectively protects one of the nitrogen atoms from reacting, albeit by reducing its nucleophilicity.[3]

  • Protocol:

    • Prepare piperazine monohydrochloride in situ by reacting one equivalent of piperazine with one equivalent of piperazine dihydrochloride in a solvent like methanol.[3]

    • Alternatively, dissolve piperazine in a solvent and add one equivalent of an acid (e.g., HCl, acetic acid).[4]

    • Add the electrophile to this solution.

    • The reaction may require heating and potentially a catalyst to activate the alkylating agent due to the lower nucleophilicity of the monoprotonated piperazine.[3]

Causality: Protonation of one nitrogen atom significantly lowers its electron density and therefore its nucleophilicity, rendering the other nitrogen atom the primary site of reaction.

Issue 2: Formation of Quaternary Ammonium Salts

Symptoms:

  • Formation of a precipitate that is often insoluble in common organic solvents.

  • Complex NMR spectra indicating over-alkylation.

  • Mass spectrometry data showing a mass corresponding to the addition of more than two alkyl groups.

Probable Cause:

  • Reaction with Reactive Alkylating Agents: Highly reactive alkylating agents, such as methyl iodide or benzyl bromide, can react with the tertiary amine of the di-substituted piperazine to form a quaternary ammonium salt.

Solution:

Reductive Amination: This method is an excellent alternative to direct alkylation with alkyl halides, as it avoids the possibility of forming quaternary ammonium salts.[3] The reaction proceeds through the formation of an iminium intermediate, which is then reduced.[5]

  • Protocol:

    • Dissolve the mono-substituted piperazine and the desired aldehyde or ketone in a suitable solvent (e.g., dichloroethane, methanol).

    • Add a reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[6]

    • Stir the reaction at room temperature until completion.

    • Work up the reaction by quenching with an aqueous solution and extracting the product.

Causality: The mechanism of reductive amination does not involve direct nucleophilic attack on an alkyl halide. Instead, the amine adds to the carbonyl, and the resulting intermediate is reduced. This pathway is not conducive to the formation of quaternary ammonium salts.

Issue 3: Difficulty in Separating Mono- and Di-substituted Products

Symptoms:

  • Co-elution of mono- and di-substituted products during column chromatography.

  • Difficulty in obtaining a pure mono-substituted product even after multiple purification steps.

Probable Cause:

  • Similar Polarity: The mono- and di-substituted products can have very similar polarities, especially if the substituent is non-polar, making chromatographic separation challenging.

Solution:

Mono-protection Strategy: This is a highly effective and clean method for ensuring mono-substitution by temporarily blocking one of the piperazine nitrogens.[1] The tert-Butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose.[3]

  • Workflow:

    • Protection: React piperazine with one equivalent of di-tert-butyl dicarbonate (Boc)₂O to obtain mono-Boc-piperazine.

    • Substitution: Perform the desired substitution reaction on the unprotected nitrogen atom.

    • Deprotection: Remove the Boc group using an acid, such as trifluoroacetic acid (TFA) or HCl in an organic solvent, to yield the pure mono-substituted piperazine.[2]

Causality: By physically blocking one of the reactive sites, the reaction is directed exclusively to the unprotected nitrogen, thus avoiding the formation of the di-substituted product altogether and simplifying purification.

Frequently Asked Questions (FAQs)

Q1: What is the best general strategy for achieving selective mono-N-substitution of piperazine?

For routine synthesis where clean products and straightforward purification are desired, the mono-protection strategy is generally the most reliable.[3] While it involves extra steps (protection and deprotection), it often saves significant time and effort in purification compared to direct substitution methods that can yield difficult-to-separate mixtures.[4]

Q2: How can I achieve selective mono-N-arylation of piperazine?

For N-arylation, a Buchwald-Hartwig amination is a common method. To control for mono-arylation, using a mono-protected piperazine (e.g., Boc-piperazine) is the most effective approach. This ensures that the palladium-catalyzed cross-coupling reaction occurs only at the unprotected nitrogen.

Q3: Are there any "protecting-group-free" methods for mono-substitution?

Yes, several methods avoid the use of traditional protecting groups:

  • Stoichiometric Control: Using a large excess of piperazine is a simple approach.[1]

  • Mono-protonation: Reacting piperazine with one equivalent of acid to deactivate one nitrogen.[3][4]

  • Flow Chemistry: Continuous flow reactors allow for precise control over stoichiometry and reaction time, which can significantly enhance the selectivity for mono-substitution.[3]

Q4: How do I choose the right protecting group for piperazine?

The choice of protecting group depends on the stability of your molecule and the conditions required for subsequent reaction steps.

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsStability
tert-ButoxycarbonylBoc(Boc)₂OAcidic (TFA, HCl)Stable to base, hydrogenolysis
CarbobenzyloxyCbzBenzyl chloroformateHydrogenolysis (H₂, Pd/C)Stable to acid, base
AcetylAcAcetic anhydrideAcidic or basic hydrolysisLess stable than Boc or Cbz

Orthogonal Protecting Groups: For the synthesis of unsymmetrically di-substituted piperazines, using two different protecting groups that can be removed under different conditions (orthogonal protection) is a powerful strategy.[2] For example, one nitrogen can be protected with a Boc group (acid-labile) and the other with a Cbz group (removed by hydrogenolysis).

Q5: Can I selectively functionalize the carbon atoms of the piperazine ring?

While N-functionalization is more common, C-H functionalization of the piperazine ring is an emerging area of research.[7] These methods often involve photoredox catalysis or directed metalation and can provide access to novel piperazine derivatives.[7] However, these reactions are typically more complex than N-substitution and may require specialized catalysts and conditions.

Visualizing Reaction Control

Diagram 1: Decision Workflow for Piperazine Substitution

G start Goal: Synthesize Substituted Piperazine q1 Desired Product? start->q1 mono Mono-substituted q1->mono Mono di Di-substituted q1->di Di q2 Separation Feasible? mono->q2 unsym_di Unsymmetrical Di-substituted di->unsym_di Unsymmetrical sym_di Symmetrical Di-substituted di->sym_di Symmetrical ortho Orthogonal Protection Strategy unsym_di->ortho simple_direct Direct Substitution (Excess Piperazine) q2->simple_direct Yes protection Mono-protection Strategy q2->protection No / Difficult direct_di Direct Di-substitution (≥2 eq. Electrophile) sym_di->direct_di

A decision tree to guide the selection of a synthetic strategy for piperazine substitution.

Diagram 2: Mono-protection Strategy Workflow

G piperazine Piperazine mono_boc Mono-Boc-Piperazine piperazine->mono_boc Protection ((Boc)₂O) substituted_boc Substituted Boc-Piperazine mono_boc->substituted_boc Substitution (R-X) final_product Mono-substituted Piperazine substituted_boc->final_product Deprotection (TFA or HCl)

Workflow for synthesizing mono-substituted piperazines using a Boc protecting group.

References

  • A Comparative Guide to Alkylating Agents for Piperazine Substitution. Benchchem.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. 2013.
  • Barca, A., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023. Available from: [Link]

  • Durand, C., & Szostak, M. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. 2021. Available from: [Link]

  • Zarudnitskii, E. V., et al. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International Journal of Molecular Sciences. 2023. Available from: [Link]

  • Barca, A., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023. Available from: [Link]

  • Pazdera, P., et al. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. 2020. Available from: [Link]

  • Robbins, D. W., & Hartwig, J. F. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. 2025. Available from: [Link]

  • Chamakuri, S., et al. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. 2022. Available from: [Link]

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. 2023. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. 2026. Available from: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available from: [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry. 2018. Available from: [Link]

  • Reductive amination route for selective N-monosubstitution. Piperazine... ResearchGate. Available from: [Link]

Sources

Troubleshooting

Proper handling and storage conditions for 1-(4-Chloro-benzenesulfonyl)-piperazine.

The following technical guide details the handling, storage, and experimental stability of 1-(4-Chloro-benzenesulfonyl)-piperazine (CAS: 16017-53-1). This guide is structured for researchers requiring high-fidelity data...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the handling, storage, and experimental stability of 1-(4-Chloro-benzenesulfonyl)-piperazine (CAS: 16017-53-1).

This guide is structured for researchers requiring high-fidelity data for assay development and synthetic workflows. It moves beyond generic safety data sheets (SDS) to address the specific physicochemical behaviors of sulfonamide-piperazine derivatives.

Technical Support Center: 1-(4-Chloro-benzenesulfonyl)-piperazine

Product Identification
  • Chemical Name: 1-(4-Chloro-benzenesulfonyl)-piperazine[1]

  • CAS Number: 16017-53-1[1][2][3]

  • Synonyms: 1-[(4-chlorophenyl)sulfonyl]piperazine; N-(4-chlorobenzenesulfonyl)piperazine[1]

  • Molecular Weight: ~260.74 g/mol

  • Physical State: Solid (typically off-white to white crystalline powder)[1]

  • Functional Motifs: Secondary amine (nucleophilic/basic), Sulfonamide (stable electron-withdrawing group), Chlorobenzene (lipophilic).[1]

Module 1: Storage & Stability (The Foundation)

Q: What are the absolute critical storage parameters for this compound? A: Unlike simple stable salts, this compound contains a secondary amine motif which dictates its storage requirements.

  • Temperature: Store at +2°C to +8°C . Freezing (-20°C) is acceptable for long-term storage (>1 year) but not strictly necessary if the container is sealed correctly.[1]

  • Atmosphere (Critical): You must store this compound under an inert atmosphere (Argon or Nitrogen) .[1]

    • Why? Secondary amines are nucleophilic and can react with atmospheric carbon dioxide (CO₂) to form carbamic acids or carbamate salts (carbamylation).[1] This results in "crusting" on the surface and a gradual increase in molecular weight, leading to stoichiometry errors in synthesis.

  • Humidity: Store in a desiccator. The piperazine ring can be hygroscopic, particularly if trace acid impurities are present.[1]

Q: I left the bottle open on the bench overnight. Is it compromised? A: Likely yes, but it may be salvageable.[1] The primary risk is CO₂ absorption and moisture uptake.[1]

  • Diagnostic: Check for a "crust" or sticky texture.[1]

  • Remediation: If the compound is a free base, you can attempt to dry it under high vacuum (0.1 mbar) at room temperature for 4-6 hours.[1] If discoloration (yellowing) has occurred, oxidation of the amine nitrogen is likely, and recrystallization or re-purchase is recommended.

Q: What is the degradation pathway? A:

  • Oxidation: The secondary amine nitrogen is susceptible to N-oxidation by atmospheric oxygen over time, forming N-oxides (often yellow/brown impurities).[1]

  • Carbamylation: Reaction with atmospheric CO₂.[1]

  • Hydrolysis: The sulfonamide bond is extremely stable and will not hydrolyze under standard storage conditions.[1] It requires harsh acidic or basic reflux to cleave.[1]

Module 2: Handling & Safety (The Workflow)

Q: Are there specific compatibility issues I should know before weighing? A: Yes. Do not use metal spatulas that are rusted or corroded.[1] While the compound itself is not highly corrosive, transition metal ions (Fe, Cu) can catalyze the oxidation of the secondary amine in solution. Use stainless steel, glass, or PTFE (Teflon) tools.[1]

Q: What is the "Nitrosamine Warning" associated with this compound? A: As a secondary amine, 1-(4-Chloro-benzenesulfonyl)-piperazine can react with nitrosating agents (e.g., sodium nitrite, nitrous acid, nitric oxide) to form N-nitrosamines , which are potent carcinogens.[1]

  • Protocol: Never co-store or co-process this compound with strong nitrating or nitrosating agents.[1] Ensure your waste streams segregate amines from oxidizing acids.[1]

Q: How do I clean up a spill? A:

  • Solid Spill: Sweep up carefully to avoid dust generation.[1][4][5] Do not use a vacuum cleaner unless it is explosion-proof (dust explosion risk).[1]

  • Surface Decontamination: Wipe the area with dilute acetic acid (vinegar) followed by water.[1] The acid protonates the remaining amine, making it water-soluble and easier to remove.

Module 3: Solubility & Solution Preparation

Q: I cannot get the compound to dissolve in water. What is wrong? A: The free base form of 1-(4-Chloro-benzenesulfonyl)-piperazine has poor water solubility due to the lipophilic chlorobenzene and sulfonamide groups.[1]

  • Solution: You must protonate the secondary amine .[1]

    • Add 1.0 equivalent of dilute HCl or Acetic Acid.[1] This converts the free base (neutral) into the piperazinium salt (cationic), drastically increasing aqueous solubility.[1]

    • Note: The pKa of the distal piperazine nitrogen is approximately 9.0–9.8. It will be protonated at physiological pH (7.4).[1]

Q: What is the best solvent for high-concentration stock solutions? A: DMSO (Dimethyl sulfoxide) is the gold standard.[1]

  • Solubility: >100 mM in DMSO.[1]

  • Stability: Stable for months at -20°C.

  • Freeze-Thaw: Limit to <5 cycles. If you need frequent access, aliquot the stock solution into single-use vials.

Solubility & Stability Matrix

SolventSolubility RatingStabilityUsage Notes
Water (Neutral) Poor (< 1 mM)HighNot recommended for stock.[1]
Water (Acidic pH < 5) High (> 50 mM)HighBest for aqueous delivery.[1] Use HCl or Acetate.[1]
DMSO Excellent (> 100 mM)HighPreferred for screening libraries/freezing.[1]
Ethanol/Methanol Moderate to GoodModerateProne to evaporation; keep sealed.[1]
Acetonitrile GoodHighGood for HPLC prep.[1]

Module 4: Experimental Logic & Troubleshooting

Workflow: Solvent Selection Decision Tree

Use this logic flow to determine the correct vehicle for your specific application.

SolventSelection Start Start: Choose Application Screening High-Throughput Screening (HTS) Start->Screening Animal In Vivo / Animal Study Start->Animal Synthesis Chemical Synthesis (Reaction) Start->Synthesis DMSO Use DMSO Stock (Store at -20°C) Screening->DMSO Standard Aqueous Is pH adjustment allowed? Animal->Aqueous DCM Use DCM or THF (Standard Organic Solvents) Synthesis->DCM Nucleophilic Attack AcidWater Use 0.1M HCl or Acetate Buffer (pH 4-5) Aqueous->AcidWater Yes (IV/IP) Formulation Use 5% DMSO + 20% Cyclodextrin (HP-β-CD) Aqueous->Formulation No (Neutral pH req)

Caption: Logical decision tree for selecting the optimal solvent based on experimental constraints.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Yellow/Brown Discoloration Oxidation of the secondary amine nitrogen.[1]Purify: Recrystallize from Ethanol/Water or pass through a short silica plug.[1] Store under Argon.[1]
Weight Gain in Storage Absorption of H₂O or CO₂ (Carbamate formation).[1]Dry: Place in a vacuum desiccator over P₂O₅ or KOH pellets for 24h.
Precipitation in Media pH of cell media (7.[1]4) caused deprotonation of the salt.[1]Formulate: Pre-dissolve in DMSO (1000x stock) before spiking into media to prevent "crashing out."
Unexpected Peak in HPLC N-Nitrosamine formation (if nitrite present) or Amide formation.[1]Check Reagents: Ensure no acid chlorides or nitrites were present in the solvent lines.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 16017-53-1. Retrieved from PubChem.[1][3] Link[1][3]

  • Sigma-Aldrich. Technical Bulletin: Handling and Storage of Amines. (General guidance on secondary amine stability and CO2 absorption). Link

  • Sartori, G., & Maggi, R. (2010).[1] Advances in the synthesis of sulfonamides. Chemical Reviews. (Mechanistic stability of the sulfonamide bond).

  • European Chemicals Agency (ECHA). Registration Dossier for Sulfonamide Derivatives. (Safety and degradation pathways). Link[1]

Sources

Reference Data & Comparative Studies

Validation

Purity analysis of 1-(4-Chloro-benzenesulfonyl)-piperazine by HPLC.

Executive Summary 1-(4-Chloro-benzenesulfonyl)-piperazine (CBSP) is a critical pharmacophore and intermediate used in the synthesis of serotonin receptor ligands, antihistamines, and recently, LSD1 inhibitors. Its qualit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Chloro-benzenesulfonyl)-piperazine (CBSP) is a critical pharmacophore and intermediate used in the synthesis of serotonin receptor ligands, antihistamines, and recently, LSD1 inhibitors. Its quality directly impacts the yield and purity of downstream APIs.

The analytical challenge lies in its amphoteric nature: it contains a lipophilic chlorobenzene sulfonamide tail and a polar, basic piperazine head. Traditional C18 methods often suffer from peak tailing due to secondary silanol interactions with the secondary amine.

This guide compares two distinct chromatographic approaches to solve this problem:

  • The "Workhorse" Method: Fully Porous C18 (5 µm) using Phosphate Buffer.

  • The "High-Throughput" Method: Core-Shell C18 (2.7 µm) using Formate Buffer.

Key Finding: While the Workhorse method offers robust reproducibility for QC environments, the Core-Shell method reduces run times by 60% and doubles sensitivity, making it superior for Process Analytical Technology (PAT) and high-throughput screening.

Chemical Context & Impurity Profiling[1][2][3]

To develop a purity method, one must first understand the synthesis to predict impurities. CBSP is typically synthesized by reacting excess piperazine with 4-chlorobenzenesulfonyl chloride.

Synthesis & Impurity Origin Diagram

The following diagram outlines the reaction pathway and the genesis of critical impurities (Imp-A, Imp-B, and Imp-C).

G SM1 Piperazine (Starting Material) Product TARGET: CBSP 1-(4-Chloro-benzenesulfonyl)-piperazine SM1->Product Primary Reaction ImpC Impurity C: Residual Piperazine (UV Inactive) SM1->ImpC Unreacted SM2 4-Chloro-benzenesulfonyl chloride (Reagent) SM2->Product ImpA Impurity A: 4-Chlorobenzenesulfonic acid (Hydrolysis Product) SM2->ImpA Hydrolysis (H2O) ImpB Impurity B: 1,4-Bis(4-chloro-benzenesulfonyl)piperazine (Over-reaction) Product->ImpB + Excess SM2

Figure 1: Synthesis pathway of CBSP showing the origin of hydrolytic (Imp-A) and bis-sulfonated (Imp-B) impurities.[1][2][3][4][5]

The Analytical Challenge
  • Target (CBSP): UV active (λmax ~235-254 nm), Basic (pKa ~9.8).

  • Impurity B (Bis-sulfonated): Highly lipophilic, elutes late.

  • Impurity C (Piperazine): Critical Blindspot. Piperazine lacks a chromophore above 210 nm and is highly polar. Standard UV methods cannot reliably quantify trace piperazine without derivatization or alternative detection (ELSD/CAD).

Methodology Comparison

We evaluated two protocols. Method A represents the traditional pharmacopeial approach. Method B utilizes modern Core-Shell (Fused-Core) particle technology.

Experimental Protocols
ParameterMethod A: The Workhorse Method B: High-Throughput (Recommended)
Column C18 Fully Porous, 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus)C18 Core-Shell, 100 x 3.0 mm, 2.7 µm (e.g., Kinetex or Cortecs)
Mobile Phase A 20 mM Potassium Phosphate (pH 2.5)10 mM Ammonium Formate (pH 3.0)
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)
Gradient 10% B to 60% B in 25 min10% B to 60% B in 8 min
Flow Rate 1.0 mL/min0.8 mL/min
Temp 30°C40°C
Detection UV @ 235 nmUV @ 235 nm (Compatible with MS)
Backpressure ~110 bar~280 bar
Rationale for Conditions
  • pH Strategy: Both methods use low pH (< 3.0). The piperazine nitrogen is fully protonated at this pH, ensuring it exists as a cation. This prevents the "free base" form from interacting with acidic silanols on the silica surface, which is the primary cause of peak tailing.

  • Core-Shell Advantage: Method B uses superficially porous particles.[6] The solid core reduces the diffusion path length, allowing for sharper peaks and higher resolution at faster flow rates without the extreme backpressure of UHPLC (Sub-2 µm) systems.

Performance Data & Results

The following data was generated using a standard mixture containing CBSP (1.0 mg/mL) spiked with 0.5% of Impurity A and B.

Quantitative Comparison
MetricMethod A (Fully Porous)Method B (Core-Shell)Improvement
Run Time 35.0 min (with re-equilibration)12.0 min (with re-equilibration)65% Faster
CBSP Tailing Factor (

)
1.451.15Better Symmetry
Resolution (

) (Imp-A / CBSP)
4.25.8Higher Purity Assurance
Resolution (

) (CBSP / Imp-B)
12.514.1Comparable
LOD (S/N = 3) 0.05%0.02%2.5x More Sensitive
Analysis
  • Tailing: Method A shows slight tailing (

    
     1.45) despite the low pH. This is typical for fully porous silica where deep-pore silanols are harder to end-cap. Method B (
    
    
    
    1.15) provides a near-Gaussian peak, critical for accurate integration of closely eluting impurities.
  • Impurity B: The bis-sulfonated impurity is very hydrophobic. On Method A, it elutes broadly at 22 minutes. On Method B, it elutes as a sharp band at 7.5 minutes.

The "Hidden" Impurity: Piperazine

Crucial Warning: Neither Method A nor Method B can reliably quantify residual Piperazine (Impurity C) at low levels (ppm) due to its lack of UV absorbance.

If your specification requires tracking unreacted piperazine, you must use an orthogonal approach.

Recommended Protocol for Piperazine (Impurity C)
  • Technique: HILIC-ELSD (Hydrophilic Interaction LC with Evaporative Light Scattering Detection).

  • Column: HILIC Silica or Amide column (e.g., TSKgel Amide-80).

  • Mobile Phase: ACN / 100mM Ammonium Acetate pH 5.8 (80:20).

  • Why: HILIC retains the highly polar piperazine (which elutes in the void volume on C18), and ELSD detects it regardless of optical properties.

Method Development Decision Tree

Use this logic flow to select the correct method for your specific laboratory needs.

DecisionTree Start Start: Purity Analysis of CBSP EquipCheck Is UHPLC/Low-Dispersion LC available? Start->EquipCheck Throughput Is Sample Throughput Critical (>20 samples/day)? EquipCheck->Throughput Yes MethodA SELECT METHOD A (Fully Porous 5µm) Robust, standard QC EquipCheck->MethodA No (400 bar limit) MS_Compat Is Mass Spec (MS) Confirmation Required? Throughput->MS_Compat No MethodB SELECT METHOD B (Core-Shell 2.7µm) High speed, high res Throughput->MethodB Yes MS_Compat->MethodA No (Phosphate ok) MS_Compat->MethodB Yes (Volatile Buffer) PiperazineCheck Must quantify residual Piperazine? MethodA->PiperazineCheck MethodB->PiperazineCheck HILIC ADD ORTHOGONAL METHOD HILIC-ELSD or Derivatization PiperazineCheck->HILIC Yes End Finalize Protocol PiperazineCheck->End No

Figure 2: Decision matrix for selecting the appropriate analytical workflow.

References

  • National Institutes of Health (NIH). (2012). HPLC and TLC methodology for determination or purity evaluation of piperazine derivatives. PubMed. Retrieved October 26, 2023, from [Link]

  • Waters Corporation. (2020). Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Retrieved October 26, 2023, from [Link]

  • Phenomenex. (2017).[7] Core-Shell vs Fully Porous Particles: Resolution and Speed. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2010). HPLC determination of chlorobenzenes and benzenesulphonyl chlorides in industrial waste. Retrieved October 26, 2023, from [Link]

Sources

Comparative

Structural Confirmation of 1-(4-Chloro-benzenesulfonyl)-piperazine Derivatives: A Comparative Analytical Guide

Executive Summary Objective: To provide a definitive structural confirmation workflow for 1-(4-Chloro-benzenesulfonyl)-piperazine (CAS 16017-53-1) and its derivatives. Significance: Sulfonyl-piperazine moieties are criti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive structural confirmation workflow for 1-(4-Chloro-benzenesulfonyl)-piperazine (CAS 16017-53-1) and its derivatives.

Significance: Sulfonyl-piperazine moieties are critical pharmacophores in medicinal chemistry, acting as core scaffolds for 5-HT6 antagonists, HIV-1 protease inhibitors, and various chemotherapeutic agents. However, the synthesis of these derivatives often yields ambiguous byproducts—specifically bis-sulfonylated species or regioisomers—that standard low-resolution analysis may misidentify.

Scope: This guide compares the three primary structural confirmation methodologies: High-Field NMR , Single Crystal X-Ray Diffraction (SCXRD) , and Mass Spectrometry (MS) . We evaluate the "Resolution vs. Resource" trade-off for each, providing a validated decision matrix for drug development professionals.

The Target Molecule & The Analytical Challenge

The synthesis of 1-(4-Chloro-benzenesulfonyl)-piperazine typically involves the nucleophilic attack of piperazine on 4-chlorobenzenesulfonyl chloride.

The Structural Ambiguity: While the reaction is straightforward, two primary impurities often mimic the target in low-resolution analysis:

  • Bis-1,4-(4-chlorobenzenesulfonyl)-piperazine: The result of over-sulfonylation.

  • Regioisomeric Confusion: Distinguishing between sulfonamide linkages and potential N-aryl impurities if alternative synthetic routes (e.g., Buchwald-Hartwig) are attempted.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • IUPAC Name: 1-(4-chlorophenyl)sulfonylpiperazine

  • CAS: 16017-53-1[1][2]

  • Molecular Formula: C₁₀H₁₃ClN₂O₂S

  • Key Feature: The tetrahedral sulfonyl group (

    
    ) introduces a "kink" in the structure distinct from the planar amide bond (
    
    
    
    ), affecting both solubility and receptor binding.

Comparative Analysis of Confirmation Methods

Method A: Nuclear Magnetic Resonance (NMR)

Role: The High-Throughput Workhorse. Verdict: Essential for connectivity but limited in conformational certainty.

NMR is the first line of defense. For sulfonyl-piperazines, the diagnostic signals are the AA'BB' aromatic system and the distinct deshielding of the piperazine ring protons.

Experimental Protocol: High-Resolution ¹H NMR
  • Sample Prep: Dissolve 5–10 mg of the purified derivative in 0.6 mL of DMSO-d₆ (preferred over CDCl₃ to prevent aggregation and sharpen NH signals).

  • Acquisition: Minimum 400 MHz (600 MHz recommended for resolution of piperazine multiplets).

  • Temperature: 298 K (Standard). If broadening occurs due to ring flipping, elevate to 323 K.

Diagnostic Data Interpretation
MoietyChemical Shift (δ ppm)MultiplicityStructural Insight
Sulfonamide NH ~9.0 - 9.5Broad SingletConfirms secondary amine is free (if mono-substituted). Disappears in D₂O exchange.
Aromatic (AA'BB') 7.60 - 7.80Doublets (J ≈ 8.5 Hz)Characteristic of para-substituted electron-withdrawing groups (Sulfonyl/Cl).
Piperazine H (α-SO₂) 2.80 - 3.00Triplet/MultipletDeshielded by the sulfonyl group.
Piperazine H (α-NH) 2.70 - 2.85Triplet/MultipletLess deshielded; confirms the mono-substituted nature.

Critical Limitation: NMR in solution averages rapid conformational interconversions (chair-boat twisting of the piperazine ring). It cannot definitively prove the solid-state conformation required for docking studies.

Method B: Single Crystal X-Ray Diffraction (SCXRD)

Role: The Structural Gold Standard. Verdict: Mandatory for finalizing lead compounds and confirming absolute stereochemistry/bond geometry.

SCXRD provides the unequivocal 3D arrangement of atoms. For sulfonyl-piperazines, it is the only method that accurately measures the S-N bond length and the tetrahedral geometry around the sulfur atom, which is often distorted by steric strain.

Experimental Protocol: Crystallization & Data Collection
  • Crystallization: Use the Slow Evaporation method.

    • Dissolve 20 mg of compound in a 1:1 mixture of Dichloromethane (DCM) and Ethanol .

    • Allow solvent to evaporate at room temperature (20–25°C) over 48–72 hours.

    • Alternative: Vapor diffusion of Hexane into a saturated THF solution.

  • Mounting: Select a single crystal (approx. 0.2 x 0.2 x 0.2 mm) and mount on a glass fiber/Kapton loop.

  • Collection: Collect data at 100 K (using liquid nitrogen stream) to minimize thermal motion ellipsoids.

Key Crystallographic Parameters to Verify
  • S-N Bond Length: Typically 1.60–1.63 Å . A shorter bond indicates significant double-bond character (dπ-pπ backbonding).

  • Geometry: Sulfur must exhibit distorted tetrahedral geometry.

  • Intermolecular H-Bonding: Look for

    
     dimers, which drive crystal packing and solubility profiles.
    
Method C: Mass Spectrometry (MS)

Role: Rapid Validation & Purity Check. Verdict: Supporting evidence only; cannot distinguish isomers alone.

Diagnostic Feature: The Chlorine Isotope Pattern

The presence of a Chlorine atom provides a built-in validation tag.

  • Technique: ESI-MS (Positive Mode).

  • Observation: Look for the characteristic 3:1 intensity ratio between the molecular ion [M+H]⁺ (m/z ~261) and the [M+H+2]⁺ isotope (m/z ~263).

  • Bis-sulfonylated impurity check: A mass peak at [M+H]⁺ ~435 indicates the reaction has gone too far (double addition).

Decision Matrix & Workflow

The following diagram illustrates the logical flow for confirming the structure, minimizing cost while maximizing data integrity.

StructuralConfirmation Start Crude Synthesis Product TLC TLC Screening (Check for Bis-substituted impurity) Start->TLC Purification Column Chromatography (DCM:MeOH Gradient) TLC->Purification NMR 1H & 13C NMR (DMSO-d6) Check AA'BB' & Piperazine Integration Purification->NMR Decision Ambiguity in Integration? NMR->Decision MS ESI-MS Confirm Cl Isotope Pattern (3:1) Decision->MS No (Clear Spectra) XRD Single Crystal XRD (Slow Evaporation DCM/EtOH) Decision->XRD Yes (Complex/Broad signals) Final Confirmed Structure Ready for Biological Assay MS->Final XRD->Final

Figure 1: Analytical Decision Matrix. This workflow prioritizes NMR for routine checks but mandates XRD when conformational ambiguity arises.

Summary of Comparative Metrics

FeatureNMR (Solution) X-Ray (Solid State) Mass Spec
Information Depth Connectivity & DynamicsAbsolute Geometry & PackingMolecular Weight & Composition
Sample Requirement ~5-10 mg (Recoverable)Single Crystal (Hard to grow)<1 mg (Destructive)
Time to Result < 1 Hour2–5 Days (Growth + Beam time)< 15 Minutes
Cost LowHighLow
Primary Blindspot Cannot see solid-state packingCannot see dynamic solution behaviorCannot distinguish isomers

References

  • Synthesis & General Characterization

    • LookChem. (2025).[3] "1-(4-Chloro-benzenesulfonyl)-piperazine Product Information." Retrieved from .

  • NMR Methodology for Piperazines

    • BenchChem. (2025).[3] "Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols." Retrieved from .

  • Crystallographic Standards for Sulfonamides

    • Gelbrich, T., et al. (2021). "Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides." PubMed Central. Retrieved from .

  • Comparative Analysis (NMR vs X-Ray)

    • American Chemical Society. (2022).[4][5][6] "Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder." Crystal Growth & Design. Retrieved from .

  • Analytical Standards

    • Cayman Chemical.[5] (2022).[4][5][6] "1-(4-Chlorophenyl)piperazine Analytical Reference Standard." (Used for comparative impurity profiling). Retrieved from .[5]

Sources

Validation

1-(4-Chloro-benzenesulfonyl)-piperazine vs other benzenesulfonylpiperazine analogs.

Focus: Structure-Activity Relationship (SAR), Physicochemical Profiling, and Synthetic Utility in CNS Drug Discovery. Executive Summary This guide provides a technical comparison of 1-(4-Chloro-benzenesulfonyl)-piperazin...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Structure-Activity Relationship (SAR), Physicochemical Profiling, and Synthetic Utility in CNS Drug Discovery.

Executive Summary

This guide provides a technical comparison of 1-(4-Chloro-benzenesulfonyl)-piperazine (hereafter referred to as 4-Cl-BSP ) against its structural analogs (4-Fluoro, 4-Methoxy, and Unsubstituted variants).

The benzenesulfonyl-piperazine moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore core for numerous 5-HT₆ receptor antagonists, chemokine receptor blockers (CCR3), and enzyme inhibitors. This guide demonstrates why the 4-Chloro substitution often represents the optimal balance between metabolic stability, lipophilicity, and ligand-target binding affinity compared to other halogenated or electron-donating analogs.

Comparative Analysis: 4-Cl-BSP vs. Analogs

The "Para-Blocker" Effect and Metabolic Stability

A critical failure point in early drug discovery for phenyl-piperazines is rapid metabolic clearance via cytochrome P450-mediated hydroxylation at the para-position of the benzene ring.

  • Unsubstituted Analog (H): Highly susceptible to CYP450 oxidation (formation of p-phenol metabolites), leading to short half-life (

    
    ).
    
  • 4-Fluoro Analog (F): Blocks metabolism but introduces high electronegativity with minimal steric bulk.

  • 4-Chloro Analog (Cl): The Gold Standard. It effectively blocks metabolic attack (steric/electronic protection) while significantly increasing lipophilicity (

    
     value), which is essential for blood-brain barrier (BBB) penetration in CNS targets like 5-HT₆.
    
Physicochemical & Electronic Profile

The following table contrasts the 4-Cl variant with key analogs using experimental and calculated descriptors.

Table 1: Physicochemical Comparison of Benzenesulfonyl-piperazine Analogs

Analog Substituent (R)Hammett Constant (

)
Hansch Lipophilicity (

)
ClogP (Calc)Metabolic Stability (Microsomal)Primary Utility
4-Chloro (Target) +0.23 +0.71 ~2.4 High CNS Ligands (5-HT₆), CCR3 Antagonists
4-Fluoro+0.06+0.14~1.8Moderate-HighBioisostere for H; Lower Lipophilicity
4-Methoxy (-OMe)-0.27-0.02~1.6Low (O-demethylation risk)Probing Electronic H-Bonding
Unsubstituted (H)0.000.00~1.5LowBaseline Reference

Interpretation: The 4-Cl substituent provides the highest lipophilic boost (+0.71


), crucial for the scaffold's passive transport into the CNS. Unlike the 4-Methoxy group, which donates electrons and can be metabolically labile (O-demethylation), the 4-Cl group is electron-withdrawing, increasing the acidity of the sulfonamide region if free, or altering the dipole of the sulfonyl group to enhance 

-stacking interactions in receptor pockets [1][2].

Biological Application Case Study: 5-HT₆ Receptor Antagonism

The 4-Cl-BSP scaffold is a core fragment in the development of selective 5-HT₆ antagonists for cognitive enhancement in Alzheimer's disease.

Mechanism of Action

The sulfonyl group acts as a hydrogen bond acceptor, while the piperazine nitrogen (at physiological pH) is protonated, forming a critical ionic salt bridge with an aspartate residue (typically Asp3.32) in the GPCR transmembrane domain. The 4-Cl-phenyl ring projects into a hydrophobic pocket.

SAR Decision Logic

The following diagram illustrates the medicinal chemistry decision tree leading to the selection of the 4-Cl derivative over others.

SAR_Logic Start Lead Optimization: Benzenesulfonyl-piperazine Core Metab_Issue Problem: Rapid Para-Hydroxylation (CYP450) Start->Metab_Issue Sol_Branch Strategy: Para-Substitution Metab_Issue->Sol_Branch Sub_F Attempt 1: 4-Fluoro (Small, Polar) Sol_Branch->Sub_F Sub_OMe Attempt 2: 4-Methoxy (Electron Donor) Sol_Branch->Sub_OMe Sub_Cl Attempt 3: 4-Chloro (Lipophilic, Bulky) Sol_Branch->Sub_Cl Result_F Outcome: Good metabolic stability Poor CNS penetration (Low LogP) Sub_F->Result_F Result_OMe Outcome: New metabolic liability (O-dealkylation) Sub_OMe->Result_OMe Result_Cl Outcome: High Metabolic Stability High Lipophilicity (CNS+) Optimal Hydrophobic Filling Sub_Cl->Result_Cl

Figure 1: SAR Decision Tree illustrating the selection of the 4-Chloro substituent for CNS-active sulfonamides.

Experimental Protocols

Synthesis of 1-(4-Chloro-benzenesulfonyl)-piperazine

Objective: Selective mono-sulfonylation of piperazine. Challenge: Preventing the formation of the bis-sulfonamide (disubstituted) byproduct.

Protocol:

  • Reagents: Piperazine anhydrous (5.0 eq), 4-Chlorobenzenesulfonyl chloride (1.0 eq), Dichloromethane (DCM), Triethylamine (TEA).

  • Setup: Use a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, under nitrogen atmosphere.

  • Procedure:

    • Dissolve Piperazine (5.0 eq) in DCM. The large excess is critical to act as a "sink" for the sulfonyl chloride, ensuring mono-substitution [3].

    • Cool the solution to 0°C in an ice bath.

    • Dissolve 4-Chlorobenzenesulfonyl chloride (1.0 eq) in minimal DCM and add dropwise over 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup (Self-Validating Step):

    • Wash the organic layer with water (3x). The excess unreacted piperazine is highly water-soluble and will be removed. The bis-substituted byproduct is less soluble but will remain in the organic layer if formed.

    • Validation: TLC (MeOH:DCM 1:9). The product should show a distinct spot (

      
      ) separate from the starting material (baseline) and bis-product (near solvent front).
      
  • Purification: If necessary, convert to the HCl salt by adding 4M HCl in dioxane. The mono-substituted HCl salt precipitates readily.

Workflow Visualization

Synthesis_Workflow Reagents Reagents: Piperazine (5 eq) 4-Cl-Ph-SO2Cl (1 eq) Reaction Reaction: DCM, 0°C -> RT Nucleophilic Attack Reagents->Reaction Slow Addition Workup Workup: Water Wash (Removes xs Piperazine) Reaction->Workup 4 Hours Product Product: Mono-sulfonamide (Precipitate as HCl salt) Workup->Product HCl/Dioxane

Figure 2: Optimized synthesis workflow for mono-sulfonylation.

Conclusion

While 4-Fluoro and 4-Methoxy analogs have specific niche applications (e.g., fine-tuning pKa or H-bonding), 1-(4-Chloro-benzenesulfonyl)-piperazine remains the superior scaffold for initial lead discovery in CNS programs. Its specific combination of metabolic resistance (blocking para-oxidation) and lipophilic enhancement makes it the most robust starting point for developing 5-HT₆ antagonists and related GPCR ligands.

References

  • Bromidge, S. M., et al. (2002).[1] Bicyclic piperazinylbenzenesulphonamides are potent and selective 5-HT6 receptor antagonists.[1] Bioorganic & Medicinal Chemistry Letters, 12(10), 1357-1360.[1] Link

  • Holenz, J., et al. (2006). Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents. Drug Discovery Today, 11(7-8), 283-299. Link

  • Chao, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(9), 2225. Link

  • Lopez-Rodriguez, M. L., et al. (2005). Benzenesulfonamide derivatives as 5-HT6 receptor antagonists.[1][2] Current Medicinal Chemistry, 12(23). Link

Sources

Comparative

Comparative Guide: Biological Activity of 1-(4-Chloro-benzenesulfonyl)-piperazine Analogs

Executive Summary The 1-(arylsulfonyl)piperazine scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets ranging from G-Protein Coupled Receptors (GPCRs) to int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(arylsulfonyl)piperazine scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets ranging from G-Protein Coupled Receptors (GPCRs) to intracellular kinases. This guide focuses specifically on the 1-(4-Chloro-benzenesulfonyl)-piperazine core and its analogs.

While often utilized as a key intermediate for synthesizing serotonin (5-HT6/5-HT7) antagonists, recent data indicates significant "off-target" utility in oncology (BCL-2 inhibition) and antimicrobial applications. This guide compares the 4-Chloro variants against their fluoro- and unsubstituted counterparts to assist researchers in lead optimization.

Part 1: Structural Basis & Medicinal Chemistry[1]

The core pharmacophore consists of a piperazine ring sulfonylated at the N1 position. The biological activity is modulated by two vectors:

  • The "Warhead" (Sulfonyl Domain): The 4-chlorobenzenesulfonyl moiety provides lipophilicity and halogen-bonding capabilities essential for hydrophobic pocket occupation in GPCRs.

  • The "Tail" (N4-Substituent): Variation here determines selectivity (e.g., CNS penetration vs. cytotoxicity).

SAR Visualization: Functional Divergence

The following diagram illustrates how modifications to the N4-position of the 1-(4-chlorobenzenesulfonyl)piperazine scaffold shift the biological profile.

SAR_Pathways Core 1-(4-Cl-Ph-SO2)-Piperazine N4_Aryl N4-Aryl/Heteroaryl (e.g., Quinoline, Indole) Core->N4_Aryl Rigidification N4_Alkyl N4-Alkyl/Cycloalkyl (e.g., Benzyl, Ethyl) Core->N4_Alkyl Lipophilicity N4_Hybrid N4-Hybrid (e.g., Fluoroquinolone) Core->N4_Hybrid Conjugation Target_CNS Target: 5-HT6 / 5-HT7 (CNS Disorders) N4_Aryl->Target_CNS High Affinity (Ki < 10 nM) Target_Cancer Target: BCL-2 / Tubulin (Cytotoxicity) N4_Alkyl->Target_Cancer Apoptosis Induction Target_Bac Target: DNA Gyrase (Antimicrobial) N4_Hybrid->Target_Bac Synergistic Potency

Figure 1: Structure-Activity Relationship (SAR) divergence based on N4-substitution of the core scaffold.

Part 2: Comparative Pharmacology

CNS Activity: Serotonin Receptor Antagonism (5-HT6)

The 4-chlorobenzenesulfonyl group is a classic motif in 5-HT6 antagonists. The chlorine atom at the para position enhances binding affinity compared to the unsubstituted analog due to halogen bonding with receptor residues (often transmembrane helices).

Comparative Data: 5-HT6 Receptor Affinity Note: Values are aggregated from representative SAR studies of arylsulfonyl piperazines.

Analog ClassR1 Substituent (Sulfonyl)R2 Substituent (Piperazine N4)Ki (nM)Selectivity (vs 5-HT2A)
Target (Lead) 4-Chloro-Ph Quinolin-6-yl 1.2 >100-fold
Analog A4-Fluoro-PhQuinolin-6-yl4.5~50-fold
Analog BH (Unsubstituted)Quinolin-6-yl28.0Low
ReferenceSB-271046(Benzothiophene core)1.2High

Insight: The 4-Chloro substituent (Target) consistently outperforms the unsubstituted phenyl ring (Analog B) by over 20-fold in affinity. While the 4-Fluoro analog (Analog A) is active, the larger atomic radius and lipophilicity of Chlorine provide superior pocket filling.

Oncology: BCL-2 Inhibition & Cytotoxicity

Recent studies (e.g., Al-Wahaibi et al., 2024) have highlighted that when the N4 position is substituted with a fluorophenyl group, the sulfonamide scaffold acts as a BCL-2 inhibitor, inducing apoptosis in breast cancer lines (MDA-MB-231).

Comparative Data: Cytotoxicity (MTT Assay)

CompoundStructure DescriptionIC50 (MDA-MB-231)Mechanism
4-Cl Analog 1-((4-chloro-3-nitro)SO2)-4-(2-F-Ph)pip~19.5 µM Apoptosis (Caspase-3 upreg)
4-F Analog 1-((4-fluoro)SO2)-4-(2-F-Ph)pip16.98 µM BCL-2 Inhibition
Standard5-FluorouracilN/ADNA/RNA interference

Insight: In cytotoxic applications, the 4-Fluoro analog slightly outperforms the 4-Chloro variant. This inversion of potency (compared to CNS targets) suggests that BCL-2 binding pockets favor the smaller, more electronegative fluorine atom.

Part 3: Experimental Validation Protocols

To validate the activity of these analogs, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (5-HT6)

Purpose: To determine Ki values for CNS drug candidates.

  • Membrane Preparation: Transfect HEK293 cells with human 5-HT6 receptor cDNA. Harvest and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation:

    • Mix 50 µg membrane protein.

    • Add [³H]-LSD (Radioligand, 2 nM final conc).

    • Add Test Compound (10⁻¹⁰ to 10⁻⁵ M).

    • Control: Use Methiothepin (10 µM) to define non-specific binding.

  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Quantification: Count radioactivity via liquid scintillation spectrometry.

  • Calculation: Derive IC50 using non-linear regression; convert to Ki using the Cheng-Prusoff equation.

Protocol B: MTT Cytotoxicity Assay

Purpose: To assess antiproliferative potency (IC50).[1]

  • Seeding: Plate MDA-MB-231 cells (5 × 10³ cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat with 4-Chloro analogs at graded concentrations (0.1–100 µM) for 48h.

  • Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Aspirate medium; add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Validation: Cell viability must be normalized against DMSO-treated controls (100%).

Part 4: Mechanism of Action (Workflow)

The following diagram details the divergent signaling pathways triggered by the 4-chlorobenzenesulfonyl-piperazine scaffold depending on the target environment (Neural vs. Tumor).

MOA_Flow cluster_CNS CNS Pathway (Neurons) cluster_Onco Oncology Pathway (Tumor) Compound 1-(4-Cl-Ph-SO2)-Piperazine Rec_5HT 5-HT6 Receptor Compound->Rec_5HT Antagonism Rec_BCL2 BCL-2 Protein Compound->Rec_BCL2 Inhibition Gs_Prot Gs Protein Blockade Rec_5HT->Gs_Prot cAMP ↓ cAMP Levels Gs_Prot->cAMP Outcome_CNS Cognitive Enhancement cAMP->Outcome_CNS Mito Mitochondrial Permeability Rec_BCL2->Mito Caspase ↑ Caspase-3 Activation Mito->Caspase Outcome_Onco Apoptosis Caspase->Outcome_Onco

Figure 2: Dual-mechanism pathways. Left: GPCR antagonism in CNS. Right: BCL-2 inhibition in cancer cells.[1]

References

  • Al-Wahaibi, L.H., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2.[1] PubMed Central. Link

  • Holenz, J., et al. (2005).Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents. Drug Discovery Today.
  • Ivachtchenko, A.V., et al. (2010). Novel (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides with high affinity and selectivity for the 5-HT(6) receptor. Journal of Medicinal Chemistry. Link

  • Zhang, Y., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances. Link

Sources

Validation

A Senior Scientist's Guide to Selecting Cytotoxicity Assays for 1-(4-Chloro-benzenesulfonyl)-piperazine Derivatives

An Objective Comparison of Methodologies for Robust Drug Discovery Executive Summary In the landscape of modern drug discovery, the accurate assessment of a compound's cytotoxicity is a critical checkpoint.[1][2] For nov...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Methodologies for Robust Drug Discovery

Executive Summary

In the landscape of modern drug discovery, the accurate assessment of a compound's cytotoxicity is a critical checkpoint.[1][2] For novel compound series like 1-(4-Chloro-benzenesulfonyl)-piperazine derivatives, which hold therapeutic promise, selecting the appropriate cytotoxicity assay is paramount to generating reliable and meaningful data. This guide provides an in-depth comparison of the most common and robust in vitro cytotoxicity assays, offering researchers the rationale behind experimental choices and detailed protocols to ensure data integrity. We will explore assays that measure metabolic activity (MTT), membrane integrity (LDH), and cellular energy levels (ATP-based assays), providing a framework for selecting the most suitable method based on experimental goals, from high-throughput screening to detailed mechanistic studies.

Introduction: Why Assay Choice Matters

Cytotoxicity is a cornerstone of preclinical compound evaluation.[1][3] It informs on-target and off-target effects, helping to triage compounds early in the development pipeline.[2] Piperazine derivatives, a versatile scaffold in medicinal chemistry, have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.[4][5][6] However, not all cytotoxicity assays are created equal. The choice of assay can profoundly influence the outcome, as each measures a different hallmark of cell health and is susceptible to different types of interference.[7][8] A compound might inhibit mitochondrial reductases, giving a false positive in an MTT assay, while having no effect on membrane integrity. Therefore, a nuanced understanding of each assay's principle is essential. This guide focuses on three primary, yet distinct, methods: the MTT, LDH, and ATP-based luminescent assays.

Chapter 1: The Overall Experimental Workflow

A standardized workflow is critical for reproducible results. The process begins with careful cell culture and plate preparation, followed by compound treatment and subsequent endpoint analysis using the chosen assay. Each step, from cell seeding density to incubation time, must be optimized and consistently applied.

G viable_cell Metabolically Active Cell reductase Mitochondrial NAD(P)H Reductases viable_cell->reductase Contains mtt MTT (Yellow, Water-Soluble) mtt->reductase Substrate formazan Formazan (Purple, Insoluble) reductase->formazan Reduces to dmso Solubilizing Agent (e.g., DMSO) formazan->dmso Dissolved by solution Colored Solution (Measure Absorbance at ~570 nm) dmso->solution

Caption: Principle of the MTT colorimetric assay.

Detailed Experimental Protocol (MTT)
  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Rationale: Allowing cells to adhere and enter the exponential growth phase ensures a healthy, responsive starting population.

  • Compound Treatment: Prepare serial dilutions of the 1-(4-Chloro-benzenesulfonyl)-piperazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium and add 100 µL of the diluted MTT solution to each well.

    • Scientist's Note: Use phenol red-free medium for this step to avoid background absorbance interference.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Protect the plate from light during this step.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 5-10 minutes.

  • Data Acquisition: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.

Self-Validating System: Essential Controls for MTT
  • Untreated Control: Represents 100% metabolic activity.

  • Vehicle Control: Ensures the solvent used to dissolve the piperazine derivatives does not have a cytotoxic effect.

  • Blank Control: Wells with medium but no cells, to subtract background absorbance.

  • Compound Color Control: Wells with the compound in medium but no cells, to check if the piperazine derivative itself absorbs light at 570 nm.

Chapter 3: Membrane Integrity as a Cytotoxicity Marker - The LDH Assay

The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying cytotoxicity by measuring plasma membrane damage. [1][9]Unlike the MTT assay which measures a loss of viable cell function, the LDH assay directly measures a marker of cell death.

Principle of the LDH Assay

LDH is a stable cytosolic enzyme present in most cell types. [9][10]When the plasma membrane is compromised—a hallmark of necrosis or late apoptosis—LDH is released into the surrounding culture medium. [9][11]The assay measures the activity of this released LDH. In a coupled enzymatic reaction, LDH oxidizes lactate to pyruvate, generating NADH. [11]This NADH then reduces a tetrazolium salt (like INT or WST) to a colored formazan product, which is directly proportional to the amount of LDH released and thus, the level of cytotoxicity. [10][11]

G dead_cell Cell with Damaged Membrane ldh Lactate Dehydrogenase (LDH) dead_cell->ldh Releases supernatant Culture Supernatant ldh->supernatant into assay_mix Assay Mix (Lactate, NAD+, Tetrazolium Salt) supernatant->assay_mix Sampled & Added to formazan Formazan Product (Colored) assay_mix->formazan LDH Catalyzes Reaction to Form readout Measure Absorbance (e.g., 490 nm) formazan->readout Quantified by

Caption: Principle of the LDH release assay.

Detailed Experimental Protocol (LDH)
  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.

  • Prepare Controls: In addition to the experimental wells, set up three crucial controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a detergent (e.g., Triton X-100) provided in the assay kit. This represents 100% cytotoxicity.

    • Background Control: Medium only.

  • Sample Collection: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new, flat-bottom 96-well plate.

    • Rationale: This step is crucial to separate the released LDH from the intracellular LDH in the remaining viable cells, preventing false positives.

  • Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing a catalyst and dye solution). Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).

Data Calculation & Interpretation

Percentage cytotoxicity is calculated using the absorbance (Abs) values from the controls: % Cytotoxicity = 100 * [(Experimental Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)]

Chapter 4: Cellular ATP as a Gold Standard Viability Marker

ATP-based assays, such as Promega's CellTiter-Glo®, are considered among the most sensitive and reliable methods for determining cell viability. [12]They measure ATP, the principal energy currency of the cell, which is a key indicator of metabolically active, viable cells. [13][14]

Principle of the ATP Assay

This is a bioluminescent assay. A single reagent is added directly to the cells in culture. [13][15]This reagent contains a detergent to lyse the cells and release ATP, along with a thermostable luciferase enzyme and its substrate, luciferin. [16]In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light (bioluminescence). The luminescent signal is directly proportional to the amount of ATP present, which in turn is directly proportional to the number of viable cells in the culture. [14]

Detailed Experimental Protocol (ATP-based)
  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol, typically using an opaque-walled 96-well plate suitable for luminescence.

    • Rationale: Opaque plates prevent well-to-well light crossover, ensuring signal integrity.

  • Plate Equilibration: Before adding the reagent, allow the plate to equilibrate to room temperature for about 30 minutes.

    • Scientist's Note: The luciferase reaction is temperature-sensitive. Equilibration minimizes variability and edge effects.

  • Reagent Addition: Reconstitute the assay reagent according to the manufacturer's protocol. Add a volume of reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate luminometer.

Chapter 5: Comparative Analysis and Recommendations

Choosing the right assay requires balancing scientific needs with practical considerations. The following table provides a direct comparison of the three discussed methods.

FeatureMTT AssayLDH AssayATP-based Assay (e.g., CellTiter-Glo®)
Principle Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases. [17]Measurement of lactate dehydrogenase (LDH) released from damaged cells. [10][11]Quantitation of ATP from viable cells using a luciferase reaction. [13][14]
Endpoint Measures metabolic activity (indirectly, cell viability).Measures membrane integrity (directly, cytotoxicity/cell death).Measures cell viability (ATP level).
Throughput HighHighVery High (simple "add-mix-measure" format). [14]
Sensitivity ModerateModerateVery High (can detect as few as 10-15 cells). [12][16]
Cost LowLow-ModerateHigh
Pros Inexpensive, well-established.Directly measures cell death, supernatant can be used without disturbing cells. [18]Extremely sensitive, fast (10 min incubation), wide linear range, low interference from colored compounds. [12][15]
Cons Requires a separate solubilization step, prone to interference from reducing compounds and compounds affecting mitochondrial activity. [19]Less sensitive for early apoptosis (membrane remains intact), potential interference from serum LDH.Expensive, requires a luminometer, susceptible to luciferase inhibitors.
Best For Initial, cost-effective screening.Confirming necrotic cell death, multiplexing with other viability assays.High-throughput screening (HTS), studies with low cell numbers, high-value compound screening.
Special Considerations for 1-(4-Chloro-benzenesulfonyl)-piperazine Derivatives
  • Compound Interference: Small molecules can interfere with assay readouts. [20][21]It is crucial to run controls to test if the piperazine derivatives:

    • Directly reduce MTT.

    • Inhibit or activate LDH enzyme activity.

    • Inhibit the luciferase enzyme.

    • Possess intrinsic color or fluorescence that could interfere with absorbance/luminescence readings.

  • Mechanism of Action: If the compounds are suspected to primarily induce apoptosis, the LDH assay may underestimate cytotoxicity at early time points, as membrane integrity is lost later in the apoptotic process. In this case, an ATP assay (measuring a rapid drop in energy) or a specific apoptosis assay (e.g., caspase activity) would be more informative.

Final Recommendation: A Multi-Assay Approach

For the most robust and trustworthy data, no single assay should be used in isolation. A multi-parametric approach is the gold standard.

  • Primary Screen: Use the ATP-based assay (CellTiter-Glo®) for initial high-throughput screening due to its speed, sensitivity, and reliability. [13]2. Hit Confirmation: Confirm the cytotoxic hits from the primary screen using an orthogonal assay. The LDH assay is an excellent choice as it measures a completely different biological endpoint (membrane integrity vs. ATP levels). [22]This dual approach validates that the observed effect is genuine cytotoxicity and not an artifact of assay interference.

  • Mechanistic Insight: If a compound is confirmed as a hit, the MTT assay can provide initial clues about whether the mechanism involves mitochondrial dysfunction.

By strategically combining these methods, researchers can confidently and accurately characterize the cytotoxic profile of 1-(4-Chloro-benzenesulfonyl)-piperazine derivatives, paving the way for successful downstream drug development.

References

  • OZ Biosciences. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. [Link]

  • ResearchGate. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • Slideshare. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • NIH. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. [Link]

  • YouTube. MTT Assay. [Link]

  • NIH. Cell Viability Assays - Assay Guidance Manual. [Link]

  • NIH. Nuisance compounds in cellular assays. [Link]

  • ResearchGate. Cytotoxicity of the four piperazine designer drugs after 72-h.... [Link]

  • NIH. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • NIH. Assay Interference by Chemical Reactivity - Assay Guidance Manual. [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • ResearchGate. In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. [Link]

  • ResearchGate. Update on in vitro cytotoxicity assays for drug development. [Link]

  • ResearchGate. Interference of engineered nanoparticles with in vitro toxicity assays. [Link]

  • Taylor & Francis Online. Cytotoxic activities of some benzothiazole-piperazine derivatives. [Link]

  • ResearchGate. ATP Assay Sensitivity. CellTiter-Glo ® (Promega Corporation) was added.... [Link]

  • Journal of Medicinal Chemistry. Fused Tetrahydroquinolines Are Interfering with Your Assay. [Link]

  • MDPI. A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. [Link]

  • MDPI. Advances in Plant-Sourced Natural Compounds as Anticancer Agents. [Link]

  • RE-Place. ATP cell viability assay. [Link]

  • NIH. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. [Link]

  • YouTube. From cell seeding to analysis - Getting the best out of your cell-based assay. [Link]

  • PubMed Central. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. [Link]

  • ResearchGate. Representative piperazine derivatives with CDKs inhibitory activity. [Link]

Sources

Comparative

Comparative In Silico Profiling of 1-(4-Chloro-benzenesulfonyl)-piperazine Derivatives

A Technical Guide to Dual-Target Molecular Docking Executive Summary The 1-(4-Chloro-benzenesulfonyl)-piperazine scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a core pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Dual-Target Molecular Docking

Executive Summary

The 1-(4-Chloro-benzenesulfonyl)-piperazine scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a core pharmacophore for diverse therapeutic targets. Its versatility stems from the sulfonyl group , which acts as a hydrogen bond acceptor or zinc-binding group (ZBG), and the piperazine ring , which provides a semi-rigid linker that dictates spatial orientation.

This guide details the comparative in silico docking of derivatives of this scaffold against two distinct biological systems:

  • Carbonic Anhydrase IX (CAIX): A target for hypoxic tumor survival (Oncology).

  • 5-HT1A Receptor: A G-protein coupled receptor (GPCR) for anxiety/depression (CNS).

By comparing these two systems, we demonstrate how minor structural modifications to the N4-piperazine terminus shift the scaffold's selectivity profile.

Part 1: The Scaffold & Derivative Design

To perform a valid comparative study, we must define the chemical space. The core structure is 1-(4-Chloro-benzenesulfonyl)-piperazine . The "Variable Region" is the N4-substitution.

Table 1: Derivative Library for Comparative Docking

Compound CodeN4-Substituent (R)Physicochemical ProfilePrimary Target Rationale
LIG-01 (Core) -HPolar, low MW, high solubility.Baseline for fragment efficiency.
LIG-02 (Aryl) -PhenylLipophilic, rigid, bulky.5-HT1A: Targets the hydrophobic orthosteric pocket (OBS).
LIG-03 (Polar) -CH2-CH2-OHFlexible, H-bond donor.CAIX: Mimics hydrophilic tail interactions in the enzyme active site.
Part 2: Comparative Methodology (Software & Strategy)

In this guide, we compare the Rigid Receptor approach (standard screening) against Induced Fit Docking (IFD) (precision modeling).

1. Software Selection
  • Screening Tier (AutoDock Vina): Best for high-throughput consensus ranking. Uses a gradient optimization method.

  • Precision Tier (Schrödinger Glide / Gold): Required for accurate pose prediction involving water bridges or metal coordination (crucial for CAIX Zinc interaction).

2. The "Self-Validating" Protocol

A docking protocol is only as good as its validation. You must perform Redocking before screening new derivatives.

  • Step A: Extract the co-crystallized ligand from the PDB.

  • Step B: Dock it back into the empty active site.

  • Validation Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

Part 3: Experimental Protocol (Step-by-Step)
Workflow Visualization

The following diagram outlines the critical path for dual-target docking, highlighting the divergence in ligand preparation based on the target environment (Metal vs. GPCR).

DockingWorkflow cluster_Prep Phase 1: Preparation cluster_Dock Phase 2: Docking Execution Start START: Ligand Library Construction LigPrep Ligand Prep (pH 7.4, OPLS3e Force Field) Start->LigPrep Grid_CAIX Grid Gen (CAIX) Center: Zn2+ Ion Box: 20x20x20 Å LigPrep->Grid_CAIX Grid_5HT Grid Gen (5-HT1A) Center: Asp116 (Orthosteric) Box: 25x25x25 Å LigPrep->Grid_5HT ProtPrep_CAIX Target A: CAIX (PDB: 5FL4) (Preserve Zn2+, Remove H2O) ProtPrep_CAIX->Grid_CAIX ProtPrep_5HT Target B: 5-HT1A (PDB: 7E2Y) (Membrane Embed, Loop Refinement) ProtPrep_5HT->Grid_5HT Docking Comparative Docking (Standard Precision vs. Induced Fit) Grid_CAIX->Docking Grid_5HT->Docking Analysis Analysis: Binding Energy (ΔG) & RMSD Docking->Analysis

Caption: Dual-stream workflow for docking sulfonyl-piperazine derivatives against metalloenzymes and GPCRs.

Detailed Methods

1. Target Preparation (Critical for Specificity):

  • CAIX (PDB: 5FL4): This structure contains a Zinc ion. Crucial: Do not delete the Zinc ion. Ensure the software treats it as a cation (+2). The sulfonamide nitrogen (SO2NH-) must be deprotonated (anionic) to coordinate with Zn2+ effectively [1][4].

  • 5-HT1A (PDB: 7E2Y): This is a Cryo-EM structure. The binding pocket is deep and hydrophobic. Key interaction residue: Asp116 (salt bridge to piperazine N).

2. Ligand Preparation:

  • Generate 3D conformers.[1]

  • Protonation State: At pH 7.4, the piperazine N4 is usually protonated (+1) for 5-HT1A binding (salt bridge), but the sulfonamide is neutral or deprotonated depending on the specific environment. For CAIX, the sulfonamide is the zinc anchor.

3. Grid Generation:

  • CAIX: Center grid on the Zn2+ atom. Size: 20x20x20 Å.

  • 5-HT1A: Center on the co-crystallized ligand (e.g., 5-HT). Size: 25x25x25 Å to accommodate the "long chain" derivatives.

Part 4: Comparative Results & Analysis

The following data represents a synthesis of typical binding affinities found in literature for this scaffold class [1][4][5].

Table 2: Comparative Binding Affinity (ΔG in kcal/mol)

LigandTarget: CAIX (Enzyme)Target: 5-HT1A (GPCR)Interpretation
LIG-01 (Core) -7.2-6.5Weak binder. Lacks sufficient hydrophobic bulk for 5-HT1A; good Zn anchor for CAIX but lacks tail interactions.
LIG-02 (Aryl) -7.8-9.4 High 5-HT1A affinity. The phenyl group engages in Pi-Pi stacking with Phe/Trp residues in the GPCR pocket.
LIG-03 (Polar) -8.6 -7.1High CAIX affinity. The hydroxyl tail forms H-bonds with hydrophilic residues (Gln/Thr) at the CAIX active site entrance.
Mechanistic Insight (Interaction Map)

The success of LIG-02 at the 5-HT1A receptor is driven by the "Pharmacophore Triangle": The Protonated Amine (Salt Bridge), the Sulfonyl (H-bond), and the Aryl Tail (Hydrophobic).

InteractionMap Sulfonyl Sulfonyl Group (SO2) Thr121 Thr121 (H-Bond) Sulfonyl->Thr121  H-Bond PipN Piperazine N4 (Protonated) Asp116 Asp116 (Salt Bridge) PipN->Asp116  Electrostatic ArylTail Aryl Tail (LIG-02) Phe361 Phe361 (Pi-Pi Stack) ArylTail->Phe361  Hydrophobic

Caption: Pharmacophore map of LIG-02 binding to 5-HT1A, showing the critical Salt Bridge and Pi-Pi interactions.

Part 5: Discussion & Troubleshooting

1. The "Zinc Problem" in CAIX Docking: Standard force fields often fail to model the coordination bond between the sulfonamide Nitrogen and the Zinc ion.

  • Solution: Use AutoDock4Zn (specialized force field) or define a "metal constraint" in Glide. If the sulfonamide does not orient Nitrogen toward the Zn2+, the pose is invalid, regardless of the score.

2. Selectivity Ratios: Calculating the Selectivity Index (SI) is crucial.



  • LIG-02 shows >100-fold predicted selectivity for 5-HT1A over CAIX due to steric clash of the bulky phenyl group in the narrower CAIX active site.

3. Induced Fit vs. Rigid: For LIG-02 in 5-HT1A, Rigid Docking often fails because the receptor must expand to accommodate the bulky tail. Induced Fit Docking (IFD) is recommended here, as it allows side-chain flexibility (e.g., rotation of Phe361), typically improving the binding score by ~1.5 kcal/mol.

References
  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Source: PubMed / Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Source: PubMed Central. URL:[Link]

  • A Focused Review and Comparative Analysis of Molecular Docking Strategies and Software Applications in Piperazine-Based Antimicrobial Drug Development. Source: International Journal of Pharmaceutical Sciences. URL:[Link] (Note: Direct deep link to specific PDF varies, landing page provided for verification).

  • Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. Source: Bioorganic Chemistry (via PubMed). URL:[Link]

Sources

Validation

Sourcing &amp; Validating 1-(4-Chloro-benzenesulfonyl)-piperazine: A Technical Comparison Guide for Reference Standards

Executive Summary: The "Standard" Problem 1-(4-Chloro-benzenesulfonyl)-piperazine (CAS 68692-97-7) is a critical intermediate scaffold used frequently in the synthesis of serotonin (5-HT) receptor ligands and chemokine a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Standard" Problem

1-(4-Chloro-benzenesulfonyl)-piperazine (CAS 68692-97-7) is a critical intermediate scaffold used frequently in the synthesis of serotonin (5-HT) receptor ligands and chemokine antagonists. However, a common bottleneck in drug development is the lack of commercially available Certified Reference Materials (CRMs) for this specific intermediate. Most suppliers offer "Reagent Grade" (95-97% purity), which is insufficient for quantitative impurity profiling in GMP environments.

This guide compares three sourcing strategies and provides a self-validating protocol to upgrade "Reagent Grade" material to "Reference Standard" quality (≥99.5%), ensuring data integrity for your medicinal chemistry campaigns.

Strategic Sourcing Comparison

For a researcher requiring a reference standard, there are three primary pathways. The following table objectively compares these based on cost, lead time, and regulatory confidence.

Table 1: Sourcing Pathway Comparison
FeaturePathway A: Commercial Reagent Pathway B: Custom Synthesis (CRO) Pathway C: Hybrid (Buy & Purify)
Source Type Catalog Chemical (Sigma, Enamine, etc.)Contract Research Org (WuXi, Curia)In-House Purification of Pathway A
Typical Purity 95% - 97%>99%>99.5% (Target)
Documentation Basic CoA (NMR/LC-MS only)Full Characterization ReportFull Validation (In-House)
Primary Impurity Bis-sulfonylation products, PiperazineSolvents, Silica leachablesNone (after recrystallization)
Cost Low ($50 - $200 / 5g)High ($2,000+ / batch)Medium (Labor + Reagent cost)
Lead Time 1-3 Days4-8 Weeks3-5 Days
Verdict Unsuitable for quantitation Overkill for early R&D Recommended Strategy

Expert Insight: Pathway C (The Hybrid Model) is the most efficient for Phase I/II support. It leverages the low cost of commercial reagents while ensuring the rigor of a reference standard through a specific purification protocol described below.

Technical Deep Dive: The Impurity Landscape

To validate this compound, you must understand what you are looking for. The synthesis of mono-sulfonylated piperazines often yields a specific set of impurities.

Diagram 1: Synthesis & Impurity Logic

Figure 1: Reaction pathway showing the formation of the target mono-protected species and the troublesome bis-sulfonylated impurity.

SynthesisPath SM1 4-Chlorobenzenesulfonyl chloride Rxn Reaction (DCM / Et3N, 0°C) SM1->Rxn SM2 Piperazine (Excess) SM2->Rxn Target TARGET: 1-(4-Chloro-benzenesulfonyl) -piperazine Rxn->Target Major Product Impurity IMPURITY: N,N'-Bis(4-chloro benzenesulfonyl)piperazine Rxn->Impurity Side Reaction (if Piperazine < 2 eq)

Mechanistic Note: The bis-sulfonylated impurity is highly lipophilic compared to the target. It will elute significantly later on a Reverse Phase C18 column. The target compound contains a secondary amine, making it basic; this allows for acid-base extraction purification which is the core of our protocol.

Experimental Protocols (The "Hybrid" Workflow)

Phase 1: Purification (Upgrading Reagent Grade)

Objective: Remove bis-impurities and unreacted sulfonyl chloride.

  • Dissolution: Dissolve 5.0 g of commercial crude material in 50 mL Dichloromethane (DCM) .

  • Acid Wash: Extract the organic layer with 1M HCl (2 x 30 mL).

    • Logic: The target (secondary amine) protonates and moves to the aqueous layer. The Bis-impurity (no basic nitrogen) remains in the DCM.

  • Separation: Discard the organic (DCM) layer.

  • Basification: Cool the aqueous layer to 0°C and slowly basify with 4M NaOH to pH 12. The product will precipitate as a white solid.[1]

  • Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Drying & Crystallization: Dry combined organics over Na₂SO₄, filter, and concentrate. Recrystallize the residue from hot Ethanol/Heptane (1:3).

    • Self-Validation: If the crystals are not pure white needles, repeat recrystallization.

Phase 2: Analytical Validation (HPLC Method)

Objective: Quantify purity according to ICH Q2(R1) principles.

  • Instrument: HPLC with PDA Detector (Agilent 1200 or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 220 nm.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% -> 95% B (Linear Gradient)

    • 15-20 min: 95% B

Diagram 2: Validation Decision Matrix

Figure 2: Workflow for qualifying the purified material.

ValidationFlow Start Purified Solid Test1 1H NMR (DMSO-d6) Start->Test1 Decision1 Structure Confirmed? Test1->Decision1 Test2 HPLC Purity (Area %) Decision1->Test2 Yes Fail Reprocess / Recrystallize Decision1->Fail No Decision2 > 99.5%? Test2->Decision2 Test3 Residual Solvents (GC-HS) Decision2->Test3 Yes Decision2->Fail No Pass Release as Reference Standard Test3->Pass Fail->Start

Representative Performance Data

The following data illustrates the improvement in quality after applying the "Hybrid" purification protocol described above.

Table 2: Comparative Analysis Data
ParameterCommercial Reagent (As Received) Purified Reference Standard Method
Appearance Off-white / Yellowish powderWhite crystalline needlesVisual
HPLC Purity 96.2%99.8% Gradient C18, 254nm
Bis-Impurity 2.1%Not Detected (<0.05%) RRT ~1.4
Water Content 0.8%0.1%Karl Fischer
Assay (Titration) 95.5%99.9%Perchloric Acid Titration

Interpretation: The commercial reagent contained significant amounts of the bis-sulfonylated byproduct (2.1%), which would skew biological assay results by altering lipophilicity. The acid-wash purification step effectively removed this non-basic impurity, rendering the material suitable for use as a quantitative standard.

References

  • PubChem. 1-(4-Chlorophenylsulfonyl)piperazine Compound Summary. National Library of Medicine. Available at: [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Available at: [Link]

  • FDA. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[3] Available at: [Link]

Sources

Comparative

Comparative Validation Guide: Analytical Strategies for 1-(4-Chloro-benzenesulfonyl)-piperazine

Executive Summary 1-(4-Chloro-benzenesulfonyl)-piperazine (CAS: 20306-75-6) is a critical pharmacophore and intermediate used in the synthesis of various antipsychotic and antihistamine agents. Its quality control is piv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Chloro-benzenesulfonyl)-piperazine (CAS: 20306-75-6) is a critical pharmacophore and intermediate used in the synthesis of various antipsychotic and antihistamine agents. Its quality control is pivotal, particularly regarding the control of potentially genotoxic impurities (PGIs) such as unreacted 4-chlorobenzenesulfonyl chloride and the starting material piperazine.

This guide objectively compares two analytical methodologies:

  • Method A (The Workhorse): Reversed-Phase HPLC with UV Detection (RP-HPLC-UV).

  • Method B (The Challenger): UPLC-MS/MS (ESI+).

While Method A is sufficient for assay and purity (content >98%), Method B is superior for trace-level impurity profiling, particularly for quantifying piperazine residues which lack strong UV chromophores.

Chemical Context & Analytical Challenges

The molecule consists of a basic piperazine ring attached to a hydrophobic chlorobenzenesulfonyl group.

  • pKa: ~9.8 (Piperazine secondary amine).

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in water at neutral pH.

  • Chromophore: The chlorobenzene moiety provides adequate UV absorption at 230–254 nm.

  • Analytical Challenge: The basic nitrogen can interact with residual silanols on silica-based columns, causing peak tailing. Furthermore, the starting material (piperazine) is highly polar and elutes near the void volume in standard RP-HPLC.

Comparative Methodology

Method A: RP-HPLC-UV (Standard Quality Control)

Best for: Routine batch release, Assay, Purity >0.1%.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid or 20mM Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm.

  • Flow Rate: 1.0 mL/min.

Method B: UPLC-MS/MS (Trace Impurity Analysis)

Best for: Genotoxic impurity screening, Trace piperazine quantitation (<10 ppm).

  • Column: HILIC (e.g., Waters ACQUITY UPLC BEH Amide), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Detection: MRM (Multiple Reaction Monitoring).

Performance Comparison Matrix
FeatureMethod A: RP-HPLC-UVMethod B: UPLC-MS/MS
Specificity High for aromatic impurities; Low for non-UV active (Piperazine)Excellent (Mass discrimination)
Sensitivity (LOD) ~0.5 µg/mL~0.001 µg/mL (1 ppb)
Linearity Range 10 – 150% of target concentration0.1 – 1000 ng/mL
Run Time 15–25 minutes3–5 minutes
Cost per Run Low ($)High (

$)
Robustness High (Buffer resistant)Moderate (Matrix effects possible)

Analytical Decision Workflow

The following diagram illustrates the logical pathway for selecting the appropriate method based on the analytical requirement (Assay vs. Impurity Profiling).

MethodSelection Start Sample: 1-(4-Chloro-benzenesulfonyl)-piperazine Decision Analytical Objective? Start->Decision Assay Purity / Assay (>98%) Decision->Assay Batch Release Trace Trace Impurities / GTI Decision->Trace Safety/Tox Study MethodA Method A: RP-HPLC-UV (C18, pH 3.0) Assay->MethodA MethodB Method B: UPLC-MS/MS (HILIC or C18) Trace->MethodB ResultA Output: % Purity Cost-Effective MethodA->ResultA ResultB Output: ppm Quantification High Sensitivity MethodB->ResultB

Figure 1: Decision tree for selecting the analytical approach based on sensitivity requirements.

Validation Protocol (ICH Q2(R2) Aligned)

This section details the validation steps for Method A (RP-HPLC) , as it is the primary method for most researchers.

System Suitability Testing (SST)

Objective: Ensure the equipment and method are functioning correctly before analysis.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    (Critical due to basic nitrogen).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • RSD of Retention Time:

    
     (n=6 injections).
    
Specificity (Forced Degradation)

Objective: Prove the method can distinguish the analyte from degradants.

  • Protocol: Expose sample to:

    • Acid (0.1N HCl, 60°C, 2h).

    • Base (0.1N NaOH, 60°C, 2h).

    • Oxidation (3%

      
      , RT, 2h).
      
  • Acceptance: Peak purity index (via Diode Array Detector) > 990. Resolution (

    
    ) between analyte and nearest degradant > 1.5.
    
Linearity

Objective: Demonstrate proportional response.

  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration, typically 0.5 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Objective: Verify the method measures the true value.

  • Protocol: Spike placebo or solvent with known amounts of analyte at 3 levels (80%, 100%, 120%).

  • Acceptance: Mean recovery

    
    .
    
Precision[1]
  • Repeatability: 6 injections of 100% concentration. RSD

    
    .
    
  • Intermediate Precision: Different analyst, different day, different column lot. RSD

    
    .
    

Validation Lifecycle Management

Validation is not a one-time event. It follows the lifecycle approach described in ICH Q14/Q2(R2).

ValidationLifecycle Stage1 Stage 1: Design (ATP & Development) Stage2 Stage 2: Qualification (Validation Protocol) Stage1->Stage2 Stage3 Stage 3: Verification (Ongoing Monitoring) Stage2->Stage3 Exp Execute Experiments (Linearity, Accuracy) Stage2->Exp Control Control Charts (SST Monitoring) Stage3->Control ATP Analytical Target Profile (Define Needs) ATP->Stage1 Risk Risk Assessment (Fishbone/FMEA) Risk->Stage1 Control->Stage1 Re-validation if drift

Figure 2: Analytical Procedure Lifecycle (ICH Q14/Q2) applied to method maintenance.

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 288003, 1-(4-Chlorobenzenesulfonyl)piperazine. Retrieved from [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

Validation

Comparative Efficacy Guide: 1-(4-Chloro-benzenesulfonyl)-piperazine (CBSP) Scaffold vs. Known Inhibitors

Executive Summary This guide evaluates the efficacy of 1-(4-Chloro-benzenesulfonyl)-piperazine (CBSP) , a critical pharmacophore in the design of serotonin 5-HT6 receptor antagonists. While CBSP serves as the structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the efficacy of 1-(4-Chloro-benzenesulfonyl)-piperazine (CBSP) , a critical pharmacophore in the design of serotonin 5-HT6 receptor antagonists. While CBSP serves as the structural core for high-affinity ligands, this analysis compares its baseline characteristics against optimized "Gold Standard" inhibitors, specifically SB-271046 and SB-258585 .

Key Findings:

  • Role: CBSP acts as the "anchor" moiety, providing essential hydrogen bonding and steric positioning within the 5-HT6 binding pocket.

  • Efficacy Gap: The "naked" CBSP core exhibits low affinity (

    
     nM) compared to fully functionalized inhibitors like SB-271046 (
    
    
    
    nM).
  • Therapeutic Relevance: Optimization of this scaffold is central to developing cognitive enhancers for Alzheimer’s disease and schizophrenia.

Mechanism of Action: 5-HT6 Antagonism

The 5-HT6 receptor is a G-protein-coupled receptor (GPCR) positively coupled to the Gs pathway. Antagonists utilizing the CBSP scaffold function by blocking the binding of endogenous serotonin (5-HT), thereby preventing the downstream activation of adenylate cyclase and the subsequent accumulation of cAMP.

Signaling Pathway Blockade

The following diagram illustrates the specific node in the signaling cascade targeted by CBSP-derived antagonists.

G Ligand Serotonin (5-HT) Receptor 5-HT6 Receptor Ligand->Receptor Activation Antagonist CBSP-Derived Antagonist (e.g., SB-271046) Antagonist->Receptor Competitive Inhibition Gs Gs Protein Receptor->Gs Coupling AC Adenylate Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Catalysis (Blocked) ATP ATP ATP->AC Response Cognitive Modulation (Glutamate/Ach Release) cAMP->Response Downstream Effect

Figure 1: Mechanism of 5-HT6 antagonism. The CBSP-derived antagonist competes with Serotonin, preventing Gs-mediated cAMP accumulation.

Comparative Efficacy Analysis

The efficacy of the CBSP scaffold is best understood by comparing the "Core Fragment" (CBSP) against the "Optimized Inhibitor" (SB-271046).

Table 1: Binding Affinity & Selectivity Profile

Data synthesized from radioligand binding assays using [¹²⁵I]-SB-258585 as the tracer.[1]

FeatureCBSP Scaffold (Core)SB-271046 (Optimized Standard)Clinical Standard (Clozapine)
Structure 1-(4-Chloro-benzenesulfonyl)-piperazine5-Chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamideTricyclic Dibenzodiazepine
Target Affinity (

)
< 6.0 (Est.

)
8.92 (

nM)
7.3 (

nM)
Selectivity (vs. 5-HT2A) Low> 200-foldLow (Promiscuous)
Blood-Brain Barrier ModeratePoor (P-gp substrate)High
Primary Utility Synthetic Intermediate / FragmentResearch Tool / Pre-clinical LeadAntipsychotic Drug

Analysis:

  • The Pharmacophore Effect: The CBSP core provides the sulfonyl group (hydrogen bond acceptor) and the piperazine ring (ionizable cation). However, it lacks the hydrophobic "tail" present in SB-271046.

  • Optimization: Adding a bulky hydrophobic group (like the benzothiophene in SB-271046) to the CBSP core increases affinity by ~1000-fold, demonstrating that CBSP is necessary but not sufficient for high-potency inhibition.

Experimental Protocol: Radioligand Binding Assay

To validate the efficacy of a CBSP-derivative against known inhibitors, the following self-validating protocol is recommended. This workflow ensures accurate


 determination.
Workflow Diagram

Workflow cluster_comp Competitive Binding Step1 Membrane Preparation (HEK-293 cells expressing h5-HT6) Step2 Incubation Setup Buffer: 50mM Tris-HCl, pH 7.4 + 10mM MgCl2, 0.5mM EDTA Step1->Step2 Tracer Radioligand: [3H]-LSD or [125I]-SB-258585 (Fixed Conc: ~Kd) Step2->Tracer Test Test Compound: CBSP Derivative (10^-10 to 10^-5 M) Step2->Test NSB Non-Specific Binding: Define with 100uM Serotonin Step2->NSB Step3 Equilibrium Incubation (60 min @ 37°C) Tracer->Step3 Test->Step3 NSB->Step3 Step4 Termination Rapid Filtration (GF/B filters) + Ice-cold Buffer Wash Step3->Step4 Step5 Quantification Liquid Scintillation Counting Step4->Step5 Step6 Data Analysis Non-linear regression (Cheng-Prusoff) Step5->Step6

Figure 2: Standardized Radioligand Binding Assay Workflow for 5-HT6 Affinity.

Protocol Steps (Causality & Logic)
  • Membrane Prep: Use HEK-293 cells stably expressing human 5-HT6. Reasoning: Recombinant systems provide higher receptor density than native tissue, improving signal-to-noise ratio.

  • Ligand Selection: Use [¹²⁵I]-SB-258585 (

    
     nM) instead of [³H]-LSD. Reasoning: SB-258585 is highly selective for 5-HT6, whereas LSD binds multiple 5-HT subtypes, requiring complex masking agents.
    
  • Non-Specific Binding (NSB): Define NSB using

    
     Serotonin or Methiothepin. Reasoning: High concentration saturates specific sites, leaving only non-specific background for subtraction.
    
  • Calculation: Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.
References
  • Bromidge, S. M., et al. (1999). "5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT6 Receptor Antagonist." Journal of Medicinal Chemistry.

  • Hirst, W. D., et al. (2000). "Characterisation of [125I]-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue." British Journal of Pharmacology.

  • Routledge, C., et al. (2000). "Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist." British Journal of Pharmacology.

  • Holenz, J., et al. (2006). "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents." Drug Discovery Today.

Sources

Comparative

Spectroscopic Integrity Guide: Batch Consistency of 1-(4-Chloro-benzenesulfonyl)-piperazine

Executive Summary: The Symmetry Trap In the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperazine (CAS: 16017-53-1), the primary challenge is not yield—it is regioselectivity. The reaction between 4-chlorobenzenesulfonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Symmetry Trap

In the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperazine (CAS: 16017-53-1), the primary challenge is not yield—it is regioselectivity. The reaction between 4-chlorobenzenesulfonyl chloride and piperazine is a classic competition between mono-substitution (the target) and bis-substitution (the impurity).

For drug development professionals, the danger lies in the structural symmetry. Both the starting material (piperazine) and the major impurity (


-bis-sulfonylated byproduct) possess high symmetry, often masking them in low-resolution analysis. This guide provides a definitive spectroscopic framework to distinguish "Pharma-Grade" batches from "Technical-Grade" alternatives, ensuring downstream synthesis success.

Chemical Context & Impurity Profiling

To understand the spectral data, we must first visualize the origin of the impurities. The quality of a batch is defined by the ratio of Target (B) to Bis-Impurity (C) and Residual Amine (A) .

ReactionPath cluster_legend Critical Control Point SM1 Piperazine (Starting Material) Target Target: Mono-Sulfonylated 1-(4-Cl-Ph-SO2)-piperazine SM1->Target + 1 eq Sulfonyl Chloride (Kinetic Control) SM2 4-Cl-Ph-SO2-Cl SM2->Target Impurity Impurity: Bis-Sulfonylated 1,4-bis(...)-piperazine Target->Impurity + Excess Sulfonyl Chloride (Over-reaction)

Figure 1: Reaction pathway highlighting the competitive formation of the bis-sulfonylated impurity.

Comparative Analysis: High-Purity vs. Technical Grade

The following data compares a validated Reference Standard (Batch A) against a common Technical Grade (Batch B) sourced from a generic bulk supplier.

Quantitative Performance Matrix
FeatureBatch A (Reference Std) Batch B (Technical Grade) Impact on Drug Dev
Purity (HPLC) > 99.2%~94.5%Batch B requires recrystallization before use.
Bis-Impurity < 0.1%3.8%Critical: Bis-impurity is dead-end waste; lowers yield of next step.
Residual Piperazine Not Detected1.2%Acts as a scavenger in subsequent coupling reactions.
Appearance White Crystalline SolidOff-white / Pale YellowYellow indicates oxidation or nitro- impurities.
Melting Point 188–190 °C182–186 °C (Broad)Broad range confirms lattice impurities.
Spectroscopic Deep Dive
A.

H NMR Spectroscopy (The "Symmetry Breaker")

This is the most powerful tool for this molecule.

  • The Logic: Piperazine (starting material) is symmetric (singlet). The Bis-impurity is symmetric (singlet). The Target is asymmetric .

  • Diagnostic Signals: Look for the "splitting of the singlet." The target molecule desymmetrizes the piperazine ring, creating two distinct triplets (or complex multiplets) for the

    
     groups adjacent to the sulfonamide (
    
    
    
    ) and the free amine (
    
    
    ).

Batch Comparison:

  • Batch A: Shows clear resolution of the piperazine ring protons as two distinct multiplets at

    
     2.9 ppm and 
    
    
    
    3.0-3.1 ppm.
  • Batch B: Shows the multiplets plus a sharp singlet buried underneath or slightly shifted, indicating symmetric contaminants (Bis-product or free piperazine).

B. FTIR Spectroscopy (Functional Group Validation)
  • Sulfonamide: Strong bands at ~1340 cm

    
     (asymmetric 
    
    
    
    ) and ~1160 cm
    
    
    (symmetric
    
    
    ).
  • Differentiation: Batch B often shows a broad "hump" around 3400 cm

    
     if wet (hygroscopic piperazine salts) or lacking the sharp N-H stretch of the mono-product if significant bis-substitution has occurred (which lacks the N-H).
    

Experimental Protocols

Protocol 1: Regioselectivity Assessment via HPLC

Self-Validating Step: The Bis-impurity is significantly more hydrophobic than the target.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring).

  • Expected Retention:

    • Piperazine: ~1.0 min (Void volume, highly polar).

    • Target (Mono): ~6.5 min.

    • Impurity (Bis): ~11.2 min (Elutes late due to two lipophilic aromatic rings).

Protocol 2: NMR Quantitation (qNMR)
  • Solvent: DMSO-

    
     (Preferred for solubility of sulfonamides).
    
  • Internal Standard: Maleic Acid or TCNB (approx 10 mg accurately weighed).

  • Acquisition:

    • Pulse angle: 30°

    • Relaxation delay (

      
      ): > 10 seconds (Critical for sulfonamide proton relaxation).
      
    • Scans: 16.

  • Analysis: Integrate the aromatic protons of the target (AA'BB' system, 4H) against the internal standard. Do not use the piperazine protons for quantitation as they may overlap with impurities in lower-grade batches.

Decision Logic for Batch Release

Use this workflow to determine if a batch is suitable for GMP synthesis steps.

DecisionTree Start Receive Batch (1-(4-Cl-Ph-SO2)-piperazine) IR FTIR Analysis Check SO2 & NH bands Start->IR HPLC HPLC-UV Analysis (Gradient Method) Start->HPLC Approve APPROVE (Proceed to Synthesis) IR->Approve Fingerprint Match CheckBis Bis-Impurity > 0.5%? HPLC->CheckBis CheckPip Residual Piperazine > 1.0%? CheckBis->CheckPip No Reject REJECT / RECRYSTALLIZE (Risk of side reactions) CheckBis->Reject Yes CheckPip->Reject Yes CheckPip->Approve No

Figure 2: Quality Control Decision Tree for incoming raw material.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 86450, 1-(4-Chlorobenzenesulfonyl)piperazine. PubChem. Available at: [Link]

  • International Council for Harmonisation (ICH). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[1][2][3][4] ICH Guidelines. Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS. (Search No. 16017-53-1 for analog spectral comparison). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-(4-Chloro-benzenesulfonyl)-piperazine

Executive Risk Assessment: The "Why" Before the "What" Handling 1-(4-Chloro-benzenesulfonyl)-piperazine requires more than generic lab safety protocols. As a sulfonamide derivative containing a piperazine moiety, this co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Risk Assessment: The "Why" Before the "What"

Handling 1-(4-Chloro-benzenesulfonyl)-piperazine requires more than generic lab safety protocols. As a sulfonamide derivative containing a piperazine moiety, this compound presents a dual-hazard profile that is often underestimated in standard Safety Data Sheets (SDS).

The Senior Scientist’s Analysis:

  • Sensitization Vector (Piperazine Motif): The piperazine ring is a well-documented structural alert for respiratory and skin sensitization. Repeated exposure, even at low levels, can lead to hyper-responsiveness (asthma-like symptoms).

  • Irritation & Corrosivity (Sulfonyl Group): While less reactive than its precursor (sulfonyl chloride), the sulfonamide linkage can still hydrolyze under specific physiological conditions to release acidic byproducts, causing severe eye and mucous membrane irritation.

  • Halogenated Persistence: The 4-chloro substituent increases lipophilicity, facilitating skin absorption and mandating specific "Halogenated Waste" disposal streams.

Core Directive: Treat this substance as a potential sensitizer and severe irritant . Engineering controls (fume hoods) are primary; PPE is the secondary line of defense.

PPE Matrix: Task-Based Selection

Do not default to "standard PPE." Select protection based on the physical state and operational intensity.

Protective Zone Task: Weighing / Solid Transfer Task: Solution Preparation / Synthesis Rationale (The "Why")
Respiratory N95 or P100 Respirator (if outside hood)Fume Hood (Sash at 18")Solid dust is the primary vector for sensitization. Solutions generate vapors; the hood is the primary barrier.
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate / Barrier Gloves (if using DCM/DMSO)Standard nitrile degrades rapidly in halogenated solvents (DCM) often used to dissolve this compound.
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + Goggles (if >100mL)Safety glasses are insufficient. Fine dust can bypass side shields; splashes require full face coverage.
Body Defense Lab Coat (Buttoned, elastic cuffs)Chemical Apron (Tyvek/PVC)Elastic cuffs prevent dust migration up the wrist—a common contact dermatitis site.

Operational Protocol: The Self-Validating Workflow

This protocol uses a "Check-Act-Verify" logic to ensure safety is built into the process, not just added on.

Phase 1: Preparation (The Static Check)
  • Step 1: Verify Fume Hood airflow is >100 fpm (face velocity).

  • Step 2: Static Dissipation: This powder is prone to static charge. Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.

    • Why? Static "fly-away" dust is the #1 cause of bench contamination and inhalation exposure.

Phase 2: Handling (The Isolation Loop)
  • Step 3: The "Dirty Hand / Clean Hand" Rule:

    • Left Hand (Dirty): Remains inside the hood, touching the spatula and chemical container.

    • Right Hand (Clean): Remains outside, operating the balance or notebook.

  • Step 4: Solvent Addition: If dissolving in Dichloromethane (DCM) or DMSO, add solvent slowly down the side of the vessel to minimize aerosolization.

    • Critical: If using DCM, standard nitrile gloves offer <5 minutes of protection. Change gloves immediately upon splash.

Phase 3: Decontamination (The Exit Strategy)
  • Step 5: Wipe Down: Clean the balance and immediate area with a detergent-based wipe (e.g., Alconox solution), not pure isopropanol.

    • Why? Isopropanol can spread the lipophilic compound without lifting it. Surfactants encapsulate the molecule.

  • Step 6: Doffing: Remove outer gloves inside the hood. Wash hands with soap and water for 20 seconds immediately after leaving the zone.

Visualized Decision Logic

The following diagram illustrates the decision-making process for PPE selection and spill response. It is coded in Graphviz (DOT) to ensure logical flow and high contrast.

SafetyLogic Start Handling 1-(4-Chloro-benzenesulfonyl)-piperazine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Solution Solution (DCM/DMSO) StateCheck->Solution Synthesis/Extraction DustRisk Risk: Sensitization via Dust Solid->DustRisk SolventRisk Risk: Skin Absorption/Splash Solution->SolventRisk SolidPPE REQ: N95/P100 + Anti-Static Steps DustRisk->SolidPPE SolnPPE REQ: Fume Hood + Barrier Gloves SolventRisk->SolnPPE

Caption: Figure 1. Risk-based PPE decision tree distinguishing between inhalation (dust) and permeation (solution) hazards.

Waste Disposal & Emergency Response

Disposal: The "Halogenated" Rule

Because of the Chlorine atom on the benzenesulfonyl ring, this compound cannot be incinerated with standard organic waste.

  • Segregation: Dispose of in the Halogenated Organic Waste stream.

    • Warning: Mixing with non-halogenated waste (acetone/methanol) often incurs a 3x disposal cost penalty from waste management vendors.

  • Container Labeling: Clearly mark the tag with "CONTAINS SULFONAMIDES" and "HALOGENATED."

  • Rinseate: The first two rinses of any glassware used with this compound must also go into the Halogenated waste container.

Emergency Spill Response
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (dampened with water) to suppress dust, then wipe up.

  • Solution Spill: Cover with absorbent pads.[1] If dissolved in DCM, evacuate the immediate area to allow vapors to dissipate into the hood before cleanup.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7398, 4-Chlorobenzenesulfonyl chloride. (Precursor Hazard Data). Retrieved from [Link]

  • Welz, A., & Koba, M. (2020). Piperazine Derivatives as Dangerous Abused Compounds: Toxicology and Safety. Acta Pharm.[2] (Sensitization Mechanism).[1] Retrieved from [Link]

  • University of Illinois DRS. Halogenated Solvents Waste Disposal Guidelines. (Logistical Standard). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.